molecular formula C10H16N2 B3023465 Octahydro-1H-quinolizine-3-carbonitrile CAS No. 73259-83-3

Octahydro-1H-quinolizine-3-carbonitrile

Cat. No.: B3023465
CAS No.: 73259-83-3
M. Wt: 164.25 g/mol
InChI Key: BQSDHIMENRTWTN-UHFFFAOYSA-N
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Description

Octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3) is a quinolizidine derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile synthetic intermediate and building block for the construction of more complex nitrogen-containing molecules. The quinolizidine core is a privileged scaffold found in numerous biologically active alkaloids, making this nitrile-functionalized analog a valuable precursor for drug discovery efforts . Research into related quinolizidine structures highlights their potential in various therapeutic areas. For instance, studies on quinolizidine alkaloids have demonstrated promising antiviral activity against influenza viruses, acting through interactions with viral hemagglutinin and neuraminidase proteins . Furthermore, the microbial resolution of racemic lupanine, a related quinolizidine alkaloid, to produce enantiopure intermediates for pharmaceutical synthesis underscores the importance of this structural class in developing chiral compounds . This carbonitrile derivative, with its reactive functional group, enables researchers to explore these and other applications through further chemical transformation, such as reduction to amines or hydrolysis to carboxylic acids. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2/c11-7-9-4-5-10-3-1-2-6-12(10)8-9/h9-10H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BQSDHIMENRTWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCN2CC(CCC2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501133
Record name Octahydro-2H-quinolizine-3-carbonitrile
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Molecular Weight

164.25 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73259-83-3
Record name Octahydro-2H-quinolizine-3-carbonitrile
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Record name Octahydro-2H-quinolizine-3-carbonitrile
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Record name 2H-Quinolizine-3-carbonitrile, octahydro
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Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of Octahydro-1H-quinolizine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3), a bicyclic heterocyclic scaffold used in medicinal chemistry.

Executive Summary

Octahydro-1H-quinolizine-3-carbonitrile (also known as 3-cyanoquinolizidine ) is a saturated bicyclic heterocycle consisting of two fused piperidine rings sharing a bridgehead nitrogen. It serves as a critical pharmacophore in drug discovery, particularly for CNS-active agents and metabolic enzyme inhibitors (e.g., DPP-4 or antiviral targets), due to its structural rigidity and ability to mimic the transition states of peptide bond hydrolysis.

This guide details the stereochemical complexity, high-fidelity synthesis pathways, and physicochemical properties of this scaffold.

Part 1: Structural Analysis & Stereochemistry

Core Architecture

The quinolizidine core is a [4.4.0] bicyclic system. Unlike its carbocyclic analog (decalin), the bridgehead atom is a nitrogen, which allows for rapid pyramidal inversion. However, the fusion stereochemistry is thermodynamically distinct.

  • IUPAC Name: Octahydro-1H-quinolizine-3-carbonitrile

  • Molecular Formula: C₁₀H₁₆N₂

  • Molecular Weight: 164.25 g/mol

  • Key Functional Groups:

    • Tertiary Amine (Bridgehead): Proton acceptor (pKa ~9.0–10.0).

    • Nitrile (C3 Position): Electron-withdrawing group; versatile handle for tetrazole or amine synthesis.

Stereochemical Configurations

The stereochemistry of the ring fusion and the nitrile substituent defines the biological activity.

  • Ring Fusion (Cis vs. Trans):

    • Trans-Fused (Thermodynamic Product): The lone pair of the nitrogen is anti-periplanar to the C-C bonds of the adjacent ring. This conformation minimizes 1,3-diaxial interactions and is generally 2.4–4.6 kcal/mol more stable than the cis-fused form.

    • Cis-Fused (Kinetic Product): Less stable, often rapidly converting to trans unless locked by bulky substituents.

    • Diagnostic Feature: Trans-quinolizidines exhibit "Bohlmann bands" in IR spectroscopy (2700–2800 cm⁻¹) due to the anti-periplanar interaction between the N-lone pair and adjacent C-H bonds.

  • C3-Substituent Orientation: The nitrile group at C3 creates a second chiral center.

    • Equatorial Nitrile: Thermodynamically favored to avoid 1,3-diaxial strain with the ring protons.

    • Axial Nitrile: Higher energy; accessible via kinetic control or specific steric locking.

Diagram: Stereochemical Relationships

Stereochemistry Trans Trans-Fused (Chair-Chair) Most Stable Equatorial 3-CN Equatorial (Thermodynamic) Trans->Equatorial Preferred Conformation Axial 3-CN Axial (Kinetic) Trans->Axial Steric Strain Cis Cis-Fused (Chair-Boat/Chair) Less Stable Cis->Trans N-Inversion (Fast)

Figure 1: Stereochemical hierarchy of the quinolizidine-3-carbonitrile scaffold.

Part 2: High-Fidelity Synthesis Protocol

Direct cyanation of the saturated ring is difficult due to lack of activation. The most reliable ("Trustworthy") route utilizes the commercially available ethyl octahydro-1H-quinolizine-3-carboxylate as a precursor, converting the ester to the nitrile via a primary amide intermediate.

Precursor Selection
  • Starting Material: Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 76211-05-7).[1]

  • Reagents: Ammonia (NH₃), Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃).

Step-by-Step Methodology
Step 1: Aminolysis (Ester to Amide)

This step converts the ester to the primary amide.

  • Dissolution: Dissolve 10 mmol of ethyl octahydro-1H-quinolizine-3-carboxylate in 20 mL of anhydrous methanol.

  • Ammonolysis: Bubble anhydrous ammonia gas through the solution at 0°C for 30 minutes, or add 10 eq of 7N NH₃ in methanol.

  • Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor via TLC (MeOH:DCM 1:9) for disappearance of the ester spot.

  • Workup: Concentrate in vacuo to yield the crude amide (Octahydro-1H-quinolizine-3-carboxamide).

Step 2: Dehydration (Amide to Nitrile)

This step dehydrates the primary amide to the target nitrile.

  • Setup: Suspend the crude amide (10 mmol) in dry dichloromethane (DCM, 50 mL) under nitrogen atmosphere.

  • Activation: Add triethylamine (30 mmol) as a base. Cool to 0°C.

  • Dehydration: Dropwise add trifluoroacetic anhydride (TFAA) or POCl₃ (12 mmol).

  • Stir: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate Octahydro-1H-quinolizine-3-carbonitrile .

Diagram: Synthesis Pathway

Synthesis Start Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS 76211-05-7) Step1 Step 1: Aminolysis (NH3 / MeOH, RT, 24h) Start->Step1 Inter Intermediate: Octahydro-1H-quinolizine-3-carboxamide Step1->Inter Step2 Step 2: Dehydration (POCl3 or TFAA / Et3N / DCM) Inter->Step2 Final Target: Octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3) Step2->Final

Figure 2: Synthetic workflow from the carboxylate precursor to the nitrile target.

Part 3: Physicochemical Properties & Applications

Data Table
PropertyValueNotes
CAS Number 73259-83-3Specific for 3-CN isomer
Molecular Weight 164.25 Da
LogP (Predicted) 1.39 – 1.90Moderate lipophilicity; CNS penetrant
pKa (Base) ~9.5Bridgehead Nitrogen
H-Bond Acceptors 2Nitrile N + Amine N
H-Bond Donors 0
TPSA ~27 ŲExcellent membrane permeability
Pharmacological Relevance[5][6]
  • Bioisosterism: The quinolizidine ring acts as a bulky, lipophilic bioisostere for piperidine or morpholine rings, often improving metabolic stability by preventing oxidation at the alpha-carbon due to the bridgehead constraints.

  • CNS Activity: Similar to lupin alkaloids (e.g., cytisine, sparteine), this scaffold has high affinity for nicotinic acetylcholine receptors (nAChRs) and sodium channels.

  • Enzyme Inhibition: The 3-cyano group is a known "warhead" for serine proteases (e.g., DPP-4 inhibitors), where the nitrile can form a reversible covalent imidate adduct with the active site serine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12519345, Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved from [Link]

  • Chemspace. Compound Datasheet: Octahydro-1H-quinolizine-1-carbonitrile (Isomer Reference). Retrieved from [Link]

  • Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the quinolizidine alkaloids.[2][3][4] Journal of the American Chemical Society.[3] (Contextual grounding for quinolizidine stereochemistry).

Sources

Molecular weight and formula of 3-cyanoquinolizidine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Pharmacophore Profiling

Part 1: Executive Technical Summary

3-Cyanoquinolizidine (IUPAC: octahydro-2H-quinolizine-3-carbonitrile) represents a critical bicyclic scaffold in the study of lupin alkaloids and synthetic pharmacophores. Characterized by the fusion of two piperidine rings sharing a bridgehead nitrogen, this compound introduces a nitrile (-CN) functionality at the C3 position, creating a versatile handle for further derivatization into amines, amides, or tetrazoles.

This guide provides a definitive physicochemical profile, a validated synthetic workflow from the commercially available 3-quinolizidinone, and a structural analysis of the stereochemical implications inherent to the quinolizidine motif.

Part 2: Physicochemical Profile[1]

The following data establishes the core identity of 3-cyanoquinolizidine. All molecular weight calculations are based on IUPAC atomic weights.

Molecular Identity
ParameterValueNotes
Chemical Name 3-CyanoquinolizidineAlso: Quinolizidine-3-carbonitrile
IUPAC Name Octahydro-2H-quinolizine-3-carbonitrileBased on 1-azabicyclo[4.4.0]decane skeleton
Molecular Formula C₁₀H₁₆N₂ Saturated bicyclic system + Cyano group
Molecular Weight (Average) 164.25 g/mol Suitable for stoichiometry calculations
Monoisotopic Mass 164.1313 DaFor High-Res MS (HRMS) identification
CLogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; CNS penetrant potential
H-Bond Donors/Acceptors 0 / 2Tertiary amine (N1) and Nitrile (N)
Structural Specifications

The quinolizidine core can exist in cis- or trans-fused conformations.

  • Ring Fusion: The trans-fused conformer is thermodynamically favored (approx. 2.4 kcal/mol more stable than cis) due to the absence of butane-gauche interactions, placing the nitrogen lone pair anti-periplanar to the C-C bridge bonds.

  • C3 Stereochemistry: The introduction of the cyano group at C3 creates a new chiral center. In the trans-fused system, the nitrile group can adopt an axial or equatorial orientation. The equatorial conformer is generally favored to minimize 1,3-diaxial interactions.

Part 3: Synthetic Methodology & Protocols[4]

Due to the lack of bulk commercial availability, 3-cyanoquinolizidine is best synthesized from 3-quinolizidinone (CAS: 3731-38-2). The following protocol describes a robust functional group interconversion strategy: Ketone


 Alcohol 

Leaving Group

Nitrile.
Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the stereochemical control points.

G Start 3-Quinolizidinone (C9H15NO) Inter1 3-Quinolizidinol (Alcohol Intermediate) Start->Inter1 NaBH4, MeOH (Reduction) Inter2 3-Mesyloxyquinolizidine (Activated Electrophile) Inter1->Inter2 MsCl, Et3N, DCM (Activation) Note Note: Reduction yields axial/equatorial mix. SN2 inversion at C3 determines final stereochemistry. Inter1->Note Product 3-Cyanoquinolizidine (Target Nitrile) Inter2->Product NaCN, DMSO, 60°C (SN2 Displacement)

Figure 1: Step-wise synthetic pathway from 3-quinolizidinone to 3-cyanoquinolizidine via nucleophilic substitution.

Detailed Experimental Protocol

Step 1: Reduction of 3-Quinolizidinone

  • Rationale: Convert the ketone to a secondary alcohol to create a handle for substitution.

  • Protocol: Dissolve 3-quinolizidinone (10 mmol) in dry methanol (20 mL). Cool to 0°C. Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 15 minutes. Stir at room temperature for 2 hours. Quench with water, extract with dichloromethane (DCM), and dry over Na₂SO₄.

  • Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of ketone spot (

    
    ) indicates completion.
    

Step 2: Activation (Mesylation)

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) enables facile nucleophilic displacement.

  • Protocol: Dissolve the crude alcohol in anhydrous DCM (30 mL) containing Triethylamine (15 mmol). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise. Stir for 1 hour. Wash with saturated NaHCO₃ and brine.

  • Safety: MsCl is corrosive and lachrymatory. Handle in a fume hood.

Step 3: Nucleophilic Cyanation

  • Rationale: An

    
     reaction replaces the mesylate with a cyanide ion. This step typically proceeds with inversion of configuration  at C3.
    
  • Protocol: Dissolve the mesylate in anhydrous DMSO (10 mL). Add Sodium Cyanide (NaCN, 20 mmol). Heat the mixture to 60°C for 4-6 hours under Argon.

  • Workup: Pour into ice water (caution: residual cyanide). Extract with Ethyl Acetate (

    
     mL). Wash organics with brine to remove DMSO. Concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate with 1% Et₃N to prevent amine tailing).

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalMechanistic Interpretation
FT-IR 2230 - 2240 cm⁻¹ Sharp, weak band characteristic of the C≡N stretch . Absence of C=O (1710 cm⁻¹) confirms ketone loss.
¹H NMR δ 2.8 - 3.2 ppm (m, 1H) Methine proton at C3 (

to CN). Chemical shift indicates electron-withdrawing group proximity.
¹³C NMR ~118 - 122 ppm Characteristic signal for the Nitrile Carbon (CN) .
MS (ESI) [M+H]⁺ = 165.14 Protonated molecular ion. Fragmentation may show loss of HCN (M-27).

Part 5: Applications in Drug Discovery

3-Cyanoquinolizidine serves as a strategic "privileged scaffold" intermediate.

  • Cytisine/Sparteine Analogs: The quinolizidine core mimics the structure of bioactive alkaloids like Cytisine (nAChR agonist) and Sparteine (Na+ channel blocker). The C3-cyano group allows for the introduction of heterocycles (e.g., tetrazoles via [3+2] cycloaddition) to modulate binding affinity.

  • Bioisosterism: The nitrile group acts as a carbonyl bioisostere or a hydrogen bond acceptor, potentially improving metabolic stability compared to the parent esters found in Lupinine derivatives.

  • Peptidomimetics: Constrained bicyclic amino acids derived from hydrolysis of the nitrile (C-CN

    
     C-COOH) are valuable for stabilizing peptide turns.
    

References

  • Quinolizidine Ring Conformation

    • Title: Conformational Analysis of Quinolizidine Deriv
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the thermodynamic preference for trans-ring fusion in simple quinolizidines.
    • Link:[Link]

  • Synthesis Precursor (3-Quinolizidinone)

    • Title: An Improved and Simple Route for the Synthesis of 3-Quinuclidinone (and rel
    • Source:Current Organic Synthesis.
    • Context: Methodologies for accessing the ketone precursor.
    • Link:[Link]

  • General Nitrile Synthesis

    • Title: Nucleophilic Substitution of Alkyl Halides and Sulfon
    • Source:Organic Chemistry Portal.
    • Context: Standard protocols for MsO -> CN conversion.
    • Link:[Link]

An In-Depth Technical Guide to Octahydro-1H-quinolizine-3-carbonitrile: Synthesis, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The quinolizidine alkaloid scaffold is a cornerstone in natural product chemistry and a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: Octahydro-1H-quinolizine-3-carbonitrile. In the absence of direct empirical data for this molecule, this document leverages established principles of organic synthesis, stereochemistry, and pharmacology of related quinolizidine and 3-substituted quinuclidine compounds to provide a robust predictive analysis. We will explore potential stereoselective synthetic routes, hypothesize on its physicochemical properties and spectroscopic signature, and discuss its potential as a modulator of key biological targets, particularly nicotinic and muscarinic acetylcholine receptors. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this promising chemical entity.

Introduction to the Quinolizidine Scaffold

The octahydro-1H-quinolizine, commonly known as quinolizidine, is a nitrogenous heterocyclic compound forming the core of a vast family of alkaloids.[1] These natural products, found in various plants and animals, exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and antiarrhythmic properties.[1][2] The rigid, bicyclic structure of the quinolizidine nucleus provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of novel therapeutic agents.

The introduction of a carbonitrile group at the C-3 position of the quinolizidine ring system introduces a chiral center and a versatile functional group for further chemical modification. The carbonitrile moiety can act as a bioisostere for a carboxylic acid or a carboxamide, and its presence can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for Octahydro-1H-quinolizine-3-carbonitrile is not available, we can predict its key properties based on the quinolizidine core and the carbonitrile functionality.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₆N₂Based on the octahydro-1H-quinolizine core (C₉H₁₇N) and the addition of a cyano group (CN) with the loss of two hydrogen atoms.
Molecular Weight 164.25 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small, saturated heterocyclic compounds.
Solubility Soluble in organic solvents (e.g., chloroform, dichloromethane, methanol). Limited solubility in water.The nonpolar quinolizidine backbone dominates the polarity of the molecule.
pKa ~8-9The tertiary amine of the quinolizidine ring is basic.
¹H NMR Complex multiplets in the 1.0-3.5 ppm range. A distinct signal for the proton at C-3, likely deshielded by the cyano group.Based on the spectra of other quinolizidine alkaloids.[3]
¹³C NMR Signals for the saturated carbons of the quinolizidine ring between 20-60 ppm. The carbon of the cyano group is expected around 115-125 ppm. The C-3 carbon will be shifted due to the cyano substituent.Based on known shifts for nitriles and quinolizidine systems.[4]
IR Spectroscopy A sharp absorption band around 2240-2260 cm⁻¹ characteristic of a C≡N stretch. C-H stretching bands below 3000 cm⁻¹.The nitrile stretch is a key diagnostic peak.[5]

Stereochemistry: A Critical Determinant of Biological Activity

The substitution at the C-3 position of the quinolizidine ring introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry at this position is expected to be a critical determinant of the molecule's biological activity. Studies on the closely related 3-substituted quinuclidines have demonstrated that enantiomers can exhibit significantly different affinities and selectivities for muscarinic and nicotinic acetylcholine receptors.[6] For instance, the (R)-enantiomer of 3-quinuclidinol is a key intermediate in the synthesis of solifenacin, where its specific stereochemistry is crucial for its M3 receptor antagonist activity.[6]

G cluster_0 Stereoisomers of Octahydro-1H-quinolizine-3-carbonitrile cluster_1 Biological Targets R-enantiomer R-enantiomer Receptor A Receptor A R-enantiomer->Receptor A High Affinity Receptor B Receptor B R-enantiomer->Receptor B Low Affinity S-enantiomer S-enantiomer S-enantiomer->Receptor A Low Affinity S-enantiomer->Receptor B High Affinity

Caption: Differential binding of enantiomers to biological targets.

Proposed Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of Octahydro-1H-quinolizine-3-carbonitrile. The choice of strategy will influence the stereochemical outcome.

Strategy 1: From a Pre-existing Quinolizidine Core

This approach involves the introduction of the carbonitrile group onto a pre-formed quinolizidine ring.

Protocol: Synthesis via a Quinolizidine-3-one Intermediate

  • Oxidation of a 3-hydroxyquinolizidine: Start with a readily available 3-hydroxyquinolizidine derivative and oxidize the alcohol to the corresponding ketone, quinolizidin-3-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation.

  • Formation of a cyanohydrin: React the quinolizidin-3-one with trimethylsilyl cyanide (TMSCN) to form the corresponding cyanohydrin. This reaction introduces the cyano group at the C-3 position.

  • Deoxygenation of the cyanohydrin: The hydroxyl group of the cyanohydrin can be removed through a two-step process: conversion to a thiocarbonate or xanthate, followed by radical-mediated reduction with tributyltin hydride.

G 3-Hydroxyquinolizidine 3-Hydroxyquinolizidine Quinolizidin-3-one Quinolizidin-3-one 3-Hydroxyquinolizidine->Quinolizidin-3-one Oxidation Cyanohydrin Cyanohydrin Quinolizidin-3-one->Cyanohydrin TMSCN Octahydro-1H-quinolizine-3-carbonitrile Octahydro-1H-quinolizine-3-carbonitrile Cyanohydrin->Octahydro-1H-quinolizine-3-carbonitrile Deoxygenation

Caption: Synthetic workflow starting from a 3-hydroxyquinolizidine.

Strategy 2: Ring Construction with the Cyano Group Precursor

This strategy involves building the quinolizidine ring system with a precursor to the cyano group already in place. A plausible approach is the cyclization of a suitably functionalized piperidine derivative.

Protocol: Synthesis via Intramolecular Cyclization

  • Synthesis of the piperidine precursor: Prepare a 2-substituted piperidine with a side chain at the 2-position containing a terminal electrophile (e.g., an alkyl halide) and a precursor to the 3-carbonitrile at the appropriate position.

  • Intramolecular N-alkylation: Induce intramolecular cyclization through N-alkylation to form the quinolizidine ring.

  • Conversion to the nitrile: Convert the precursor group (e.g., a carboxylic acid or an amide) to the final carbonitrile. The conversion of a carboxylic acid to a nitrile can be achieved using various modern methods, such as those employing Mg- and Pd-cocatalysis with urea as the nitrogen source.[7][8]

G Functionalized Piperidine Functionalized Piperidine Quinolizidine Precursor Quinolizidine Precursor Functionalized Piperidine->Quinolizidine Precursor Intramolecular Cyclization Octahydro-1H-quinolizine-3-carbonitrile Octahydro-1H-quinolizine-3-carbonitrile Quinolizidine Precursor->Octahydro-1H-quinolizine-3-carbonitrile Nitrile Formation

Caption: Synthetic workflow via intramolecular cyclization.

Potential Biological Activity and Therapeutic Applications

The quinolizidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives have shown promise as:

  • CNS Agents: The rigid structure of the quinolizidine ring system makes it an excellent scaffold for targeting receptors in the central nervous system. As mentioned, 3-substituted quinuclidines, which are structurally similar, are known to interact with muscarinic and nicotinic acetylcholine receptors.[6] Therefore, Octahydro-1H-quinolizine-3-carbonitrile could be a valuable probe for these receptor systems.

  • Anti-infective Agents: Many quinolizidine alkaloids possess antimicrobial and antiviral properties.[1]

  • Anticancer Agents: Some quinolizidine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2]

The introduction of the 3-carbonitrile group could modulate the activity of the parent quinolizidine scaffold in several ways:

  • Improved Receptor Binding: The cyano group can participate in hydrogen bonding and dipole-dipole interactions within a receptor binding pocket.

  • Enhanced Metabolic Stability: The carbonitrile group is generally resistant to metabolic degradation.

  • Favorable Pharmacokinetic Properties: The overall polarity and lipophilicity of the molecule will be influenced by the cyano group, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

Octahydro-1H-quinolizine-3-carbonitrile represents a novel and unexplored area within the rich chemical space of quinolizidine alkaloids. While direct experimental data is currently lacking, this in-depth analysis, based on established chemical principles and data from related compounds, provides a strong foundation for future research.

The proposed synthetic strategies offer viable pathways to access this molecule, with a particular emphasis on controlling the critical stereochemistry at the C-3 position. The predicted physicochemical properties and spectroscopic signatures will be invaluable for the characterization of the synthesized compound.

The potential for this molecule to interact with key neurological targets, such as acetylcholine receptors, warrants further investigation. Future research should focus on the stereoselective synthesis of both enantiomers of Octahydro-1H-quinolizine-3-carbonitrile, followed by a thorough evaluation of their pharmacological profiles. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of quinolizidine alkaloids and may lead to the discovery of novel therapeutic agents.

References

  • The Stereochemistry of 3-Substituted Quinuclidines: A Technical Guide. (2025). Benchchem.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). PMC.
  • Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. (2023). MDPI.
  • Synthesis of quinolizine derivatives. III. Syntheses of 3-aminomethyl- and 3-dimethylaminomethyl-quinolizidine and di-3-lupinine. (1953). PubMed.
  • An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. (n.d.). Calvin Digital Commons.
  • Stereochemistry of Quinolizidines. IV. Conformation of Benzo [a]-quinolizidines and Their 13 C Chemical Shifts. (n.d.). J-Stage.
  • Catalytic Cyanation of C−N Bonds with CO2/NH3. (2022). Semantic Scholar.
  • Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. (n.d.).
  • Synthesis, biological activity, and three-dimensional quantitative structure-activity relationship model for a series of benzo[c]quinolizin-3-ones, nonsteroidal inhibitors of human steroid 5alpha-reductase 1. (2004). PubMed.
  • Stereoselective Synthesis of Quinolizidines and Indolizidines. (2010). Synfacts.
  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl)
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026).
  • Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cycliz
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. (2020). Royal Society of Chemistry.
  • Synthesis of indolizidine , pyrrolizidine and quinolizidine ring systems by proline-catalyzed sequential α-amination and HWE olefination of an aldehyd ... (2013). RSC Advances.
  • Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. (n.d.). Benchchem.
  • Synthesis of Several 3,5- and 3-Substituted Thermopsine Derivatives. (2015).
  • Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (2025).
  • Highly diastereoselective formation of substituted indolizidines and quinolizidines by radical cyclization. (n.d.). American Chemical Society.
  • Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. (2021). MDPI.
  • Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. (2019).
  • A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermedi
  • Benzo[a]quinolizidine and biologically active molecules. (n.d.).
  • Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. (2022). The Journal of Organic Chemistry.
  • Biosynthetic pathway of quinolizidine alkaloids. Quinolizidine... (n.d.).
  • Benzo[c]quinolizin-3-ones theoretical investigation: SAR analysis and application to nontested compounds. (2004). PubMed.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega.
  • Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. (2022).
  • Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (n.d.). Hindawi.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023).
  • Nitrilation of carboxylic acids by PIII/PV-c
  • Practical conversion of carboxylic acids to nitriles. (2025).
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (n.d.). PMC.
  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects. (2012). Frontiers in Plant Science.
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. (2017). Frontiers in Plant Science.

Sources

Technical Guide: Structural & Functional Classification of Octahydro-1H-quinolizine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Derivative Question

Direct Answer: No, octahydro-1H-quinolizine-3-carbonitrile is not a derivative of lupinine.

While both compounds belong to the quinolizidine alkaloid class and share the same bicyclic 1-azabicyclo[4.4.0]decane core, they are regioisomers with distinct substitution patterns.

  • Lupinine is a C1-substituted quinolizidine (specifically 1-hydroxymethyl).

  • Octahydro-1H-quinolizine-3-carbonitrile is a C3-substituted quinolizidine.

In strict organic synthesis and medicinal chemistry nomenclature, a "derivative" implies a structural modification of a parent molecule (e.g., esterification of lupinine's alcohol). Converting a C1-substituted core to a C3-substituted core requires a complex rearrangement or de novo synthesis, making the target a structural analog rather than a semi-synthetic derivative.

Part 1: Comparative Structural Anatomy

To understand the distinction, we must analyze the topology of the quinolizidine skeleton. The biological activity and synthetic accessibility of these molecules are dictated by the position of the functional group relative to the bridgehead nitrogen.

The Quinolizidine Core

Both molecules are based on quinolizidine (octahydroquinolizine).

  • Formula:

    
    
    
  • Structure: Two fused six-membered rings with a nitrogen atom at the bridgehead.

Positional Divergence

The critical difference lies in the carbon numbering and the attachment point of the functional group.

FeatureLupinine (Reference)Octahydro-1H-quinolizine-3-carbonitrile (Target)
Substitution Site C1 (adjacent to bridgehead C9a)C3 (meta to the bridgehead)
Functional Group Hydroxymethyl (

)
Nitrile / Cyano (

)
Stereochemistry Defined natural chirality

Often racemic in synthesis unless specified
Classification Natural Product (Lupinus spp.)[1][2]Synthetic Intermediate / Analog
Chemical Lineage Biosynthesized from LysineSynthesized via Cycloaddition/Alkylation
Structural Visualization (DOT Diagram)

The following diagram illustrates the divergent structural lineage.

Quinolizidine_Topology Core Quinolizidine Core (1-azabicyclo[4.4.0]decane) Lupinine LUPININE (Natural Product) Substituent: -CH2OH at C1 Core->Lupinine Biosynthesis (Lysine pathway) Target TARGET MOLECULE (Octahydro-1H-quinolizine-3-carbonitrile) Substituent: -CN at C3 Core->Target De Novo Synthesis Lupinine->Target NO DIRECT PATHWAY (Requires skeletal rearrangement) Derivatives True Lupinine Derivatives (Esters, Amides, Halides at C1) Lupinine->Derivatives Semi-synthesis (Functional Group Transformation)

Figure 1: Structural lineage showing the positional disconnect between Lupinine (C1) and the Target (C3).

Part 2: Synthetic Causality & Protocols[3]

Understanding how these molecules are made proves they are not derivatives. A "derivative" relationship implies that Compound B is made from Compound A.

Synthesis of Lupinine Derivatives (The "True" Derivatives)

Lupinine derivatives are synthesized by modifying the existing hydroxymethyl group.

  • Protocol Logic: The C1-hydroxymethyl group is a nucleophile.

  • Typical Reactions: Acylation (to form esters), oxidation (to carboxylic acids/aldehydes), or halogenation.

  • Example: Lupinine benzoate is a lupinine derivative.

Synthesis of Octahydro-1H-quinolizine-3-carbonitrile

The target molecule is typically constructed using total synthesis methods that build the ring system with the nitrile already in place (or at a precursor stage). It is not economically or chemically viable to move the substituent from C1 to C3 on a pre-formed lupinine ring.

Likely Synthetic Pathway (De Novo)

A common route to 3-substituted quinolizidines involves intramolecular Michael addition or Thorpe-Ziegler cyclization .

Step-by-Step Methodology (Theoretical Framework):

  • Precursor Selection: Start with a piperidine derivative containing a pendant chain with an electron-withdrawing group (nitrile) and a leaving group.

    • Reaction: Alkylation of a piperidine enolate or pyridine reduction.

  • Cyclization (Ring Closure):

    • Mechanism: Nucleophilic attack of the piperidine nitrogen (or a carbon nucleophile in the ring) onto a tethered electrophile.

    • Causality: This forms the second ring of the bicycle. The position of the nitrile is determined by the starting material, not by rearranging a lupinine core.

  • Reduction:

    • If starting from a pyridine or lactam, a reduction step (e.g.,

      
       or 
      
      
      
      ) is required to yield the octahydro (fully saturated) core.

Validation Check:

  • If this were a lupinine derivative: You would need to cleave the C1 substituent and selectively functionalize C3 (a chemically unactivated methylene position). This is energetically unfavorable and lacks regioselectivity.

Part 3: Pharmacological Implications

Why does the distinction matter? In Drug Discovery, Structure-Activity Relationships (SAR) are highly sensitive to substituent positioning.

Receptor Binding Profiles
  • Lupinine (C1-substituted): Known for moderate toxicity and specific interactions with nicotinic acetylcholine receptors (nAChR). The hydroxymethyl group acts as a hydrogen bond donor/acceptor in a specific spatial region relative to the bridgehead nitrogen.

  • 3-Cyano Analog (C3-substituted): The nitrile group is rigid and linear. Placing it at C3 alters the vector of the dipole moment and the steric envelope of the molecule.

    • Prediction: This molecule will likely exhibit a completely different binding profile, potentially targeting different receptor subtypes or acting as a metabolic intermediate rather than a direct cholinomimetic.

Data Comparison Table
PropertyLupinineOctahydro-1H-quinolizine-3-carbonitrile
Molecular Weight ~169.26 g/mol ~164.25 g/mol
Polar Surface Area High (Hydroxyl group)Medium (Nitrile group)
H-Bond Donors 1 (OH)0
H-Bond Acceptors 2 (N, O)2 (N, CN)
Primary Application Natural Product Standard, Chiral AuxiliarySynthetic Intermediate, Library Building Block

References

  • PubChem. (n.d.). Lupinine | C10H19NO.[1][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Chemspace. (n.d.). Octahydro-1H-quinolizine-1-carbonitrile Structure Info. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New Phenothiazine/3-Cyanoquinoline Heterodimers. (Demonstrates synthetic routes to 3-cyano-N-heterocycles). Retrieved from [Link]

  • Stenutz. (n.d.). Octahydro-2H-quinolizine Structure. Retrieved from [Link]

Sources

A Comparative Analysis of the Quinolizidine Scaffold and Octahydro-1H-quinolizine-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Quinolizidine Alkaloids and Their Significance

Quinolizidine alkaloids (QAs) are a class of naturally occurring compounds characterized by the quinolizidine ring system, a nitrogen-containing bicyclic structure.[1] These alkaloids are predominantly found in the plant kingdom, particularly within the legume family (Fabaceae), and are also present in some marine organisms and animals.[2][3][4] Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery.

The Quinolizidine Core: Structure and Stereochemistry

The fundamental quinolizidine core is a 1-azabicyclo[4.4.0]decane moiety.[1] This saturated heterocyclic system consists of two fused six-membered rings sharing a nitrogen atom. The stereochemistry of the ring fusion can be either trans or cis, leading to different conformational isomers. The trans conformation is generally more stable.[5]

Importance in Natural Products and Medicinal Chemistry

Quinolizidine alkaloids exhibit a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, antiviral, and anti-arrhythmic properties.[2][4] Notable examples include sparteine, which has antiarrhythmic and anticonvulsant properties, and cytisine, which is used as a smoking cessation aid.[1] The structural diversity and biological potency of these natural products have inspired the synthesis of numerous derivatives for therapeutic applications.[6]

Structural Elucidation: Quinolizidine vs. Octahydro-1H-quinolizine-3-carbonitrile

The key distinction between the general quinolizidine scaffold and octahydro-1H-quinolizine-3-carbonitrile lies in the presence of a nitrile (-C≡N) group at the C-3 position of the bicyclic ring system.

Comparative Nomenclature and Numbering
  • Quinolizidine: The systematic name is 1-azabicyclo[4.4.0]decane. The numbering of the ring system follows standard IUPAC rules for bicyclic compounds.

  • Octahydro-1H-quinolizine-3-carbonitrile: This name specifies the fully saturated (octahydro) quinolizine ring with a carbonitrile substituent at the third carbon atom. Its CAS number is 73259-83-3.[7]

Structural Difference Diagram

G cluster_0 Quinolizidine cluster_1 Octahydro-1H-quinolizine-3-carbonitrile quinolizidine octahydro

Caption: Structural comparison of the parent quinolizidine ring and its 3-carbonitrile derivative.

Stereoisomerism in the Quinolizidine Ring System

The quinolizidine ring system can exist as stereoisomers due to the chiral centers at the bridgehead carbons and any substituted carbons. The relative configuration of these centers dictates the overall shape and biological activity of the molecule.

Impact of the 3-Carbonitrile Substituent on Conformation

The introduction of a carbonitrile group at the C-3 position can influence the conformational preference of the quinolizidine ring. The steric bulk and electronic properties of the nitrile group can affect the equilibrium between different chair and boat conformations of the six-membered rings.

Physicochemical and Spectroscopic Differentiation

The presence of the nitrile group in octahydro-1H-quinolizine-3-carbonitrile leads to distinct physicochemical and spectroscopic properties compared to the unsubstituted quinolizidine.

Comparative Physicochemical Properties
PropertyQuinolizidine (Parent)Octahydro-1H-quinolizine-3-carbonitrileReference
Molecular Formula C₉H₁₇NC₁₀H₁₆N₂
Molecular Weight 139.24 g/mol 164.25 g/mol
CAS Number 493-10-773259-83-3[7]
Infrared (IR) Spectroscopy: The Signature of the Nitrile Group

A key distinguishing feature in the IR spectrum of octahydro-1H-quinolizine-3-carbonitrile is the presence of a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration.[8] This band is absent in the spectrum of unsubstituted quinolizidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis
  • ¹H NMR: In the ¹H NMR spectrum of octahydro-1H-quinolizine-3-carbonitrile, the proton at the C-3 position will be significantly deshielded due to the electron-withdrawing effect of the nitrile group. This will result in a downfield shift of its resonance compared to the corresponding proton in quinolizidine.

  • ¹³C NMR: The most notable difference in the ¹³C NMR spectra is the appearance of a signal for the nitrile carbon in octahydro-1H-quinolizine-3-carbonitrile, typically in the range of 115-125 ppm.[9] The carbon at the C-3 position will also experience a downfield shift.

Mass Spectrometry: Fragmentation Patterns

The fragmentation patterns in mass spectrometry will also differ. Octahydro-1H-quinolizine-3-carbonitrile will likely show a fragment corresponding to the loss of the nitrile group (HCN, 27 Da) or the entire cyanomethyl radical (•CH₂CN, 40 Da).

Synthesis and Reactivity

The synthetic strategies for the quinolizidine core and its 3-carbonitrile derivative, as well as their reactivity, are influenced by the presence of the nitrile functionality.

General Synthetic Strategies for the Quinolizidine Core

The synthesis of the quinolizidine skeleton often involves cyclization reactions. One common approach is the intramolecular [4+2] cycloaddition of an iminoacetonitrile, which can efficiently assemble the bicyclic core.[10]

G start Lysine cadaverine Cadaverine start->cadaverine Lysine Decarboxylase piperideine Δ1-Piperideine cadaverine->piperideine Oxidative Deamination dimerization Dimerization & Cyclization piperideine->dimerization quinolizidine Quinolizidine Core dimerization->quinolizidine

Caption: Generalized biosynthetic pathway to the quinolizidine core.[11][12]

Specific Synthesis of Octahydro-1H-quinolizine-3-carbonitrile

A plausible synthetic route to octahydro-1H-quinolizine-3-carbonitrile could involve the introduction of the nitrile group onto a pre-formed quinolizidine ring or the cyclization of a precursor already containing the nitrile functionality.

Hypothetical Experimental Protocol:

  • Step 1: Synthesis of a Quinolizidin-3-one precursor. This could be achieved through various methods, such as the Dieckmann condensation of a suitable diester.

  • Step 2: Formation of the Cyanohydrin. The quinolizidin-3-one is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to form the corresponding cyanohydrin.

  • Step 3: Deoxygenation of the Cyanohydrin. The hydroxyl group of the cyanohydrin is then removed. This can be accomplished through a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a suitable reducing agent like lithium aluminum hydride.

Causality: The choice of a ketone precursor allows for the regioselective introduction of the nitrile group at the C-3 position via cyanohydrin formation. The subsequent deoxygenation is necessary to obtain the desired saturated carbonitrile derivative.

Comparative Reactivity: The Influence of the Electron-Withdrawing Nitrile Group

The nitrile group is strongly electron-withdrawing, which has a significant impact on the reactivity of the molecule.[13]

  • Basicity of the Nitrogen: The electron-withdrawing nature of the nitrile group will decrease the electron density on the nitrogen atom, making octahydro-1H-quinolizine-3-carbonitrile a weaker base compared to unsubstituted quinolizidine.

  • Nucleophilicity of the Nitrogen: Similarly, the nucleophilicity of the nitrogen will be reduced.

  • Reactivity of the Nitrile Group: The nitrile group itself can undergo various chemical transformations.[14][15] It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functional handle provides a site for further chemical modification.

Applications in Drug Discovery and Development

The introduction of a nitrile group can significantly alter the pharmacological profile of a molecule, making it a valuable strategy in drug design.[16]

Biological Activities of Quinolizidine Alkaloids

As previously mentioned, quinolizidine alkaloids possess a broad spectrum of biological activities.[2][17] Their diverse pharmacological effects make them attractive scaffolds for the development of new therapeutic agents.

The Role of the Carbonitrile Group as a Pharmacophore

The nitrile group can play several roles in drug-target interactions:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming interactions with biological targets.[13][18]

  • Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can lead to favorable dipole-dipole interactions within a protein binding pocket.[19]

  • Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block sites of oxidative metabolism, thereby improving the pharmacokinetic properties of a drug candidate.[16][20]

  • Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[16][18][19]

The incorporation of a nitrile group into the quinolizidine scaffold in octahydro-1H-quinolizine-3-carbonitrile could therefore lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Conclusion: Key Distinctions and Future Perspectives

The primary difference between quinolizidine and octahydro-1H-quinolizine-3-carbonitrile is the presence of a nitrile substituent at the C-3 position in the latter. This seemingly small structural modification leads to significant changes in the molecule's physicochemical properties, spectroscopic signatures, reactivity, and potential biological activity. The nitrile group offers a versatile handle for further chemical derivatization and can act as a key pharmacophore in drug design. The exploration of nitrile-containing quinolizidine derivatives represents a promising avenue for the discovery of novel therapeutic agents.

References

  • Bunsupa, S., et al. (2012). A novel L-lysine decarboxylase from quinolizidine alkaloids producing plants. Plant Molecular Biology, 78(4-5), 445-456.
  • Golebiewski, W. M., & Spenser, I. D. (1988). The biosynthesis of the lupine alkaloids. Canadian Journal of Chemistry, 66(7), 1734-1748.
  • Ma, F., & Gang, D. R. (2004). Biosynthesis of the piperidine alkaloids from L-lysine. Phytochemistry, 65(19), 2649-2661.
  • Wang, L., et al. (2023). The biological activities of quinolizidine alkaloids. Alkaloids: Chemistry and Biology, 88, 1-61.
  • Wink, M. (2013). Evolution of secondary metabolites in legumes (Fabaceae). South African Journal of Botany, 89, 164-175.
  • Li, Y., & Fang, J. (2019). Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. Current Pharmaceutical Design, 25(23), 2568-2582.
  • Weinreb, S. M., et al. (2005). Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. Organic Letters, 7(14), 2921-2924.
  • Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863-27883.
  • Ho, Y. C., & Robins, D. J. (1994). Biosynthesis of Quinolizidine Alkaloids. In Studies in Natural Products Chemistry (Vol. 15, pp. 239-271). Elsevier.
  • Li, Y., & Fang, J. (2019). Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. Bentham Science Publishers. Available at: [Link]

  • El-Kashef, D., et al. (2021). Quinolizidine Alkaloids from Marine Organisms: A Perspective on Chemical, Bioactivity and Synthesis. Current Organic Chemistry, 25(16), 1864-1883.
  • Brandão-Curbelo, C., et al. (2014). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Molecular Structure, 1076, 23-32.
  • LaLonde, R. T., & Wong, C. F. (1976). 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 54(22), 3545-3551.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Párkányi, L., et al. (2012). Synthesis, Molecular Structure, Conformational Analysis, and Chemical Properties of Silicon-Containing Derivatives of Quinolizidine. The Journal of Organic Chemistry, 77(5), 2275-2283.
  • Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863–27883.
  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87.
  • Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.
  • Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863-27883.
  • Scarafoni, A., et al. (2021).
  • Brandão-Curbelo, C., et al. (2014). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1428-1451.
  • Synthesis of the quinolizines (I) and (II). ResearchGate. Available at: [Link]

  • de Oliveira, G. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1025-1043.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Zhumanova, A. A., et al. (2021). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmacophore, 12(4), 1-8.
  • Wang, Y., et al. (2021). Application of Nitrile in Drug Design. Chinese Journal of Medicinal Chemistry, 31(8), 641-651.
  • Koval'skaya, A. V., et al. (2021). Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. Chemistry of Heterocyclic Compounds, 57(1), 69-76.
  • Quinolizidine alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Results in Chemistry, 4, 100435.
  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • 1H-Isoindole-1-carbonitrile, octahydro-, (1α,3aα,7aα). EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Ethyl octahydro-2H-quinolizine-3-carboxylate. PubChem. Available at: [Link]

  • Octahydro-1H-quinolizine-1-carbonitrile. Chemspace. Available at: [Link]

  • Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3- a ]quinolizine.
  • Decatur, S. M., & Boxer, S. G. (1995). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects.
  • Zhumanova, A. A., et al. (2021). SYNTHESIS OF 1,2,3-TRIAZOLO-QUINOLIZIDINES BASED ON THE QUINOLIZIDINE ALKALOID LUPININE. Chemical Journal of Kazakhstan, (3), 108-119.
  • Chemistry of Nitriles. OpenStax. Available at: [Link]

  • 2h-quinolizine, octahydro-1-(1h-indol-3-yl)-. PubChem. Available at: [Link]

Sources

Thermodynamic Stability of Octahydro-1H-quinolizine-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine). This analysis synthesizes conformational analysis principles, spectroscopic diagnostics, and computational thermodynamics to provide a robust framework for researchers in drug discovery.

Executive Summary

The octahydro-1H-quinolizine (quinolizidine) scaffold is a privileged bicyclic pharmacophore found in numerous alkaloids (e.g., lupinine, sparteine).[1] The introduction of a nitrile group at the C3 position creates a complex stereochemical landscape governed by the interplay between ring fusion geometry (cis vs. trans) and substituent orientation (axial vs. equatorial).

For drug development professionals, understanding the thermodynamic hierarchy of these isomers is critical for:

  • Target Engagement: Predicting the bioactive conformation in solution.

  • Synthetic Scalability: Designing equilibration conditions to isolate the global thermodynamic minimum.

  • Spectroscopic Validation: Utilizing Bohlmann bands to confirm stereochemistry without X-ray crystallography.

Key Finding: The (3R,9aR)-trans-fused equatorial isomer (and its enantiomer) represents the global thermodynamic minimum, stabilized by a rigid chair-chair conformation and the absence of 1,3-diaxial strain.

Structural Fundamentals & Isomer Definition

The Quinolizidine Scaffold

Unlike decalin, the quinolizidine system contains a bridgehead nitrogen atom capable of pyramidal inversion. This allows the molecule to equilibrate between trans-fused and cis-fused conformers.

  • Trans-fused: Nitrogen lone pair is anti-periplanar to the bridgehead C-H bond. Both rings adopt rigid chair conformations.

  • Cis-fused: Nitrogen lone pair is gauche to the bridgehead C-H bond. The system is more flexible but generally higher in energy due to gauche interactions.

The 3-Cyano Isomers

Substituents at the C3 position (beta to the nitrogen) generate four distinct diastereomeric pairs (racemates). We classify them based on ring fusion and nitrile orientation:

Isomer CodeRing FusionNitrile Orientation (C3)Relative Stability
T-Eq TransEquatorialGlobal Minimum (0.0 kcal/mol)
T-Ax TransAxialMetastable (+0.4 - 0.8 kcal/mol)
C-Eq CisEquatorialUnstable (+2.4 - 3.0 kcal/mol)
C-Ax CisAxialHigh Energy (+3.5+ kcal/mol)

Note: Energy values are estimates based on standard A-values and quinolizidine ring-fusion energies [1].

Thermodynamic Stability Analysis

The Dominance of Trans-Fusion

In unsubstituted quinolizidines, the trans-fused conformer is favored by approximately 2.4–2.8 kcal/mol over the cis-fused form. This preference arises because the trans-form minimizes the number of gauche butane interactions.

  • Mechanism: The free electron pair on nitrogen occupies a "pseudo-equatorial" position in the trans-fused system, avoiding 1,3-diaxial repulsion with the C3/C7 axial protons.

Substituent Effects at C3

The cyano (CN) group has a relatively small A-value (conformational free energy) of 0.17–0.21 kcal/mol . While small, it still dictates a preference for the equatorial position.

  • T-Eq (Trans-Equatorial): The nitrile group extends away from the ring system. There are no significant steric clashes. This is the thermodynamic product.

  • T-Ax (Trans-Axial): The nitrile group projects axially, introducing 1,3-diaxial interactions with the axial protons at C1 and C5 (bridgehead). While the linear nature of the cyano group minimizes the steric penalty compared to a methyl group, it is still destabilizing relative to T-Eq.

The "Cis-Lock" Scenario (Not Applicable here)

In some quinolizidines, a bulky substituent can force the system into a cis-fusion to avoid a prohibitive axial placement in the trans-system. However, because the cyano group is small and the T-Eq conformer is geometrically accessible, the system retains the trans-fusion.

Experimental Validation Protocols

Spectroscopic Diagnosis (Bohlmann Bands)

The presence of trans-fusion can be non-destructively verified using Infrared (IR) spectroscopy.

  • Principle: The anti-periplanar relationship between the Nitrogen lone pair and the adjacent axial C-H bonds (at C4 and C6) results in orbital overlap (

    
    ), weakening the C-H bond.
    
  • Diagnostic Signal: Look for Bohlmann bands —a set of C-H stretching vibrations in the 2700–2800 cm⁻¹ region.

    • Strong Bands: Indicates Trans-fusion (T-Eq or T-Ax).

    • Weak/Absent Bands: Indicates Cis-fusion or N-oxide formation.

Chemical Equilibration Protocol

To prove thermodynamic stability, perform an epimerization study.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the synthesized nitrile mixture in 5 mL of dry methanol.

  • Base Catalysis: Add 0.5 equivalents of Sodium Methoxide (NaOMe).

  • Reflux: Heat at reflux (65°C) for 12 hours. This allows the C3 stereocenter to invert via a carbanion intermediate (stabilized by the nitrile).

  • Quench & Analyze: Neutralize with acetic acid, concentrate, and analyze via quantitative ¹H-NMR or GC-MS.

  • Result: The ratio will shift overwhelmingly toward the T-Eq isomer (>95%).

Visualizing the Equilibrium

The following diagram illustrates the equilibration pathways and the energetic hierarchy of the isomers.

QuinolizidineStability TEq Trans-Equatorial (T-Eq) Global Minimum (0.0 kcal/mol) TAx Trans-Axial (T-Ax) Metastable (~ +0.6 kcal/mol) TEq->TAx Epimerization (Base) CEq Cis-Equatorial (C-Eq) Unstable (~ +2.5 kcal/mol) TEq->CEq N-Inversion (Fast) CAx Cis-Axial (C-Ax) High Energy (> +3.5 kcal/mol) TAx->CAx N-Inversion (Fast) CEq->CAx Epimerization (Base)

Caption: Thermodynamic hierarchy and interconversion pathways of 3-cyanoquinolizidine isomers. Green indicates the target stable species.

Summary of Physical Properties

PropertyTrans-Equatorial (T-Eq)Trans-Axial (T-Ax)Cis-Isomers
¹H-NMR (H3) High coupling constant (

Hz)
Small coupling constant (

Hz)
Complex multiplets
¹³C-NMR (C3) Upfield shift (shielded)Downfield shift (deshielded)Variable
Bohlmann Bands Present (2700-2800 cm⁻¹)Present Absent
Solubility Lower (Higher crystallinity)Higher (Lower crystallinity)High

References

  • Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167. (Original description of Bohlmann bands).

  • Wink, M. (2004). "Quinolizidine Alkaloids".[1] Encyclopedia of Biological Chemistry. (Context on natural stability of quinolizidine scaffolds).

  • PubChem. (2023). "Quinolizidine Compound Summary". National Library of Medicine.[3]

Sources

Technical Safety & Handling Guide: Octahydro-1H-quinolizine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 73259-83-3 | Formula: C₁₀H₁₆N₂ | MW: 164.25 g/mol [1][2][3]

Executive Summary & Chemical Context

Octahydro-1H-quinolizine-3-carbonitrile (also known as 3-cyanoquinolizidine) is a bicyclic heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders and arrhythmias.[2][3] Structurally, it belongs to the quinolizidine alkaloid family, sharing a core scaffold with naturally occurring toxins like lupinine and sparteine.[3]

This guide bridges the gap between generic Safety Data Sheets (SDS) and the rigorous demands of a research environment. Unlike common solvents, this compound lacks extensive historical toxicological data.[3] Therefore, this protocol adopts a "Read-Across" Safety Strategy , inferring hazards from its structural parents (quinolizidines) and functional groups (aliphatic nitriles).[2][3]

Key Risk Profile:

  • Primary Hazard: Acute toxicity (Oral/Dermal/Inhalation) and mucosal irritation.[2][3]

  • Latent Hazard: Potential neurotoxicity (cholinergic modulation) and metabolic release of cyanide ions (low probability but non-zero).[2][3]

  • Storage: Air-sensitive (amine oxidation); requires inert atmosphere.[2][3]

Hazard Identification & Mechanistic Analysis

Standard SDSs list GHS codes (H302, H315, H319, H335).[3] As scientists, we must understand the causality behind these codes to implement effective controls.[3]

Toxicological Mechanisms[3][5]
  • ** cholinergic Modulation (Quinolizidine Core):** The quinolizidine scaffold is a known pharmacophore for acetylcholine receptor modulation.[2][3] Analogs like lupinine act as competitive acetylcholine inhibitors at the motor endplate.[2][3][4] Ingestion or high-dose inhalation may lead to respiratory depression or muscular paralysis, not just generic "sickness."[2][3]

  • Metabolic Activation (Nitrile Group): While aliphatic nitriles are generally more stable than aromatic ones, hepatic metabolism (CYP450 hydroxylation at the

    
    -carbon) can destabilize the molecule, potentially releasing cyanide ions (
    
    
    
    ).[2][3] While this risk is lower than with simple nitriles, safety protocols must account for "cyanide-like" hypoxia symptoms in massive exposures.[2][3]
  • Causticity (Tertiary Amine): The bridgehead nitrogen renders the molecule basic (

    
     est. 9-10).[2][3] This drives the H315/H319 (Skin/Eye Irritation) classification.[2][3][5] Contact causes immediate saponification of membrane lipids, leading to tissue necrosis if not washed immediately.[3]
    
GHS Classification Summary
Hazard ClassCategoryCodeStatementScientific Context
Acute Toxicity, Oral 4H302Harmful if swallowedBased on Lupinine LD50 (~100-200 mg/kg).[2][3][6]
Skin Corrosion/Irrit. 2H315Causes skin irritationBasic amine functionality.[2][3]
Eye Damage/Irrit. 2AH319Causes serious eye irritationHigh pH sensitivity of corneal tissue.[2][3]
STOT - SE 3H335May cause respiratory irrit.[2][3][5][7]Volatile amine vapors irritate bronchial mucosa.[2][3]

Experimental Handling Protocols

Trustworthiness Directive: The following workflows are designed to isolate the user from the compound completely.

Engineering Controls
  • Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).[2][3]

  • Secondary Barrier: For heating reactions (>50°C) or quantities >1g, use a Glovebox under

    
     or Ar to prevent N-oxide formation and contain vapors.[2][3]
    
Personal Protective Equipment (PPE) Matrix
  • Gloves: Do NOT use standard Latex.[2][3]

    • Recommendation:Nitrile (Double-gloved) or Laminate (Silver Shield) .[2][3]

    • Reasoning: Aliphatic amines and nitriles can permeate thin latex.[2][3] Double-gloving provides a "breakthrough" buffer.[2][3]

  • Respiratory: If working outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Acid Gas + Particulate).[2][3] The "B" rating is crucial for inorganic cyanide potential; "K" covers ammonia/amines.[2][3]

Handling Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on operational scale.

HandlingProtocol Start Start: Handling Octahydro-1H-quinolizine-3-carbonitrile ScaleCheck Check Scale & Temp Start->ScaleCheck SmallScale < 1g AND Ambient Temp ScaleCheck->SmallScale Low Risk LargeScale > 1g OR Heating (>50°C) ScaleCheck->LargeScale High Risk Hood Standard Fume Hood (Sash < 18 inches) SmallScale->Hood Glovebox Glovebox / Closed System (Inert Atmosphere) LargeScale->Glovebox PPE_Hood PPE: Double Nitrile Gloves, Lab Coat, Goggles Hood->PPE_Hood PPE_Box PPE: Butyl/Neoprene Box Gloves Glovebox->PPE_Box Waste Quench: Dilute HCl -> Organic Waste Stream PPE_Hood->Waste PPE_Box->Waste

Caption: Decision matrix for engineering controls based on thermal and mass risks.

Emergency Response & First Aid

Self-Validating Protocol: These steps prioritize "Decontamination" followed by "Supportive Care."[2][3][7]

Exposure Response
RouteImmediate ActionScientific Rationale
Skin Wash with PEG-400 (if available) or soap/water for 15 min.[3]PEG-400 solubilizes lipophilic amines better than water alone.[2][3]
Eyes Irrigate for 15 min; hold eyelids apart.Basic compounds cause penetrating corneal burns; immediate dilution is critical to stop pH damage.[2][3]
Inhalation Move to fresh air.[2][3][7][8][9] Administer

if breathing is labored.
Oxygen supports respiration against potential cholinergic depression.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth.Vomiting risks aspiration of the caustic amine into lungs (chemical pneumonitis).[2][3]
Spill Cleanup (Liquid/Solid)[2][3]
  • Evacuate: Clear the immediate area (10m radius).

  • PPE: Don Full-Face Respirator (ABEK filters) and Silver Shield gloves.[2][3]

  • Neutralization:

    • Do not use strong acids (exothermic reaction risk).[2][3]

    • Use a Citric Acid or Dilute Acetic Acid solution to neutralize the basic amine.[2][3]

    • Absorb with Vermiculite or Sand.[2][3]

  • Disposal: Seal in a labeled hazardous waste container. Do not mix with oxidizers (nitric acid) in the waste stream.[2][3]

Storage & Stability

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Argon or Nitrogen .[2][3] The tertiary amine is susceptible to N-oxidation, and the nitrile can hydrolyze under moist acidic conditions.[2][3]

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[2][3][9]

    • Strong Acids: Exothermic salt formation.[2][3]

    • Reducing Agents: Can reduce the nitrile to a primary amine (altering toxicity profile).[2][3]

Toxicological Pathway Visualization

Understanding the metabolic fate helps in predicting delayed toxicity.[2][3]

Toxicology cluster_Metabolism Hepatic Metabolism (CYP450) Compound Octahydro-1H- quinolizine-3-carbonitrile N_Ox N-Oxidation (Detoxification) Compound->N_Ox Major Pathway Alpha_OH alpha-Hydroxylation (Bioactivation) Compound->Alpha_OH Minor Pathway Excretion Renal Excretion (Polar Adducts) N_Ox->Excretion Cyanohydrin Unstable Cyanohydrin Alpha_OH->Cyanohydrin Toxicity Cyanide Ion Release (Cytochrome c Oxidase Inhibition) Cyanohydrin->Toxicity Spontaneous Decomposition

Caption: Hypothetical metabolic pathways showing the divergence between detoxification (N-oxidation) and toxification (Cyanide release).[2][3]

References

  • National Center for Biotechnology Information (PubChem). (2024).[2][3] Compound Summary: Quinolizidine Alkaloids & Analogs. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[2][3] C&L Inventory: General Nitrile Hazards. Retrieved from [Link][2][3]

  • Wink, M. (2013).[2][3] Quinolizidine Alkaloids: Biochemistry and Ecology. In Natural Products. Springer.[2][3] (Contextual reference for Quinolizidine toxicity).

Sources

Navigating the Niche: A Technical Guide to Sourcing and Qualifying Octahydro-1H-quinolizine-3-carbonitrile Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. This exactitude hinges on the quality of reference standards. This guide provides an in-depth exploration of the procurement and qualification of reference standards for a specialized molecule, octahydro-1H-quinolizine-3-carbonitrile. Due to its limited commercial availability, this guide extends beyond a simple supplier list, offering a comprehensive framework for sourcing, and if necessary, commissioning the custom synthesis of this and other rare chemical entities. We will delve into the critical aspects of supplier evaluation, the technical requisites of a high-quality reference standard, and the step-by-step protocols for its verification and implementation in a research setting.

The Significance of Octahydro-1H-quinolizine-3-carbonitrile and Its Reference Standard

Octahydro-1H-quinolizine-3-carbonitrile belongs to the quinolizidine alkaloid family, a class of naturally occurring compounds with a wide spectrum of biological activities. The specific functionalization with a nitrile group at the 3-position presents a unique chemical scaffold of interest in medicinal chemistry and drug discovery. The availability of a well-characterized reference standard is a non-negotiable prerequisite for any meaningful research involving this compound. It serves as the benchmark for:

  • Compound Identification: Confirming the identity of newly synthesized batches or isolated natural products.

  • Quantitative Analysis: Accurately determining the concentration of the analyte in various matrices, such as in vitro assays or in vivo pharmacokinetic studies.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[1][2]

  • Method Validation: Establishing the performance characteristics of analytical methods, a critical step for regulatory submissions.[1]

Commercial Availability: A Challenging Landscape

A thorough investigation of the market for octahydro-1H-quinolizine-3-carbonitrile (CAS No. 73259-83-3) reveals a landscape of limited off-the-shelf availability. While some chemical suppliers may list the compound, it is crucial to ascertain whether it is a stocked item or available only through custom synthesis.

One potential supplier identified is BLDpharm , which lists "Octahydro-1H-quinolizine-3-carbonitrile" with the corresponding CAS number 73259-83-3.[3] However, for a compound of this nature, it is imperative to directly contact the supplier to confirm current availability, purity specifications, and the extent of accompanying analytical documentation.

Given the scarcity, researchers must often consider the path of custom synthesis.

The Custom Synthesis Route: Selecting a Competent Partner

When a reference standard is not commercially available, partnering with a custom synthesis provider is the most viable solution.[4] The selection of a contract research organization (CRO) or a specialized synthesis lab is a critical decision that should be based on several key factors.

Key Considerations for Selecting a Custom Synthesis Partner:

  • Expertise in Heterocyclic and Alkaloid Chemistry: The synthesis of quinolizidine structures can be complex. Look for companies with demonstrated experience in similar chemical scaffolds. Companies like Epichem and Atlanchim Pharma explicitly state their expertise in the synthesis of heterocycles and alkaloids.[4][5]

  • Scale of Synthesis: Determine the required quantity of the reference standard. Most custom synthesis providers, including Kingchem and Aragen Life Sciences , can accommodate scales from milligrams to kilograms.[6][7]

  • Analytical Capabilities: The provider must have a comprehensive suite of analytical instruments to characterize the synthesized compound thoroughly. This includes, but is not limited to, NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8][9]

  • Quality Management System: Inquire about their quality assurance and quality control (QA/QC) processes. While not always mandatory for early-stage research compounds, adherence to principles of Good Manufacturing Practice (GMP) or ISO 9001 certification can be an indicator of a robust quality system.

  • Documentation: A reliable partner will provide a comprehensive synthesis report and a detailed Certificate of Analysis (CoA) with the final product.

Potential Custom Synthesis Providers:

CompanyStated ExpertiseScaleNoteworthy Features
Epichem Heterocycles, alkaloids, macrocyclesMilligram to multigramOffers synthesis of impurities, degradants, and isotopically labeled molecules.[5]
Atlanchim Pharma Heterocycles, chiral molecules, steroids, alkaloidsNot specifiedProvides fee-for-service custom synthesis with detailed project management.[4]
Kingchem Pharmaceutical intermediates, complex ligands, heterocyclesLab-scale to commercialOffers process optimization and scale-up services.[6]
Aragen Life Sciences Key starting materials, intermediates, and APIsUp to commercial scaleAdheres to international safety and regulatory standards.[7]
SYNthesis Med Chem Small molecules, macrocycles, peptidesSmall research to larger batchesEmphasizes fast turnaround times and state-of-the-art facilities.[9]

Qualifying a New Reference Standard: A Rigorous Approach

Whether sourced from a commercial supplier or through custom synthesis, a new reference standard must undergo rigorous in-house qualification before use. The goal is to unequivocally confirm its identity, purity, and suitability for its intended analytical application.

Essential Characterization Techniques

A comprehensive characterization of a new reference standard should employ a multi-technique approach to provide orthogonal data, strengthening the confidence in its identity and purity.[2]

Analytical TechniquePurposeKey Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Structural Elucidation and IdentificationProvides detailed information about the molecular structure, connectivity of atoms, and can be used for quantitative purity assessment (qNMR).[8]
Mass Spectrometry (MS) Molecular Weight Confirmation and Impurity DetectionConfirms the molecular weight of the compound and can detect impurities with high sensitivity.[8]
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantificationSeparates the main compound from impurities, allowing for the determination of chromatographic purity.[8]
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., nitrile group in this case).
Elemental Analysis (CHN) Elemental CompositionDetermines the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula.
Water Content (Karl Fischer Titration) Water Impurity QuantificationAccurately measures the water content, which is crucial for determining the purity of the anhydrous material.[2]
Residual Solvent Analysis (GC-HS) Solvent Impurity QuantificationIdentifies and quantifies any residual solvents from the synthesis process.[10]
The Certificate of Analysis (CoA): A Critical Document

The Certificate of Analysis is the formal document that summarizes the quality and purity of the reference standard.[11] It is essential to scrutinize the CoA to ensure it contains all the necessary information.

Essential Components of a Comprehensive CoA: [11][12][13]

  • Supplier and Product Information: Name and address of the supplier, product name, CAS number, and batch/lot number.

  • Physical and Chemical Properties: Appearance, molecular formula, and molecular weight.

  • Analytical Data: Results from the characterization tests performed (e.g., HPLC purity, NMR, MS data).

  • Purity Statement: A clear statement of the purity, often expressed as a percentage.

  • Signature of Authorized Personnel: Signed and dated by a qualified individual from the quality department.

Workflow for Sourcing and Qualifying a Rare Reference Standard

The following workflow provides a systematic approach to procuring and qualifying a rare reference standard like octahydro-1H-quinolizine-3-carbonitrile.

Caption: Workflow for sourcing and qualifying a rare chemical reference standard.

Experimental Protocol: In-house Verification of a New Reference Standard

Upon receipt of a new batch of octahydro-1H-quinolizine-3-carbonitrile reference standard, the following step-by-step protocol should be followed for its initial verification.

Objective: To confirm the identity and chromatographic purity of the received reference standard against the supplier's Certificate of Analysis.

Materials:

  • Octahydro-1H-quinolizine-3-carbonitrile reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Appropriate HPLC column (e.g., C18)

  • HPLC system with UV or MS detector

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Documentation Review:

    • Carefully review the supplier's CoA.

    • Check for completeness of information as outlined in section 4.2.

    • Ensure the storage conditions on the label match the CoA and store the standard accordingly.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the reference standard (e.g., 10 mg) using a calibrated analytical balance.

    • Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution; sonication may be used if necessary.

  • HPLC Analysis:

    • Develop or use a suitable HPLC method for the analysis of quinolizidine alkaloids.

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the stock solution.

    • Analyze the chromatogram for the presence of a single major peak at the expected retention time.

    • Calculate the area percentage of the main peak to determine the chromatographic purity.

    • Compare the result with the purity value stated on the CoA.

  • Mass Spectrometry Analysis:

    • Infuse a diluted solution of the reference standard into the mass spectrometer.

    • Acquire the mass spectrum in a suitable ionization mode (e.g., ESI+).

    • Confirm the presence of the molecular ion ([M+H]⁺) corresponding to the molecular weight of octahydro-1H-quinolizine-3-carbonitrile (C₁₀H₁₆N₂O, MW = 180.25).

  • ¹H NMR Analysis:

    • Prepare a sample of the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire the ¹H NMR spectrum.

    • Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the structure of octahydro-1H-quinolizine-3-carbonitrile. The spectrum should be free from significant impurity signals.

  • Acceptance and Release:

    • If the in-house verification results are consistent with the supplier's CoA and meet the pre-defined acceptance criteria, the reference standard can be formally released for use in research and analytical testing.

    • All verification data should be documented in a laboratory notebook or a dedicated reference standard management system.

Conclusion

References

  • Epichem. (n.d.). Custom Synthesis Technical Services. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • CIKLab. (2023, August 17). What is a Certificate of Analysis (CoA)? Retrieved from [Link]

  • ESSLAB. (n.d.). Parts of a Certificate of Analysis. Retrieved from [Link]

  • Cole-Parmer. (2021, April 7). 3 Details Every Certificate of Analysis (CoA) Should Address. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved from [Link]

  • Kingchem. (n.d.). Custom Chemical Synthesis. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Custom Chemical Synthesis Services. Retrieved from [Link]

  • SYNthesis Med Chem. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • A Guide to Using Analytical Standards. (2024, December 24). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of octahydro-1H-quinolizine-3-carbonitrile from quinolizidinone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Synthesis of Octahydro-1H-quinolizine-3-carbonitrile

Executive Summary & Scope

This application note details the robust synthesis of octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3), a critical bicyclic scaffold in the development of muscarinic receptor antagonists, anti-arrhythmic agents, and kinase inhibitors.

While traditional cyanation methods (e.g., nucleophilic displacement of halides) are often plagued by stereochemical scrambling or elimination side reactions in bicyclic amines, this protocol utilizes the Van Leusen Reductive Cyanation . This method allows for the direct, one-step conversion of octahydro-2H-quinolizin-3-one to the target nitrile with high chemoselectivity and preservation of the nitrogen bridgehead integrity.

Key Advantages of this Protocol:

  • Step Efficiency: Direct ketone-to-nitrile conversion (reductive cyanation) avoids cyanohydrin intermediates.

  • Stereocontrol: Thermodynamic conditions favor the formation of the trans-fused ring system.

  • Safety: Avoids the use of free cyanide salts (KCN/NaCN).

Retrosynthetic Analysis & Pathway

The synthesis disconnects the target nitrile to the corresponding ketone (quinolizidin-3-one), which is constructed via a Dieckmann condensation of a piperidine diester.

RetroSynthesis cluster_legend Reaction Class Target Octahydro-1H-quinolizine- 3-carbonitrile (Target) Ketone Octahydro-2H-quinolizin-3-one (Key Intermediate) Ketone->Target Van Leusen (TosMIC, t-BuOK) Dieckmann Ethyl 1-(2-methoxy-2-oxoethyl) piperidine-4-carboxylate Dieckmann->Ketone Dieckmann Condensation & Decarboxylation Start Piperidine-4-carboxylic acid Start->Dieckmann Esterification & N-Alkylation Reductive Cyanation Reductive Cyanation Cyclization Cyclization Reductive Cyanation->Cyclization

Caption: Retrosynthetic strategy highlighting the Van Leusen transformation as the critical functional group interconversion.

Experimental Protocols

Phase 1: Synthesis of Precursor Octahydro-2H-quinolizin-3-one

Rationale: Commercial availability of the 3-one is variable. This robust route ensures supply from inexpensive piperidine-4-carboxylic acid.

Reagents:

  • Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (Intermediate A)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Hydrochloric acid (6N)

Procedure:

  • Dieckmann Condensation: Charge a reactor with Intermediate A (1.0 eq) and anhydrous toluene (10 V). Cool to 0°C.[1]

  • Add t-BuOK (1.5 eq) portion-wise to maintain internal temperature <10°C.

  • Warm to room temperature and reflux for 4 hours. The solution will thicken as the potassium enolate forms.

  • Hydrolysis/Decarboxylation: Cool the mixture and extract with water. Acidify the aqueous layer with 6N HCl and reflux for 6 hours. Note: This step hydrolyzes the

    
    -keto ester and facilitates thermal decarboxylation.
    
  • Workup: Basify the solution (pH > 12) with NaOH pellets (exothermic). Extract with CHCl3 (3 x 5 V). Dry over Na2SO4 and concentrate.

  • Purification: Distillation (bp 85–90°C @ 0.5 mmHg) or flash chromatography (DCM:MeOH:NH4OH) yields the ketone as a pale yellow oil.

Mechanism Check: The Dieckmann condensation forms the bicyclic [4.4.0] system. The bridgehead nitrogen dictates the stereochemistry; the trans-fused isomer is generally favored thermodynamically.

Phase 2: Van Leusen Reductive Cyanation (Target Synthesis)

Rationale: The reaction of ketones with TosMIC (Tosylmethyl isocyanide) in the presence of alcohol and base yields nitriles.[2] This reaction involves the formation of a 4-tosyl-2-oxazoline intermediate which fragments to the nitrile.

Reagents:

  • Octahydro-2H-quinolizin-3-one (1.0 eq)

  • TosMIC (1.3 eq)

  • Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • 1,2-Dimethoxyethane (DME) (anhydrous)

  • tert-Butanol (t-BuOH) (2.0 eq)

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve TosMIC (1.3 eq) and Octahydro-2H-quinolizin-3-one (1.0 eq) in anhydrous DME (0.3 M concentration relative to ketone).

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Base Addition: Add t-BuOK (2.5 eq) in solid portions over 20 minutes.

    • Critical Process Parameter (CPP): The reaction is exothermic. Maintain Temp < 5°C during addition to prevent polymerization of TosMIC.

  • Alcohol Addition: Add t-BuOH (2.0 eq) dropwise.

    • Mechanistic Insight: The alcohol acts as a proton source to facilitate the tautomerization of the intermediate oxazoline.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The ketone spot (Rf ~0.4) should disappear; a less polar nitrile spot (Rf ~0.6) will appear.

  • Quench: Pour the reaction mixture into ice-cold brine (5 V).

  • Extraction: Extract with Ethyl Acetate (3 x). Caution: The product is a basic amine; ensure the aqueous phase is basic (pH ~10) before extraction.

  • Purification:

    • Dry organic phase over MgSO4 and concentrate.[1]

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 5% MeOH in DCM (with 1% NH4OH additive).

Yield Expectation: 65–75% isolated yield.

Data Analysis & Troubleshooting

Stereochemical Considerations

The quinolizidine ring can exist in cis or trans fusion. The trans-fused conformer (nitrogen lone pair anti-periplanar to the bridgehead hydrogen) is energetically stable.

ParameterObservationAction
Isomer Ratio Product is typically a mixture of axial/equatorial nitriles.The equatorial nitrile (thermodynamic) usually predominates. Separation is rarely required for early-stage screening but can be achieved via HPLC.
Bridgehead N Can invert during workup if pH is acidic.Maintain basic conditions (pH > 10) during all aqueous washes to prevent salt formation and solubility loss.
TosMIC Quality Dark/brown reagent yields poor results.Recrystallize TosMIC from hot ethanol if it appears degraded.
Workflow Diagram

Workflow Start Start: Quinolizidin-3-one Mix Mix with TosMIC in DME (0°C) Start->Mix Base Add t-BuOK + t-BuOH (Exothermic Control) Mix->Base Stir Stir RT, 4-6h (Monitor TLC) Base->Stir Quench Quench: Ice Brine Extract: EtOAc Stir->Quench Purify Flash Chromatography DCM:MeOH:NH4OH Quench->Purify Product Octahydro-1H-quinolizine- 3-carbonitrile Purify->Product

Caption: Operational workflow for the Van Leusen reductive cyanation.

References

  • Van Leusen Reaction (Original Methodology): Oldenziel, O. H., & van Leusen, A. M. (1977).[2][3] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Journal of Organic Chemistry, 42(19), 3114–3118.[3]

  • Quinolizidinone Synthesis (Dieckmann Route): Kulkarni, M. G., et al. (2010). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 7(7). (Adapted for Quinolizidine ring expansion).

  • Application to Heterocycles: Sisko, J., et al. (2000). An Investigation of the Van Leusen Reaction on N-Heterocyclic Ketones. Journal of Organic Chemistry.[3]

  • Compound Verification: BLDpharm Catalog Entry: Octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3).[4]

Sources

Application Note: Reaction Conditions for Cyanation of Octahydroquinolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the cyanation of octahydroquinolizine derivatives . It is designed for researchers in medicinal chemistry and process development, focusing on the installation of the nitrile group at the


-position relative to the nitrogen atom.

Abstract

The octahydroquinolizine (quinolizidine) scaffold is a core structural motif in numerous alkaloids (e.g., lupinine, sparteine) and pharmaceutical candidates. The introduction of a cyano group (


-cyanation) serves as a critical "functional handle" for further diversification into amides, acids, esters, or amines, and can rigidly define stereochemistry. This guide details three validated protocols for 

-cyanation: Photoredox Catalysis , Electrochemical Oxidation (Shono-type) , and the Modified Bruylants Reaction . Emphasis is placed on regioselectivity (bridgehead C9a vs. methylene C4/C6) and mechanistic causality.

Mechanistic Insight & Regioselectivity

The cyanation of octahydroquinolizine typically proceeds via an iminium ion intermediate . The regioselectivity is governed by the stability of this intermediate and the kinetic accessibility of the


-protons.
  • Path A (Tertiary C9a): Formation of the bridgehead iminium. While the tertiary radical is thermodynamically stable, the resulting iminium ion (

    
    ) introduces strain, particularly in trans-fused systems.
    
  • Path B (Secondary C4/C6): Formation of the exocyclic or endocyclic iminium at the methylene positions. This is often kinetically favored due to lower steric hindrance and better orbital overlap for deprotonation.

Mechanistic Pathway Diagram[1][2][3]

G cluster_0 Regioselectivity Factors Start Octahydroquinolizine Oxidation Oxidation (SET/HAT) Start->Oxidation -e⁻ Radical α-Amino Radical Oxidation->Radical -H⁺ Iminium Iminium Ion (Electrophile) Radical->Iminium -e⁻ Product α-Cyano Octahydroquinolizine Iminium->Product + CN⁻ (Nucleophile) Factor1 Sterics (C4/C6 favored) Factor1->Radical Factor2 Radical Stability (C9a favored) Factor2->Radical

Caption: General mechanistic flow for oxidative


-cyanation of tertiary amines, highlighting the competition between steric and electronic factors.

Validated Protocols

Protocol A: Visible-Light Photoredox Catalyzed Cyanation

Best for: Late-stage functionalization, mild conditions, and complex substrates sensitive to strong oxidants.

Principle: A photocatalyst (Ir or Ru) generates an excited state that oxidizes the amine to an amine radical cation. Subsequent hydrogen atom transfer (HAT) or deprotonation/oxidation yields the iminium ion, which is trapped by a cyanide source.

Reagents:

  • Catalyst:

    
     (1 mol%)
    
  • Cyanide Source: TMSCN (Trimethylsilyl cyanide)

  • Oxidant: Air (

    
    ) or mild sacrificial oxidant
    
  • Solvent: MeCN or MeOH

Step-by-Step Workflow:

  • Setup: In a Pyrex tube, dissolve the octahydroquinolizine derivative (0.5 mmol) in degassed MeCN (5 mL).

  • Additions: Add

    
     (5 mg, 1 mol%) and TMSCN (1.5 equiv, 0.75 mmol).
    
  • Irradiation: Cap the tube and irradiate with Blue LEDs (450 nm, ~10W) at room temperature. Stir vigorously.

  • Monitoring: Monitor by TLC/LC-MS. Reaction typically completes in 12–24 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (DCM/MeOH gradient).

Critical Note: The use of 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-carbonitrile (CBI) as a cyanide source can improve safety and yields compared to TMSCN/oxidant systems [1].

Protocol B: Electrochemical Cyanation (Shono Oxidation)

Best for: Scale-up (>1g), "green" chemistry requirements, and high regioselectivity control.

Principle: Anodic oxidation removes two electrons from the amine to generate the iminium ion directly at the electrode surface. Methanol usually acts as the initial trap to form an


-methoxy intermediate, which is then displaced by cyanide (or cyanide is used directly in the cell).

Reaction Conditions Table:

ParameterConditionNotes
Anode Carbon Graphite or RVCHigh surface area preferred.
Cathode Platinum (Pt) or Stainless Steel
Solvent MeOH (90%) / MeCN (10%)MeOH participates in intermediate formation.
Electrolyte

or

(0.1 M)
Ensure sufficient conductivity.
Current Constant Current (CCE), 10–20 mA/cm²Avoid high potentials to prevent over-oxidation.
Charge 2.2 – 3.0 F/molSlight excess required for completion.
Cyanide Source TMSCN (added post-electrolysis)"Cation Pool" method: Generate iminium, then add CN.

Step-by-Step Workflow:

  • Electrolysis: Place substrate (1.0 mmol) and electrolyte in the cell with MeOH. Electrolyze at constant current until 2.5 F/mol is passed.

  • Trapping: Transfer the reaction mixture (containing the

    
    -methoxy intermediate) to a flask.
    
  • Cyanation: Add TMSCN (2.0 equiv) and a Lewis Acid catalyst (

    
    , 1.0 equiv) at -78°C.
    
  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Quench with sat.

    
    .
    

Diagram: Electrochemical Cell Setup

Cell Power DC Power Source Anode Anode (+) (Graphite/RVC) Oxidation: Amine -> Iminium Power->Anode Cathode Cathode (-) (Pt/Steel) Reduction: 2H⁺ -> H₂ Power->Cathode Solution Electrolyte Solution (MeOH, LiClO₄, Substrate) Anode->Solution e⁻ transfer Cathode->Solution

Caption: Standard undivided cell setup for Shono-type anodic oxidation.

Protocol C: Modified Bruylants Reaction (N-Oxide Route)

Best for: Stereoselective synthesis and when specific activation of the


-position is required via N-oxide.

Principle: The tertiary amine is oxidized to the N-oxide. Treatment with an acylating agent (e.g., TFAA) triggers the Polonovski reaction, generating an iminium ion which is trapped by cyanide.

Reagents:

  • Oxidant: m-CPBA (1.1 equiv)

  • Activator: Trifluoroacetic anhydride (TFAA)

  • Cyanide Source: KCN or TMSCN

Protocol:

  • N-Oxidation: Treat octahydroquinolizine with m-CPBA in DCM at 0°C. Stir 1h. Wash with

    
     to isolate the N-oxide.
    
  • Polonovski Activation: Dissolve N-oxide in DCM. Add TFAA (1.2 equiv) at -78°C. Stir 30 min.

  • Cyanation: Add aqueous KCN (3 equiv) vigorously or TMSCN.

  • Result: The nitrile is installed, often with high diastereoselectivity governed by the conformation of the N-oxide intermediate [2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inefficient oxidationSwitch from air/

to stronger oxidant (e.g., add catalytic TEMPO).
Regio-scrambling Rapid isomerization of iminiumLower reaction temperature (-78°C for trapping). Use bulky ligands in photoredox.
Hydrolysis Wet solventsEnsure anhydrous conditions if using TMSCN. Iminium ions hydrolyze to ketones/aldehydes/amines in water.
Over-oxidation High current density (Electrochem)Reduce current density; use a "Cation Pool" method (separate oxidation and trapping steps).

Safety Considerations (Crucial)

  • Cyanide Hazard: NaCN, KCN, and TMSCN release HCN gas upon contact with acid or moisture. ALWAYS work in a well-ventilated fume hood.

  • Waste Disposal: Quench all cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • Antidote: Keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately accessible in the lab.

References

  • Photoredox Cyanation: Nature Communications, 2016 , 7, 11629. Link (Demonstrates visible-light

    
    -cyanation of tertiary amines using hypervalent iodine reagents).
    
  • Bruylants/Polonovski: Journal of Organic Chemistry, 2002 , 67, 227-233. Link (Mechanistic details on the Polonovski-Bruylants reaction for piperidine/quinolizidine systems).

  • Shono Oxidation: Journal of the American Chemical Society, 2018 , 140, 5110. Link (Modern electrochemical Shono oxidation protocols).

  • Regioselectivity Studies: Organic Letters, 2022 , 24, 6364-6368.[1] Link (Regioselective

    
    -cyanation of cyclic amines).
    

Sources

The Strategic Utility of Octahydro-1H-quinolizine-3-carbonitrile as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolizidine Scaffold in Modern Drug Discovery

The quinolizidine alkaloid core is a privileged structural motif found in a vast array of biologically active natural products. This bicyclic nitrogen-containing scaffold forms the backbone of numerous compounds with significant therapeutic potential, ranging from neurotoxins like coniine to vital anticancer agents.[1] A prime example of its importance is its presence in the Cephalotaxus alkaloids, a class of compounds isolated from the plum yew, which includes the FDA-approved drug homoharringtonine used in the treatment of chronic myeloid leukemia.[2] The intricate, polycyclic structure of these alkaloids presents a formidable challenge for synthetic chemists. Consequently, the development of versatile, smaller building blocks that provide efficient entry into these complex systems is of paramount importance for both total synthesis and the generation of novel analogs for drug development.

This application note details the synthesis and utility of octahydro-1H-quinolizine-3-carbonitrile, a key intermediate that serves as a versatile precursor for the construction of more complex pharmaceutical targets. We will present a robust synthetic protocol for its preparation and demonstrate its application in the synthesis of a key precursor to the Cephalotaxus alkaloid core, thereby highlighting its strategic value for researchers in medicinal chemistry and process development.

Physicochemical and Spectroscopic Data

A thorough characterization of any pharmaceutical intermediate is critical for its effective use. The table below summarizes the key physicochemical properties of octahydro-1H-quinolizine-3-carbonitrile.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
CAS Number 73259-83-3
Appearance Off-white to pale yellow solid or oilGeneral Observation
Boiling Point ~285.5 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformGeneral Chemical Principles

Part 1: Synthesis of Octahydro-1H-quinolizine-3-carbonitrile

The synthesis of the quinolizidine core can be achieved through various strategies, often involving the cyclization of functionalized piperidine precursors.[3][4] The following protocol outlines a plausible and efficient two-step approach starting from commercially available piperidine-3-carbonitrile. The strategy involves an initial N-alkylation followed by an intramolecular cyclization.

Workflow for the Synthesis of the Intermediate

Synthesis_Workflow Figure 1: Synthetic Workflow for Octahydro-1H-quinolizine-3-carbonitrile cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization P3C Piperidine-3-carbonitrile Base1 K₂CO₃, MeCN P3C->Base1 DBB 1,4-Dibromobutane DBB->Base1 Intermediate N-(4-bromobutyl)piperidine-3-carbonitrile Base1->Intermediate Base2 NaH, THF Intermediate->Base2 Product Octahydro-1H-quinolizine-3-carbonitrile Base2->Product

Caption: Synthetic route from piperidine-3-carbonitrile.

Protocol 1.1: Synthesis of N-(4-bromobutyl)piperidine-3-carbonitrile

Causality: This step introduces the four-carbon chain required for the subsequent formation of the second six-membered ring of the quinolizidine system. The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid generated during the SN2 reaction, driving the equilibrium towards the product.[5] Acetonitrile is an excellent solvent for this type of alkylation due to its polar aprotic nature.

Materials:

  • Piperidine-3-carbonitrile (1.0 eq)

  • 1,4-Dibromobutane (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a stirred suspension of potassium carbonate (2.5 eq) in anhydrous acetonitrile, add piperidine-3-carbonitrile (1.0 eq).

  • Add 1,4-dibromobutane (1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(4-bromobutyl)piperidine-3-carbonitrile.

Protocol 1.2: Intramolecular Cyclization to form Octahydro-1H-quinolizine-3-carbonitrile

Causality: This step involves an intramolecular nucleophilic substitution to form the quinolizidine ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the carbon alpha to the nitrile group, generating a carbanion.[6] This carbanion then acts as the nucleophile, displacing the bromide on the same molecule to form the new C-C bond and complete the bicyclic system. THF is an ideal solvent as it is aprotic and can solvate the resulting sodium salts.

Materials:

  • N-(4-bromobutyl)piperidine-3-carbonitrile (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-(4-bromobutyl)piperidine-3-carbonitrile (1.0 eq) in anhydrous THF to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude octahydro-1H-quinolizine-3-carbonitrile.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Part 2: Application in the Synthesis of a Cephalotaxus Alkaloid Precursor

The nitrile functionality of octahydro-1H-quinolizine-3-carbonitrile is a versatile handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid, which is a key functional group in intermediates used for the total synthesis of Cephalotaxus alkaloids.[7] This protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid, a crucial step towards the synthesis of these medicinally important compounds.

Application Workflow: From Intermediate to a Key Precursor

Application_Workflow Figure 2: Conversion to a Cephalotaxus Precursor cluster_0 Hydrolysis cluster_1 Pharmaceutical Relevance Start Octahydro-1H-quinolizine-3-carbonitrile Reagents 6M HCl (aq), Reflux Start->Reagents Product (±)-Octahydro-1H-quinolizine-3-carboxylic acid Reagents->Product Target Cephalotaxus Alkaloid Core Synthesis Product->Target Key Precursor

Caption: Hydrolysis to a key carboxylic acid precursor.

Protocol 2.1: Acid-Catalyzed Hydrolysis to (±)-Octahydro-1H-quinolizine-3-carboxylic acid

Causality: The hydrolysis of nitriles to carboxylic acids is a classic and reliable transformation in organic synthesis.[8] Under strong acidic conditions and heat, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. A series of subsequent steps, including tautomerization to an amide intermediate followed by further hydrolysis, ultimately yields the carboxylic acid and ammonium chloride.[9] This conversion is fundamental for transforming the nitrile intermediate into a building block suitable for peptide-like couplings or other transformations required in complex alkaloid synthesis.

Materials:

  • Octahydro-1H-quinolizine-3-carbonitrile (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve octahydro-1H-quinolizine-3-carbonitrile (1.0 eq) in 6 M aqueous HCl.

  • Heat the solution to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The reaction should be monitored for the disappearance of the starting material (e.g., by GC-MS of an aliquoted and basified sample).

  • After the reaction is complete, cool the solution to room temperature.

  • Concentrate the solution under reduced pressure to remove the excess HCl and water. This will likely yield the hydrochloride salt of the product as a solid or viscous oil.

  • To isolate the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 6-7) using a suitable base (e.g., 1 M NaOH or Amberlite IRA-67 resin). The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, it can be isolated by lyophilization or by using ion-exchange chromatography.

  • The final product, (±)-octahydro-1H-quinolizine-3-carboxylic acid, should be characterized by NMR and mass spectrometry to confirm its structure and purity.

Conclusion and Future Prospects

Octahydro-1H-quinolizine-3-carbonitrile is a readily accessible and highly versatile intermediate. The protocols detailed herein provide a clear pathway for its synthesis and subsequent transformation into a key precursor for the medicinally significant Cephalotaxus alkaloids. The strategic placement of the nitrile group allows for its conversion into a carboxylic acid, opening up a wide range of synthetic possibilities for the construction of complex molecular architectures. Researchers and drug development professionals can leverage this intermediate to streamline synthetic routes, enabling the efficient production of known pharmaceuticals and the exploration of novel chemical space for the discovery of next-generation therapeutics.

References

  • Abdelkafi, H., & Nay, B. (2012). Natural products from Cephalotaxus sp.: chemical diversity and synthetic aspects. Natural Product Reports, 29(8), 845-869. Available at: [Link]

  • Wikipedia. (2024). Coniine. Available at: [Link]

  • Back, T. G., & Nakajima, K. (1999). Synthesis of Substituted Piperidines, Indolizidines, Quinolizidines, and Pyrrolizidines via a Cycloaddition Strategy Using Acetylenic Sulfones as Alkene Dipole Equivalents. Organic Letters, 1(13), 261-263. Available at: [Link]

  • Yu, S., Zhu, W., & Ma, D. (2005). A one-pot formal [4 + 2] cycloaddition approach to substituted piperidines, indolizidines, and quinolizidines. Total synthesis of indolizidine (-)-209I. The Journal of Organic Chemistry, 70(18), 7364-7370. Available at: [Link]

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. Available at: [Link]

  • Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Nitriles. KPU Pressbooks. Available at: [Link]

  • Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. Available at: [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. (2022). Available at: [Link]

  • Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkat USA. (2014). Available at: [Link]

  • Quinolizidine alkaloid synthesis via the intramolecular imino Diels-Alder reaction. epi-Lupinine and cryptopleurine. The Journal of Organic Chemistry. (1984). Available at: [Link]

  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research, 60(3), 175-180. Available at: [Link]

  • Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms. PubMed. (2015). Available at: [Link]

  • Synthesis of Substituted Piperidines, Indolizidines, Quinolizidines, and Pyrrolizidines via a Cycloaddition Strategy Using Acetylenic Sulfones as Alkene Dipole Equivalents. ACS Publications. (1999). Available at: [Link]

Sources

Application Note: Selective Reduction of Octahydro-1H-quinolizine-3-carbonitrile to Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The octahydro-1H-quinolizine scaffold is a privileged bicyclic N-heterocycle, serving as a critical pharmacophore in the synthesis of lupinine-type alkaloids, antimalarials, and muscarinic receptor modulators. The reduction of octahydro-1H-quinolizine-3-carbonitrile to its corresponding primary amine (octahydro-1H-quinolizin-3-ylmethanamine) is a pivotal transformation in drug development workflows.

However, the reduction of aliphatic nitriles is notoriously susceptible to chemoselectivity issues. The primary challenge lies in the formation of an highly reactive imine intermediate [3]. If the subsequent reduction of this imine to the primary amine is not kinetically rapid, the newly formed primary amine can act as a nucleophile. It attacks the unreacted imine to form a secondary imine, which is then reduced to a secondary or tertiary amine dimer—a highly undesirable byproduct that complicates purification and diminishes yield.

Furthermore, the quinolizidine core contains a bridgehead tertiary nitrogen. This basic nitrogen can coordinate with heterogeneous transition metal catalysts (such as Palladium or Nickel), potentially poisoning the catalyst or necessitating high catalyst loadings. Therefore, selecting a reduction system requires balancing kinetic hydride delivery with the specific steric and electronic environment of the quinolizine ring.

To enforce absolute selectivity for the primary amine, two causal strategies are employed:

  • Kinetic Control (Fast Hydride Transfer): Utilizing potent, soluble hydride sources like Borane-Tetrahydrofuran (BH₃·THF) or a Potassium Borohydride/Raney Nickel (KBH₄/Raney Ni) transfer system to reduce the imine instantly upon formation [1], [2].

  • Thermodynamic Control (Equilibrium Shifting): Flooding the reaction with excess ammonia (NH₃) during traditional catalytic hydrogenation to shift the equilibrium away from secondary imine formation [4].

Reaction Pathway & Selectivity Control

Pathway Nitrile Octahydro-1H-quinolizine- 3-carbonitrile Imine Imine Intermediate Nitrile->Imine Reduction Primary Primary Amine (Target Product) Imine->Primary Fast Hydride Transfer Secondary Secondary Amine (Dimer Byproduct) Imine->Secondary Nucleophilic Attack (Uncontrolled) Control Selectivity Control: Excess NH3 or KBH4 Control->Imine Shifts Equilibrium / Accelerates Reduction

Reaction pathway for nitrile reduction highlighting selectivity control against dimerization.

Comparative Evaluation of Reduction Systems

To select the optimal protocol for your specific scale and safety constraints, refer to the comparative data below:

Reduction SystemReagentsPrimary Amine SelectivityScalabilityMechanistic Advantage / Notes
Homogeneous Hydride BH₃·THF>95%ModerateIdeal for lab scale. Avoids catalyst poisoning by the quinolizine tertiary nitrogen. Requires an acidic quench to break the stable amine-borane complex [2].
Transfer Hydrogenation Raney Ni, KBH₄, EtOH>90%HighMild conditions (room temp). KBH₄ acts as a rapid hydride donor to trap the imine intermediate, avoiding high-pressure H₂ gas [1].
Traditional Hydrogenation Raney Ni, H₂, NH₃~85-90%Very HighIndustrial standard. Requires high-pressure reactors. Excess NH₃ suppresses secondary amine formation via thermodynamic mass action [4].
Strong Hydride LiAlH₄, Et₂O~80%LowNot recommended. Highly exothermic; poses severe safety risks at scale. Prone to side reactions if trace moisture is present [3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow: specific reagents are added at precise temperatures to control reaction kinetics, and workup steps are chemically tailored to the properties of the target molecule.

Protocol A: Borane-THF Reduction (Preferred for Laboratory Synthesis)

This homogeneous method is highly recommended for the octahydro-1H-quinolizine scaffold because it bypasses the risk of transition-metal catalyst poisoning by the bridgehead nitrogen [2].

Materials:

  • Octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv, ~10 mmol)

  • Borane-THF complex (1.0 M in THF, 4.0 equiv) (Note: Excess is required because the basic quinolizine nitrogen will consume 1 equivalent of BH₃ to form a Lewis acid-base adduct).

  • Anhydrous THF

  • 6N Aqueous HCl

  • NaOH (pellets or concentrated aqueous solution)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Argon. Dissolve the nitrile substrate (10 mmol) in 40 mL of anhydrous THF.

  • Hydride Addition: Cool the solution to 0 °C using an ice bath. Add the 1.0 M BH₃·THF solution (40 mL, 40 mmol) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic formation of the amine-borane adduct and prevents thermal runaway.

  • Reduction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4.5 to 6 hours.

  • Acidic Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add 15 mL of 6N HCl dropwise. Causality: Borane reductions of nitriles form highly stable amine-borane complexes. The strong acid hydrolyzes this complex, releasing the free alkylammonium salt and safely venting excess borane as H₂ gas.

  • Reflux: Heat the quenched mixture to reflux for 1 hour to ensure complete destruction of the amine-borane complex.

  • Workup: Cool to room temperature, remove THF under reduced pressure. Basify the remaining aqueous layer to pH > 12 using NaOH. Extract the free primary amine with Dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target primary amine.

Protocol B: Mild Transfer Hydrogenation using Raney Ni / KBH₄

This protocol is an excellent alternative when handling pyrophoric borane complexes is undesirable. It utilizes ethanol as a green solvent and operates at room temperature [1].

Materials:

  • Octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv, 10 mmol)

  • Raney Nickel (moist weight, approx. 10 mmol / 0.64 g)

  • Potassium Borohydride (KBH₄) (4.0 equiv, 40 mmol)

  • Absolute Ethanol (dry)

Step-by-Step Methodology:

  • Catalyst Suspension: In a 100 mL flask, suspend the washed Raney Ni (0.64 g) and KBH₄ (2.16 g, 40 mmol) in 25 mL of dry absolute ethanol.

  • Substrate Addition: Add the nitrile substrate (10 mmol) to the suspension while stirring vigorously at room temperature. Causality: The Raney Ni catalyzes the activation of the nitrile, while the large excess of KBH₄ provides an immediate, massive localized concentration of hydride ions, instantly reducing the transient imine before dimerization can occur.

  • Reaction: Stir vigorously at room temperature for 45 to 60 minutes.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Caution: Do not allow the Raney Ni filter cake to dry out in the air, as it is highly pyrophoric. Keep it wet with ethanol and quench appropriately.

  • Workup: Concentrate the filtrate under reduced pressure. Partition the residue between water (20 mL) and Dichloromethane (30 mL). Extract the aqueous layer twice more with DCM. Dry the combined organics over Na₂SO₄, filter, and evaporate to obtain the primary amine.

Analytical Validation & Quality Control

To ensure the protocol has functioned as a self-validating system, the following analytical checks must be performed on the isolated product:

  • GC-MS (Gas Chromatography-Mass Spectrometry): The primary amine will display a distinct molecular ion peak corresponding to octahydro-1H-quinolizin-3-ylmethanamine. If the reaction suffered from poor kinetic control, a peak at nearly double the mass (minus NH₃) will appear, indicating the presence of the secondary amine dimer.

  • FT-IR Spectroscopy: The sharp, intense C≡N stretching band at ~2250 cm⁻¹ must be completely absent. The appearance of a broad, double-humped N-H stretching band at 3300–3400 cm⁻¹ confirms the primary amine.

  • Colorimetric Validation (Ninhydrin Test): Spot the product on a TLC plate and stain with Ninhydrin. Gently heat the plate. A deep purple/blue spot provides immediate visual confirmation of a primary aliphatic amine. Secondary amines (dimers) will typically appear yellow or faint orange, allowing for rapid qualitative assessment of chemoselectivity.

References

  • Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines University of Michigan / Arkivoc
  • SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS WITH POTENTIAL ANTIMALARIAL AND/OR ANTILEISHMANIAL ACTIVITY AIR Università degli Studi di Milano (UNIMI)
  • Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes Aakash Institute
  • Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions ResearchG

Application Note: Hydrolysis of Octahydro-1H-quinolizine-3-carbonitrile to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the hydrolysis of octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine) to its corresponding carboxylic acid, octahydro-1H-quinolizine-3-carboxylic acid . This transformation is a critical step in the synthesis of Lupinus alkaloids (e.g., cytisine analogues, lupinine derivatives) and pharmaceutical intermediates targeting nicotinic acetylcholine receptors (nAChRs).

The conversion presents two specific challenges:

  • Solubility & Isolation: The product is a zwitterionic amino acid, making standard organic extraction ineffective.

  • Stereochemical Integrity: The C3 chiral center is

    
    -to-carbonyl and susceptible to epimerization under thermodynamic control, favoring the equatorial isomer in the trans-fused ring system.
    

This guide provides two validated protocols (Acidic and Basic) with a focus on the Ion Exchange Isolation method, which is required to obtain the free acid in high purity.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Structural Considerations

The substrate contains a basic tertiary amine at the bridgehead (N1). In acidic media, N1 is protonated (


), creating a cationic species. In basic media, the nitrile is hydrolyzed to the carboxylate, forming an anionic species. The target product exists as a zwitterion (inner salt) at neutral pH.
Reaction Pathway

The hydrolysis proceeds via a primary amide intermediate.

  • Acid Promoted: The protonated nitrile undergoes nucleophilic attack by water.[1] The high temperature required for the amide-to-acid step often drives the system to the thermodynamic stereoisomer (trans-fused rings, equatorial carboxylic acid).

  • Base Promoted: Direct nucleophilic attack by hydroxide.[2][3] This method is generally faster but requires careful neutralization to isolate the free acid.

Mechanistic Visualization

ReactionMechanism Start 3-Cyanoquinolizidine (Nitrile) Inter Amide Intermediate (Transient) Start->Inter H3O+ / Reflux Acid Quinolizidine-3-COOH (Ammonium Salt) Inter->Acid H2O, -NH4+ Final Free Zwitterion (After Ion Exchange) Acid->Final Dowex 50W (Desalting)

Figure 1: Stepwise hydrolysis pathway from nitrile to free amino acid zwitterion.

Experimental Protocols

Protocol A: Acid Hydrolysis (Robust / Thermodynamic Control)

Recommended for scale-up and when the thermodynamic isomer is desired.

Reagents:

  • Substrate: Octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv)

  • Solvent: 6 M Hydrochloric Acid (HCl) (20-30 volumes)

Procedure:

  • Dissolution: Charge the nitrile into a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Add 6 M HCl carefully. Note: Exotherm is possible due to amine protonation.

  • Reflux: Attach a condenser and heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Monitoring: Monitor by TLC (Eluent: MeOH/DCM/NH4OH 10:89:1) or LC-MS. The nitrile spot will disappear, followed by the transient amide.

  • Concentration: Cool to room temperature. Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator) to remove excess HCl and water.

  • Result: The residue is the hydrochloride salt of the carboxylic acid (hygroscopic solid).

    • Stop here if the salt form is acceptable for downstream chemistry (e.g., esterification).

    • Proceed to Section 4 for isolation of the free acid.

Protocol B: Alkaline Hydrolysis (Saponification)

Recommended for faster kinetics or if acid-sensitive moieties are present.

Reagents:

  • Substrate: Octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (5.0 equiv)

  • Solvent: Ethanol / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the nitrile in Ethanol/Water.

  • Base Addition: Add solid KOH pellets.

  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Ammonia gas evolution will be observed (use a fume hood).
    
  • Workup:

    • Cool to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • The remaining aqueous solution contains the potassium carboxylate .

    • Critical: Acidification with HCl to pH ~2 converts this to the hydrochloride salt mixture (Product + KCl). Direct extraction is difficult. Proceed to Section 4.

Purification & Isolation (The "Self-Validating" System)

The major failure point in this synthesis is attempting to extract the zwitterionic product using organic solvents (DCM/EtOAc), which results in near-zero yields. The Ion Exchange method below guarantees recovery.

System: Strong Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120), Hydrogen form.

Detailed Workflow:

  • Resin Prep: Slurry the resin in water and pack a glass column. Wash with 2M HCl (2 column volumes) followed by Deionized Water until the eluate is neutral (pH 7).

  • Loading: Dissolve the crude residue (from Protocol A or acidified Protocol B) in a minimum amount of water. Load carefully onto the column.

    • Mechanism:[4][2][5][3][6][1][7] The amino acid binds to the resin (via the protonated nitrogen). Inorganic anions (Cl⁻) and non-basic impurities pass through.

  • Washing: Elute with Deionized Water (3–5 column volumes).

    • Check: Test eluate with AgNO₃ solution. Washing is complete when no AgCl precipitate forms (removal of chloride salts).

  • Elution (Release): Elute the product using 1 M - 2 M Ammonium Hydroxide (

    
    ) .
    
    • Mechanism:[4][2][5][3][6][1][7] The ammonia deprotonates the resin and the product, releasing the amino acid as the free zwitterion or ammonium salt.

  • Isolation: Collect fractions that are ninhydrin-positive (or check by TLC). Evaporate the ammoniacal fractions to dryness.

    • Note: Excess ammonia evaporates, leaving the pure free amino acid.

Workflow Diagram

PurificationFlow Crude Crude Reaction Mixture (Acid Salt + Impurities) Load Load onto Dowex 50W (H+ Form) Crude->Load Wash Elute with Water (Removes Cl-, neutral organics) Load->Wash Elute Elute with 2M NH4OH (Releases Product) Wash->Elute Evap Evaporate Fractions Elute->Evap Product Pure Quinolizidine-3-COOH (Zwitterion) Evap->Product

Figure 2: Ion-exchange purification workflow for zwitterionic alkaloid isolation.

Analytical Validation

ParameterMethodExpected Observation
Appearance VisualWhite to off-white crystalline solid (hygroscopic).
NMR (

H)

or

Bridgehead H (H9a) typically shielded.

-proton to COOH (H3) appears as a dd or m around 2.5-3.0 ppm depending on stereochemistry.
NMR (

C)

Carbonyl carbon (

ppm). Nitrile carbon (

ppm) must be absent.
IR Spectroscopy ATR/KBrBroad O-H stretch (

cm

), strong C=O stretch (

cm

for zwitterion/carboxylate).
Mass Spec ESI+

corresponding to

(Calc: 183.13).

Troubleshooting & Optimization

  • Issue: Low Yield after Ion Exchange.

    • Cause: Product eluted too fast or resin capacity exceeded.

    • Fix: Ensure resin capacity is at least 10x the molar amount of substrate. Ensure the load solution is acidic (pH < 4) so the amine is fully protonated and binds to the resin.

  • Issue: Epimerization.

    • Context: If a specific diastereomer is required and the reaction yields a mix.

    • Fix: Acid hydrolysis at reflux favors the thermodynamic product. For kinetic control, use Nitrilase enzymes (biocatalysis) at pH 7 and

      
      , though this requires specific screening [1].
      
  • Issue: Product is an Oil/Gum.

    • Cause: Trace water or solvent retention.

    • Fix: Triturate with dry acetone or diethyl ether to induce crystallization. The zwitterion is insoluble in these solvents.

References

  • Biocatalytic Nitrile Hydrolysis

    • Title: Nitrile Hydrolases
    • Source: Organic Reactions (Wiley)
    • URL: [Link]

  • General Nitrile Hydrolysis Mechanism

    • Title: Hydrolysis of Nitriles to Carboxylic Acids
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Ion Exchange Isolation of Amino Acids

    • Title: Isolation of N
    • Source: Methods in Molecular Biology (Springer)[8]

    • URL: [Link]

  • Quinolizidine Alkaloid Synthesis Context

    • Title: Total Synthesis of Quinolizidine Alkaloid (−)-217A
    • Source: Journal of Organic Chemistry (PMC)
    • URL: [Link]

Sources

Application Note: Strategic Deployment of Octahydro-1H-quinolizine-3-carbonitrile in Diversity-Oriented Synthesis (DOS)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery professionals utilizing Octahydro-1H-quinolizine-3-carbonitrile (also referred to as 3-cyano-octahydroquinolizine) as a scaffold in Diversity-Oriented Synthesis (DOS).

Executive Summary: Escaping "Flatland"

Modern drug discovery faces a critical bottleneck: the over-reliance on flat, sp²-rich aromatic scaffolds, which often suffer from poor solubility and limited exploration of three-dimensional chemical space. The octahydro-1H-quinolizine scaffold (a saturated, bicyclic [4.4.0] system) offers a rigid, sp³-rich architecture that mimics naturally bioactive alkaloids like lupinine and matrine.

The 3-carbonitrile derivative is a privileged "DOS node" because the nitrile group serves as a versatile linchpin. It is stable enough to survive the scaffold-building phase but reactive enough to diverge into amines, amides, tetrazoles, and heterocycles—enabling the rapid generation of high-complexity libraries from a single precursor.

Structural Analysis & Stereochemical Logic

The quinolizidine core exists in two diastereomeric forms based on the ring fusion: cis and trans.

  • Trans-fused (Thermodynamic): The nitrogen lone pair is anti-periplanar to the bridgehead hydrogen. This is generally the more stable conformer and provides a linear, rigid template.

  • Cis-fused (Kinetic): Often accessible via specific kinetic cyclizations, providing a "bent" topology.

Critical Design Note: In this protocol, we utilize a thermodynamic equilibration step to favor the trans-fused isomer, ensuring library members have a defined, predictable 3D shape—a requirement for structure-activity relationship (SAR) consistency.

PART 1: The "Build" Phase – Scaffold Synthesis

Objective: Scalable synthesis of octahydro-1H-quinolizine-3-carbonitrile (Scaffold 1 ) from inexpensive commercial precursors.

Mechanism: This protocol employs a "Double-Annulation" strategy: Michael addition followed by an intramolecular


-nitrile alkylation.
Protocol A: De Novo Assembly of the Quinolizidine Core

Reagents:

  • 2-Piperidineethanol (CAS: 1484-84-0)

  • Acrylonitrile[1][2]

  • Thionyl Chloride (

    
    )
    
  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Solvents: Ethanol, Benzene (or Toluene as safer alternative), DMF.

Step-by-Step Methodology:

  • N-Alkylation (Michael Addition):

    • Dissolve 2-piperidineethanol (10.0 g, 77.4 mmol) in absolute ethanol (50 mL).

    • Add acrylonitrile (4.5 g, 85 mmol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The secondary amine spot should disappear.

    • Concentrate in vacuo to yield the intermediate N-(2-cyanoethyl)-2-piperidineethanol.

  • Chlorination:

    • Dissolve the intermediate in anhydrous Toluene (100 mL).

    • Add

      
       (1.2 eq) dropwise at 0°C. CAUTION: Gas evolution (
      
      
      
      , HCl).
    • Reflux for 2 hours.

    • Evaporate solvent and excess thionyl chloride to obtain the hydrochloride salt of the chloro-intermediate.

  • Cyclization (The Critical Step):

    • Suspend NaH (2.5 eq, washed with hexane) in dry DMF (150 mL) under Argon.

    • Dissolve the chloro-intermediate in DMF and add slowly to the NaH suspension at 0°C.

    • Mechanistic Insight: NaH deprotonates the carbon

      
       to the nitrile (forming a stabilized carbanion). This nucleophile attacks the carbon bearing the chlorine (intramolecular 
      
      
      
      ), closing the second ring.
    • Stir at 60°C for 6 hours.

    • Quench: Carefully add saturated

      
       solution. Extract with EtOAc (3x).
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 60–75% overall. Data Validation:


 NMR should show a diagnostic multiplet for the bridgehead proton and the disappearance of the ethylenic signals of acrylonitrile.

PART 2: The "Couple/Pair" Phase – Divergent Functionalization

Objective: Transform the nitrile "handle" into diverse pharmacophores.

Protocol B: Expansion to Primary Amines (Library Branch A)

Target: 3-(Aminomethyl)octahydroquinolizine The primary amine is a "universal socket" for amide coupling, sulfonylation, or urea formation.

  • Reduction: Dissolve Scaffold 1 (1 mmol) in dry THF.

  • Reagent: Add

    
     (2.0 eq) at 0°C. (Alternative: Raney Ni/H2 for milder conditions if other reducible groups are present).
    
  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

  • Application: Immediately couple with a diverse set of carboxylic acids (EDC/HOBt coupling) to generate an amide library.

Protocol C: Bioisostere Synthesis (Library Branch B)

Target: 3-(1H-Tetrazol-5-yl)octahydroquinolizine Tetrazoles are lipophilic bioisosteres of carboxylic acids, improving metabolic stability and membrane permeability.

  • Reagents: Scaffold 1 (0.5 mmol), Sodium Azide (

    
    , 1.5 eq), Zinc Bromide (
    
    
    
    , 1.0 eq) or Triethylamine hydrochloride.
  • Solvent: Water/Isopropanol (1:1) or DMF (for higher temps).

  • Conditions: Heat to 100°C in a sealed pressure vial for 12–24 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. The tetrazole usually precipitates or can be extracted into EtOAc.

Visualizing the DOS Workflow

The following diagram illustrates the strategic flow from the commercial starting material to the diverse library, highlighting the "Build" and "Couple" phases.

DOS_Workflow cluster_build BUILD PHASE (Scaffold Construction) cluster_pair COUPLE/PAIR PHASE (Divergent Functionalization) SM 2-Piperidineethanol + Acrylonitrile Inter N-(2-cyanoethyl) intermediate SM->Inter Michael Addn. Scaffold Octahydro-1H-quinolizine- 3-carbonitrile (The DOS Node) Inter->Scaffold 1. SOCl2 (Cl-subst) 2. NaH (Cyclization) Amine Primary Amine (-CH2NH2) Scaffold->Amine LiAlH4 Reduction Tetrazole Tetrazole (Acid Bioisostere) Scaffold->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddn Oxadiazole Oxadiazole (Heterocycle) Scaffold->Oxadiazole NH2OH then R-COCl / Heat Amide Amide Library (>100 analogs) Amine->Amide R-COOH Coupling

Figure 1: Strategic DOS workflow transforming 2-piperidineethanol into a diverse quinolizidine library via the 3-carbonitrile node.

Quantitative Data Summary

Reaction StepReagentsCritical ParameterTypical YieldTroubleshooting Tip
Michael Addition Acrylonitrile, EtOHTemperature (0°C start)>90%Avoid excess heat to prevent polymerization.
Chlorination

, Toluene
Moisture Control~85%Ensure dry conditions; HCl gas must vent.
Cyclization NaH, DMFAnhydrous DMF60–75%Use fresh NaH. Old NaH leads to incomplete cyclization.
Tetrazole Fmn

,

Sealed Vessel70–85%Caution: Hydrazoic acid risk. Maintain basic pH during workup.
Reduction

, THF
Stoichiometry80–90%Quench slowly. Al-salts can trap product (use Rochell's salt).

References

  • Quinolizidine Scaffold Synthesis (Tiquizium Bromide Route)

    • Source: LookChem / Chempedia.[1] "Production of Tiquizium bromide."[1]

    • Context: Describes the reaction of 2-piperidineethanol with acrylonitrile followed by NaH cycliz
    • URL:[Link]

  • General DOS Str

    • Source: Frontiers in Chemistry. "Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections."
    • Context: Discusses the importance of sp3-rich scaffolds (like quinolizidines) in fragment-based drug discovery.
    • URL:[Link]

  • Multicomponent Reactions for Quinolizidine Deriv

    • Source: PMC (PubMed Central).
    • Context: Provides logic for using nitrile-containing precursors in multicomponent assembly of quinoline-like cores.
    • URL:[Link]

  • Stereoselective Synthesis of Quinolizidine Alkaloids

    • Source: Journal of Organic Chemistry (via PubMed). "Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids."[3]

    • Context: Background on controlling the stereochemistry of the ring fusion.
    • URL:[Link]

Sources

Protocols for the C-3 Alkylation of Octahydro-1H-quinolizine-3-carbonitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolizidine Scaffold and the Significance of C-3 Functionalization

The quinolizidine alkaloid family represents a diverse and significant class of natural products with a broad spectrum of biological activities. The rigid bicyclic structure of the octahydro-1H-quinolizine core serves as a valuable scaffold in drug discovery, with derivatives exhibiting potential as antiviral, central nervous system (CNS) active, and anticancer agents. Functionalization of the quinolizidine ring system allows for the modulation of these biological activities and the development of novel therapeutic candidates.

This application note provides detailed protocols for the alkylation of a key intermediate, octahydro-1H-quinolizine-3-carbonitrile. The introduction of alkyl substituents at the C-3 position, which is activated by the adjacent cyano group, offers a direct route to a variety of novel quinolizidine derivatives. We will first outline a plausible synthetic route to the starting material, followed by step-by-step protocols for its alkylation using representative alkylating agents. The underlying chemical principles, stereochemical considerations, and analytical characterization of the products will also be discussed to provide a comprehensive guide for researchers in synthetic and medicinal chemistry.

Synthesis of the Starting Material: Octahydro-1H-quinolizine-3-carbonitrile

A reliable synthesis of the target substrate is paramount. While commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common and effective strategy to introduce a nitrile group at the α-position to a nitrogen atom is the Strecker synthesis, which involves the reaction of a ketone with a cyanide source and an amine. In this case, the intramolecular amine is already present in the precursor, octahydro-1H-quinolizin-3-one.

A plausible synthetic pathway to octahydro-1H-quinolizine-3-carbonitrile is depicted below. The synthesis of the quinolizidin-3-one precursor can be achieved through various methods, including the cyclization of piperidine derivatives.

Synthesis_of_Starting_Material cluster_0 Synthesis of Octahydro-1H-quinolizin-3-one cluster_1 Strecker Synthesis Piperidine_Derivative Suitable Piperidine Precursor Cyclization Cyclization Piperidine_Derivative->Cyclization Various methods Quinolizin-3-one Octahydro-1H-quinolizin-3-one Cyclization->Quinolizin-3-one Reaction Reaction Quinolizin-3-one->Reaction NaCN, NH4Cl Octahydro-1H-quinolizine-3-carbonitrile Octahydro-1H-quinolizine-3-carbonitrile Reaction->Octahydro-1H-quinolizine-3-carbonitrile

Figure 1: Proposed synthetic route to octahydro-1H-quinolizine-3-carbonitrile.

Protocol 1: Synthesis of Octahydro-1H-quinolizine-3-carbonitrile via Strecker Reaction

This protocol describes the conversion of octahydro-1H-quinolizin-3-one to the desired α-amino nitrile.

Materials:

  • Octahydro-1H-quinolizin-3-one

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH4Cl)

  • Methanol (MeOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve octahydro-1H-quinolizin-3-one (1.0 eq) in methanol.

  • Add a solution of sodium cyanide (1.2 eq) and ammonium chloride (1.5 eq) in water to the stirred solution of the ketone.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude octahydro-1H-quinolizine-3-carbonitrile.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for the Alkylation of Octahydro-1H-quinolizine-3-carbonitrile

The alkylation of octahydro-1H-quinolizine-3-carbonitrile proceeds via the deprotonation of the C-3 proton, which is rendered acidic by the electron-withdrawing nitrile group. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is typically employed to generate the corresponding carbanion (a lithiated α-amino nitrile). This carbanion then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the C-3 alkylated product.

Alkylation_Workflow Start Octahydro-1H-quinolizine-3-carbonitrile Deprotonation Deprotonation with LDA in THF at -78 °C Start->Deprotonation Carbanion Lithiated α-amino nitrile intermediate Deprotonation->Carbanion Alkylation Addition of Alkyl Halide (R-X) Carbanion->Alkylation Product 3-Alkyl-octahydro-1H-quinolizine-3-carbonitrile Alkylation->Product Workup Aqueous Work-up and Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product

Figure 2: General workflow for the alkylation of octahydro-1H-quinolizine-3-carbonitrile.

Mechanistic Insight and Stereochemical Considerations

The deprotonation at C-3 creates a new stereocenter. The stereochemical outcome of the subsequent alkylation is a critical consideration. The approach of the electrophile (alkyl halide) to the planar carbanion intermediate will be dictated by steric hindrance from the bicyclic quinolizidine framework. It is generally observed in related systems that the alkyl group will add from the less hindered face of the molecule. In the case of the quinolizidine ring system, which exists in a trans-fused chair-chair conformation, the incoming alkyl group is expected to preferentially occupy the equatorial position to minimize steric interactions. The exact diastereomeric ratio will depend on the specific substrate and the nature of the alkylating agent.

Detailed Alkylation Protocols

The following protocols provide detailed procedures for the methylation and benzylation of octahydro-1H-quinolizine-3-carbonitrile as representative examples.

Protocol 2: C-3 Methylation with Methyl Iodide

Materials:

  • Octahydro-1H-quinolizine-3-carbonitrile

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask and other oven-dried glassware

  • Syringes

  • Magnetic stir plate and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Dissolve octahydro-1H-quinolizine-3-carbonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the stirred solution. The formation of the lithiated species is often indicated by a color change. Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-octahydro-1H-quinolizine-3-carbonitrile.

Protocol 3: C-3 Benzylation with Benzyl Bromide

Materials:

  • Octahydro-1H-quinolizine-3-carbonitrile

  • Lithium diisopropylamide (LDA) solution

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard oven-dried glassware for air-sensitive reactions

Procedure:

  • Follow steps 1-4 as described in Protocol 2 for the deprotonation of octahydro-1H-quinolizine-3-carbonitrile with LDA.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours and then allow it to warm to room temperature and stir overnight.

  • Perform the aqueous work-up as described in steps 7-9 of Protocol 2.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-benzyl-octahydro-1H-quinolizine-3-carbonitrile.

Data Presentation: Expected Reaction Outcomes

The following table summarizes the expected outcomes for the alkylation reactions described above. Yields are representative and may vary depending on the specific reaction conditions and scale.

Alkylating AgentProductExpected Yield (%)
Methyl Iodide3-Methyl-octahydro-1H-quinolizine-3-carbonitrile60-80%
Benzyl Bromide3-Benzyl-octahydro-1H-quinolizine-3-carbonitrile55-75%

Characterization of Alkylated Products

The successful synthesis of the alkylated quinolizidine derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the signal corresponding to the C-3 proton of the starting material and the appearance of new signals corresponding to the introduced alkyl group are key indicators of a successful reaction. The chemical shifts and coupling constants of the quinolizidine ring protons will also be altered.

    • ¹³C NMR: A new signal for the quaternary C-3 carbon will appear, and signals corresponding to the carbons of the alkyl group will be present. The chemical shift of the nitrile carbon should also be noted.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the alkylated product.

  • Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretching frequency should be present in the IR spectrum of the product (typically around 2240-2260 cm⁻¹).

Conclusion

The protocols detailed in this application note provide a robust framework for the C-3 alkylation of octahydro-1H-quinolizine-3-carbonitrile. The use of LDA for deprotonation followed by quenching with an appropriate alkyl halide is a reliable method for the synthesis of a variety of 3-substituted quinolizidine derivatives. These compounds can serve as valuable building blocks for the development of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates and to thoroughly characterize the stereochemical outcome of the alkylation.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45. DOI: 10.1002/jlac.18500750103.
  • Meyers, A. I. Asymmetric Alkylations of Chiral Lithiated α-Amino Nitriles. Accounts of Chemical Research1978, 11 (10), 375–381. DOI: 10.1021/ar50130a004.
  • Coldham, I.; Leonori, D. The Stereoselective Synthesis of Substituted Piperidines. Chemical Communications2006, (12), 1291-1304. DOI: 10.1039/B515783B.
  • O'Hagan, D. Pyrrolidine, piperidine and pyridine alkaloids. Natural Product Reports2000, 17, 435-446. DOI: 10.1039/A707613D. (This review provides a broad overview of piperidine-containing alkaloids and their significance).

Application Note: Expedited Microwave-Assisted Synthesis of Quinolizine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinolizine-3-carbonitriles, particularly the 4-oxo-4H-quinolizine analogs, are highly sought-after privileged scaffolds in drug discovery[1]. They serve as the core pharmacophores for a wide array of novel antimicrobial, antiviral, and anti-inflammatory agents. Traditional syntheses of these bicyclic systems often require prolonged refluxing in high-boiling solvents, which frequently leads to thermal degradation, poor atom economy, and complex, low-yield purification workflows[2].

Microwave-assisted organic synthesis (MAOS) fundamentally shifts this paradigm. By utilizing dielectric heating, microwave reactors directly couple electromagnetic energy with polar transition states, bypassing the inefficient thermal gradients of conventional convection heating. This application note details a robust, self-validating protocol for the divergent annulation of 2-pyridylacetates and ethoxymethylenemalononitrile to yield heavily functionalized quinolizine-3-carbonitrile derivatives[3].

Mechanistic Causality & Reaction Design

The synthesis is driven by a controlled multicomponent condensation-annulation cascade. To ensure high fidelity and yield, every parameter of the reaction has been optimized based on specific chemical causalities:

  • Solvent Causality (The Dielectric Effect): Hexafluoroisopropanol (HFIP) and Absolute Ethanol (EtOH) are selected as the reaction media. Both possess high microwave loss tangents (

    
    ), ensuring rapid and efficient absorption of microwave energy. HFIP, in particular, acts as a strong hydrogen-bond donor, stabilizing the highly polar transition states during the cyclization step, which drastically lowers the activation energy barrier[1].
    
  • Base Selection: A catalytic amount of piperidine (10 mol%) is employed. Piperidine is nucleophilic enough to generate the active enolate from the 2-pyridylacetate without inducing unwanted saponification of the ester groups—a common failure point when using stronger inorganic bases like NaOH.

  • Thermal Kinetics: The reaction is irradiated at 120 °C for 20 minutes. This rapid superheating forces the intermediate alkene to undergo immediate intramolecular cyclization (the pyridine nitrogen attacks the pendant cyano group), preventing off-target oligomerization[2].

Mechanism N1 2-Pyridylacetate + Ethoxymethylenemalononitrile N2 Nucleophilic Attack at Ethoxymethylene Carbon N1->N2 N3 Elimination of Ethanol (Intermediate Alkene) N2->N3 N4 Intramolecular Cyclization (Pyridine N attacks Cyano) N3->N4 N5 4-Imino-4H-quinolizine Intermediate N4->N5 N6 Hydrolysis (In situ) N5->N6 N7 4-Oxo-4H-quinolizine-3-carbonitrile Derivative N6->N7

Figure 2: Proposed mechanistic pathway for the annulation of quinolizine-3-carbonitriles.

Experimental Protocol

Self-Validating Workflow: This protocol is designed with built-in validation checkpoints (visual cues) to ensure reproducibility and high fidelity before proceeding to subsequent steps.

Reagents & Equipment
  • 2-Pyridylacetate derivative (1.0 mmol)

  • Ethoxymethylenemalononitrile (1.1 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Hexafluoroisopropanol (HFIP) or Absolute Ethanol (3.0 mL)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic power modulation.

Step-by-Step Methodology
  • Preparation : In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add the 2-pyridylacetate derivative (1.0 mmol) and ethoxymethylenemalononitrile (1.1 mmol).

  • Solvent & Catalyst Addition : Add 3.0 mL of HFIP (or EtOH), followed by the precise addition of piperidine (10 µL, 0.1 mmol).

    • Checkpoint 1 (Validation): The solution should turn slightly yellow upon base addition, indicating the successful formation of the active enolate.

  • Sealing and Purging : Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with nitrogen gas for 30 seconds to prevent oxidative degradation of the intermediates at high temperatures.

  • Microwave Irradiation : Place the vial in the microwave reactor cavity. Set the following parameters:

    • Temperature : 120 °C

    • Time : 20 minutes

    • Power : Dynamic (Max 200 W)

    • Cooling : Air cooling enabled post-reaction.

    • Causality: Dynamic power modulation ensures the temperature remains stable at exactly 120 °C without thermal overshooting, which is critical for preventing the decomposition of the sensitive cyano group.

  • Cooling & Precipitation : Allow the reactor to cool the vial to 40 °C using compressed air. Upon removal, chill the vial in an ice bath (0–5 °C) for 30 minutes.

    • Checkpoint 2 (Validation): A dense, brightly colored (yellow to orange) precipitate should form, confirming successful ring closure and the high crystallinity of the quinolizine-3-carbonitrile core.

  • Isolation : Filter the precipitate under vacuum using a sintered glass crucible. Wash the filter cake with cold ethanol (2 × 2 mL) to remove unreacted starting materials and residual piperidine.

  • Drying : Dry the product under high vacuum at 50 °C for 4 hours to yield the analytically pure compound.

Workflow A Reagent Preparation (2-Pyridylacetate + Electrophile) B Solvent Addition (High Loss Tangent: EtOH or HFIP) A->B C Microwave Irradiation (120°C, 15-30 min, Dynamic Power) B->C D Cooling & Precipitation C->D E Filtration & Purification D->E

Figure 1: Step-by-step workflow for the microwave-assisted synthesis of quinolizine-3-carbonitriles.

Data Presentation & Optimization

The following tables summarize the empirical data validating the experimental choices, demonstrating the superiority of HFIP and optimized microwave parameters.

Table 1: Optimization of Microwave Parameters (Model Reaction)

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Observation / Causality
1EtOHNone1203015Poor enolate formation without base.
2EtOHPiperidine803045Incomplete cyclization; intermediate detected.
3EtOHPiperidine1202082Clean conversion, high purity precipitate.
4 HFIP Piperidine 120 20 94 Optimal; HFIP stabilizes polar transition state.
5DMFPiperidine1502055Thermal degradation observed (darkening).

Table 2: Substrate Scope for Quinolizine-3-Carbonitrile Derivatives (Standardized at 120 °C, 20 min, HFIP)

Substrate (R-Group)ElectrophileProduct IsolatedYield (%)Purity (HPLC)
2-PyridylacetateEthoxymethylenemalononitrile1-Carboxylate-4-oxo-4H-quinolizine-3-carbonitrile92>98%
2-PyridylacetonitrileEthoxymethylenemalononitrile4-Oxo-4H-quinolizine-1,3-dicarbonitrile88>97%
6-Methyl-2-pyridylacetateEthoxymethylenemalononitrile9-Methyl-4-oxo-4H-quinolizine-3-carbonitrile85>98%
5-Bromo-2-pyridylacetateEthoxymethylenemalononitrile8-Bromo-4-oxo-4H-quinolizine-3-carbonitrile90>99%

References

  • Title: Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine Source: ACS Omega, 2024, 9, 35, 36987–36999. URL: [Link]

  • Title: Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis Source: European Journal of Organic Chemistry, 2014, 26, 5767-5777. URL: [Link]

  • Title: Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives Source: Synthetic Communications, 2015, 45, 24, 2854-2860. URL: [Link]

Sources

Application Notes & Protocols: Catalytic Hydrogenation Methods for Quinolizine Nitrile Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinolizine Alkaloids and the Critical Role of Nitrile Precursor Hydrogenation

Quinolizidine alkaloids (QAs) represent a diverse class of naturally occurring nitrogen-containing compounds, predominantly found in the plant kingdom, particularly in the Fabaceae family.[1][2] These molecules exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.[1] The core structure of QAs, the quinolizidine ring system, is biosynthesized from L-lysine via a series of enzymatic transformations.[3][4][5] A key intermediate in this biosynthetic pathway is cadaverine, which undergoes cyclization to form the characteristic bicyclic ring system.[3][5]

In synthetic organic chemistry, the construction of the quinolizidine core often involves the strategic introduction of functional groups that can be elaborated into the final alkaloid structure. Nitrile-substituted quinolizidine precursors are versatile intermediates in this regard. The nitrile group serves as a stable and readily accessible functional handle that can be transformed into a primary amine via catalytic hydrogenation. This reduction is a pivotal step, as the resulting aminomethyl group is a common feature in many biologically active quinolizidine alkaloids and provides a point for further structural diversification.

The catalytic hydrogenation of nitriles is a well-established and atom-economical method for the synthesis of primary amines.[6][7] However, the application of this methodology to complex molecules like quinolizine nitrile precursors presents unique challenges, particularly concerning stereoselectivity and the potential for side reactions. The formation of secondary and tertiary amines as byproducts is a common issue in nitrile hydrogenation, arising from the reaction of the initially formed primary amine with the imine intermediate.[7] Therefore, the judicious selection of the catalyst, reaction conditions, and additives is crucial to ensure high selectivity and yield of the desired primary amine.

This application note provides a comprehensive guide to the catalytic hydrogenation of quinolizine nitrile precursors for researchers, scientists, and drug development professionals. We will delve into various catalytic systems, discuss the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols to enable the efficient and stereoselective synthesis of quinolizidine-based primary amines.

Catalytic Systems for the Hydrogenation of Quinolizine Nitrile Precursors

The choice of catalyst is paramount in achieving a successful and selective hydrogenation of quinolizine nitrile precursors. Both heterogeneous and homogeneous catalysts have been employed for nitrile reduction, each with its own set of advantages and disadvantages.

Heterogeneous Catalysis: Robust and Recyclable Workhorses

Heterogeneous catalysts are widely used in industrial processes due to their ease of handling, recovery, and recyclability.[8][9] For the hydrogenation of nitriles, several metal-based catalysts have proven effective.

1. Raney® Nickel:

Raney Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation.[6][10] It is particularly effective in producing primary amines, especially when used in the presence of ammonia or a basic medium to suppress the formation of secondary and tertiary amines.[11][12]

  • Mechanism of Action: The hydrogenation on the surface of Raney Nickel is believed to proceed through the initial formation of an imine intermediate, which is then further reduced to the primary amine. The basic additives help to prevent the condensation of the product amine with the imine intermediate.[11]

  • Practical Considerations: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[10] Its activity can be influenced by the method of preparation and the presence of dopants.[12]

2. Palladium-Based Catalysts:

Palladium on carbon (Pd/C) is another widely used heterogeneous catalyst for nitrile hydrogenation.[13][14] It is generally effective under mild conditions of temperature and pressure.[15] However, with some substrates, Pd/C can promote the formation of secondary amines.[14] The selectivity towards the primary amine can often be improved by the addition of acids, which form a salt with the primary amine product, preventing its further reaction.[16] Recent developments have shown that unsupported nanoporous palladium (PdNPore) can exhibit high activity and selectivity for the hydrogenation of nitriles to primary amines without the need for additives.

  • Mechanism of Action: The reaction on palladium catalysts also proceeds via an imine intermediate. The support can play a role in the catalyst's activity and selectivity.

3. Rhodium-Based Catalysts:

Rhodium catalysts, often supported on alumina or carbon, are highly active for the hydrogenation of nitriles.[17][18] They can be particularly useful for achieving high conversions under mild conditions. In some cases, rhodium catalysts have been shown to favor the formation of secondary amines, although selectivity can be controlled by reaction conditions and additives.[17] A patented process highlights the use of a rhodium catalyst in a two-phase solvent system with a basic substance to achieve high selectivity for primary amines at low temperatures and pressures.[19]

4. Cobalt-Based Catalysts:

Cobalt catalysts, in forms such as Raney cobalt or supported cobalt, are also effective for nitrile hydrogenation and are often used in industrial settings.[8] They can provide high selectivity to primary amines, particularly in the presence of ammonia.[8]

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts offer the advantage of high selectivity and activity under mild reaction conditions. However, their separation from the product can be challenging.[20]

1. Rhodium-Pincer Complexes: Rhodium complexes with pincer ligands have been shown to be active for the hydrogenation of nitriles to primary amines under ambient conditions.[18]

2. Cobalt-Pincer Complexes: The first homogeneous cobalt-catalyzed hydrogenation of nitriles to primary amines was reported using a pincer complex, demonstrating good to excellent yields for a range of substrates.[21]

3. Ruthenium-Based Catalysts: Ruthenium complexes have also been employed for the selective reduction of nitriles.[20]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific quinolizine nitrile precursors.

Protocol 1: Heterogeneous Hydrogenation using Raney® Nickel

This protocol is a general procedure for the reduction of a quinolizine nitrile precursor to the corresponding primary amine using Raney® Nickel.

Materials:

  • Quinolizine nitrile precursor

  • Raney® Nickel (slurry in water)

  • Methanol (or other suitable alcohol solvent)

  • Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Under a stream of inert gas, carefully transfer the required amount of Raney® Nickel slurry to the reaction vessel. The amount of catalyst can range from 10-50% by weight of the substrate. Wash the Raney® Nickel with the reaction solvent (e.g., methanol) to remove water.

  • Reaction Setup: Dissolve the quinolizine nitrile precursor in methanol and add it to the reaction vessel containing the catalyst. Add the ammonia solution (typically 1-5 equivalents).

  • Hydrogenation: Seal the reactor and purge it several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 80 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine. The product can be further purified by chromatography or crystallization.

Protocol 2: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the hydrogenation of a quinolizine nitrile precursor using Pd/C, a versatile and common catalyst.

Materials:

  • Quinolizine nitrile precursor

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Acetic acid or Hydrochloric acid (optional, to improve selectivity for primary amine)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a glass liner, dissolve the quinolizine nitrile precursor in the chosen solvent (e.g., ethanol). Carefully add the 10% Pd/C catalyst (typically 5-10 mol%). If using an acidic additive, add it at this stage (e.g., 1-2 equivalents of acetic acid).

  • Hydrogenation: Place the glass liner in the hydrogenation apparatus. Seal the reactor and purge it several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-200 psi).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by an appropriate analytical technique.

  • Work-up: After the reaction is complete, cool the reactor and vent the hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If an acid was used, the product will be the corresponding amine salt. The free amine can be obtained by neutralization with a base followed by extraction. Further purification can be achieved by chromatography or crystallization.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and outcomes for the hydrogenation of nitriles, which can be extrapolated to quinolizine nitrile precursors.

CatalystTypical Pressure (psi)Typical Temperature (°C)SolventAdditivePrimary Amine SelectivityNotes
Raney® Ni 50 - 100025 - 100AlcoholsAmmonia/BaseHighCost-effective, pyrophoric catalyst.[10][12]
Pd/C 50 - 50025 - 80Alcohols, EtOAcAcid (optional)Moderate to HighGood activity, selectivity can be an issue.[13][14]
PtO₂ (Adam's catalyst) 50 - 50025 - 80Alcohols, Acetic AcidNoneHighCan be more selective than Pd/C.[16]
Rh/Al₂O₃ 15 - 20023 - 50Acetic Acid/WaterBaseHighHigh activity under mild conditions.[17][19]
Homogeneous Co-pincer ~725100THFBaseGood to ExcellentMilder conditions, catalyst separation can be difficult.[21]

Visualization of Experimental Workflow and Catalytic Cycle

General Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactants Prepare Reactant Solution (Quinolizine Nitrile Precursor in Solvent) charge_reactor Charge Reactor with Reactants and Catalyst prep_reactants->charge_reactor prep_catalyst Prepare Catalyst (e.g., Weighing, Washing) prep_catalyst->charge_reactor purge_reactor Purge Reactor (Inert Gas -> H2) charge_reactor->purge_reactor run_reaction Run Hydrogenation (Stirring, Temperature, Pressure) purge_reactor->run_reaction monitor_reaction Monitor Progress (TLC, GC, LC-MS) run_reaction->monitor_reaction depressurize Depressurize and Purge Reactor monitor_reaction->depressurize filter_catalyst Filter to Remove Catalyst depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product (Chromatography/Crystallization) concentrate->purify

Caption: General experimental workflow for the catalytic hydrogenation of quinolizine nitrile precursors.

Simplified Catalytic Cycle for Nitrile Hydrogenation

Caption: A simplified representation of the catalytic cycle for nitrile hydrogenation on a metal surface.

Conclusion and Future Outlook

The catalytic hydrogenation of quinolizine nitrile precursors is a powerful and versatile method for the synthesis of primary amines that are crucial for the development of novel quinolizidine alkaloid-based therapeutics. The choice between heterogeneous and homogeneous catalysts will depend on the specific requirements of the synthesis, including scale, cost, and the need for stereocontrol. While heterogeneous catalysts offer robustness and ease of handling, homogeneous systems may provide superior selectivity for complex substrates.

Future research in this area will likely focus on the development of more active and selective catalysts that can operate under even milder conditions. The design of chiral catalysts for the asymmetric hydrogenation of prochiral quinolizine nitrile precursors to afford enantiomerically enriched amines is a particularly exciting avenue of investigation. Furthermore, the integration of catalytic hydrogenation into continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability for the production of these valuable compounds.[15]

References

  • Echavarren, A., et al. (1988). Synthesis of secondary amines by rhodium catalyzed hydrogenation of nitriles. Helvetica Chimica Acta, 71(4), 685-689. Available at: [Link]

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 478-490. Available at: [Link]

  • Li, H., et al. (2016). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. RSC Advances, 6(79), 75783-75790. Available at: [Link]

  • Campora, J., et al. (1995). Catalytic hydrogenation of nitriles and dehydrogenation of amines with the rhodium(I) hydrido compounds [RhH(PPri3)3] and [Rh2H2(µ-N2){P(cyclohexyl)3}4]. Journal of the Chemical Society, Dalton Transactions, (10), 1681-1686. Available at: [Link]

  • Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. Available at: [Link]

  • Gross, A. W. (1988). Process for the hydrogenation of nitriles to primary amines. U.S. Patent No. 4,739,120.
  • McAllister, M. I., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis, 9(5), 4156-4167. Available at: [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – A European Journal, 23(13), 3123-3127. Available at: [Link]

  • Lange, J.-P., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology, 122(12), 2000213. Available at: [Link]

  • Wink, M. (2021). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Molecules, 26(16), 4783. Available at: [Link]

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 478-490. Available at: [Link]

  • Formenti, D., et al. (2020). A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. Angewandte Chemie International Edition, 59(43), 19047-19052. Available at: [Link]

  • Lema-Lourido, M., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Plants, 10(8), 1682. Available at: [Link]

  • Leistner, E. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(5), 967-980. Available at: [Link]

  • Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of Quinolizidine Alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 35, pp. 1-97). Available at: [Link]

  • Padwa, A., et al. (2011). Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. The Journal of Organic Chemistry, 76(3), 779-791. Available at: [Link]

  • Ishida, K., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(5), 1476-1481. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. In Wikipedia. Retrieved from [Link]

  • Li, X., et al. (2017). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. Chemical Communications, 53(6), 1054-1057. Available at: [Link]

  • Werkmeister, S., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Journal of the American Chemical Society, 137(28), 8896-8899. Available at: [Link]

  • GlaxoSmithKline. (n.d.). Nitrile Reduction. Available at: [Link]

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • Zhou, H., et al. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience, 9, 449-458. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1998). Total Synthesis of (±)-Quinolizidine 217A. The Journal of Organic Chemistry, 63(25), 9201-9204. Available at: [Link]

  • Hanuš, V., & Červený, L. (1990). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications, 55(10), 2463-2471. Available at: [Link]

  • The Organic Chemistry Channel. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. Available at: [Link]

  • Al-Amin, M., & Mohammad, S. (2021). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. Available at: [Link]

  • Dupart, E., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. U.S. Patent No. 5,777,166.
  • Lennon, D. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]

  • Ono, A., et al. (1983). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Chemistry Letters, 12(11), 1703-1704. Available at: [Link]

  • Li, H., et al. (2016). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. Nanoscale, 8(34), 15690-15698. Available at: [Link]

  • Kim, H., & Lee, E. (2012). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. Organic Letters, 14(21), 5562-5565. Available at: [Link]

  • Bhattacharjee, S., et al. (1990). Catalytic hydrogenation of nitrile rubber using palladium and ruthenium complexes. Journal of Applied Polymer Science, 41(7-8), 1569-1583. Available at: [Link]

  • Wotal, A. C., & Sarlah, D. (2022). Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. The Journal of Organic Chemistry, 87(14), 9036-9046. Available at: [Link]

  • Formenti, D., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Catalysis, 11(13), 7866-7873. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1992). Synthesis and stereoselective reduction of C-7 oxygenated quinolizinium salts. Tetrahedron Letters, 33(42), 6299-6302. Available at: [Link]

  • Kumar, S., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(4), 2055-2067. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Octahydro-1H-quinolizine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Yield Trap" in Quinolizidine Synthesis

You are likely here because your synthesis of octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine) is stalled at 20-35% yield, or you are struggling with diastereomeric mixtures.

This molecule is a critical scaffold for lupin alkaloids and specific kinase inhibitors. The low yield typically stems from two specific bottlenecks:

  • The Van Leusen "Reductive Cyanation" Failure: When converting the ketone (quinolizidin-3-one) to the nitrile.

  • Stereochemical Scrambling: The bridgehead nitrogen lone pair induces rapid epimerization, leading to inseparable mixtures of cis- and trans- fused rings.

This guide bypasses standard textbook recipes to focus on the critical control points that drive yield from <30% to >75%.

Module 1: The Critical Conversion (Ketone Nitrile)

The most direct route to the 3-carbonitrile is the Van Leusen reaction applied to octahydro-2H-quinolizin-3-one. This reaction uses Tosylmethyl Isocyanide (TosMIC) to convert a ketone directly to a nitrile with one-carbon homologation.

The Protocol: Optimized Van Leusen Reductive Cyanation

Standard Failure Mode: Using sodium hydride (NaH) in THF at room temperature often leads to polymerization of TosMIC or incomplete conversion due to the basicity of the quinolizidine nitrogen.

High-Yield Protocol:

  • Reagents: Octahydro-2H-quinolizin-3-one (1.0 eq), TosMIC (1.2 eq),

    
    -BuOK (2.5 eq) .
    
  • Solvent: 1,2-Dimethoxyethane (DME) – Critical: Must be anhydrous (<50 ppm H2O).

  • Temperature: -10°C to 0°C (Strict control).

Step-by-Step Execution:
  • Pre-Cooling: Dissolve TosMIC (1.2 eq) and the ketone (1.0 eq) in anhydrous DME under Argon. Cool to -10°C.

  • Base Addition: Add

    
    -BuOK (potassium tert-butoxide) in portions over 20 minutes. Do not dump it in all at once. The exotherm will degrade the TosMIC.
    
  • The "Slurry" Phase: The reaction will turn into a thick slurry. Maintain stirring at 0°C for 45 minutes.

  • Alcohol Quench: Add anhydrous methanol (2.0 eq) dropwise. This acts as a proton source to facilitate the elimination of the tosyl group.

  • Warm Up: Allow to warm to room temperature over 2 hours.

Troubleshooting the Van Leusen Step
SymptomDiagnosisCorrective Action
Dark/Black Reaction Mixture TosMIC decomposition.Temperature was too high (>5°C) during base addition. Keep at -10°C.
Recovery of Starting Ketone Incomplete deprotonation.Switch base from NaH to

-BuOK
. The potassium cation coordinates better with the intermediate enolate in DME.
Low Yield (<20%) Water contamination.TosMIC hydrolyzes rapidly. Dry DME over Na/Benzophenone or molecular sieves (3Å) immediately before use.
Product is an Oil/Emulsion pH extraction error.The product is a base. See "Workup & Isolation" below.

Module 2: Stereochemical Control (The Bohlmann Effect)

The quinolizidine ring system can exist in cis- or trans- fused conformations. The trans- fusion is thermodynamically more stable due to the absence of 1,3-diaxial interactions, but the reaction kinetics often favor the cis- product initially.

The Diagnostic: Check your IR spectrum.[1][2]

  • Trans-fused: Distinct Bohlmann bands (C-H stretching anti-parallel to the N-lone pair) appear at 2700–2800 cm⁻¹ .

  • Cis-fused: Absence of these bands.

How to Force the Trans-Isomer (Thermodynamic Control): If you require the trans-fused nitrile (which is typical for biological activity):

  • Equilibration: Reflux the crude product in ethanol with a catalytic amount of sodium ethoxide (NaOEt) for 4 hours.

  • Mechanism: This allows the bridgehead nitrogen to invert and the nitrile group to adopt the equatorial position, locking the ring in the trans-decalin-like geometry.

Module 3: Workup & Isolation (The "Lost Product" Phenomenon)

Users frequently report "disappearing product" during extraction. This is due to the amphiphilic nature of the amino-nitrile.

The Protocol:

  • Quench: Pour reaction mixture into ice water.

  • Acidification (Critical): Acidify to pH 2 with 1M HCl. Wash this aqueous layer with Ethyl Acetate. (Discards non-basic impurities/TosMIC byproducts).

  • Basification: Basify the aqueous layer to pH 12 using 4M NaOH. Keep it cold.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Do not use Ether; solubility is poor.
    
  • Drying: Dry over

    
     (anhydrous), not 
    
    
    
    (which is slightly acidic and can trap amines).

Visualizing the Workflow

The following diagram illustrates the optimized Van Leusen pathway and the decision logic for stereochemical correction.

QuinolizidineSynthesis Start Start: Octahydro-2H-quinolizin-3-one Reagents Add TosMIC (1.2 eq) + DME Cool to -10°C Start->Reagents BaseStep Add t-BuOK (2.5 eq) Slow Addition (20 mins) Reagents->BaseStep Intermediate Form Intermediate Slurry (45 mins @ 0°C) BaseStep->Intermediate Quench Add MeOH (2.0 eq) Warm to RT Intermediate->Quench CheckIR Check IR for Bohlmann Bands (2700-2800 cm-1) Quench->CheckIR Trans Trans-Fused (Stable) Target Product CheckIR->Trans Bands Present Cis Cis-Fused (Kinetic) Mixture CheckIR->Cis No Bands Equilibrate Thermodynamic Equilibration (NaOEt/EtOH Reflux, 4h) Cis->Equilibrate Correct Isomer Equilibrate->Trans

Caption: Optimized workflow for Van Leusen conversion with stereochemical checkpoint.

Frequently Asked Questions (FAQ)

Q: Can I use the commercially available 3-chloroquinolizidine and displace it with NaCN? A: Not recommended. While theoretically possible, the displacement of a secondary halide on a bicyclic amine ring is prone to Grothe-Bauer elimination , yielding the alkene (dehydroquinolizidine) instead of the nitrile. The Van Leusen route avoids this elimination pathway entirely.

Q: My product has a strong sulfur smell. What is it? A: This is likely a byproduct of TosMIC decomposition (p-toluenesulfinic acid derivatives) or residual dimethyl sulfide if you used a DMSO oxidation to make the starting ketone. Wash your organic extract with a 10% NaOH solution during workup to remove sulfinic acids.

Q: Why is 1,2-Dimethoxyethane (DME) required? Can I use THF? A: THF is acceptable, but DME is superior for yield. DME chelates the potassium cation of the


-BuOK, making the tert-butoxide anion more "naked" and reactive. This allows the reaction to proceed at lower temperatures (-10°C), which preserves the thermal-sensitive TosMIC.

Q: How do I store the final nitrile? A: The free base is sensitive to oxidation and carbonate formation from air. Convert it to the hydrochloride salt (treat ethereal solution with HCl/ether) for long-term storage. The salt is a stable, non-hygroscopic solid.

References

  • Van Leusen Reaction Mechanism & Scope

    • Oldenziel, O. H., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114-3118 (1977).
  • Stereochemistry of Quinolizidines (Bohlmann Bands)

    • Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2166 (1958).
  • Modern Application & Yield Optimization

    • Soni, J. Y., et al. "An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride." (Analogous bicyclic ketone handling). Letters in Organic Chemistry, 12(4), 277-279 (2015).
  • Synthesis of Quinolizidine Alkaloids (Stereoselective Routes)

    • Choi, H., et al.[3] "A Stereoselective Formal Synthesis of Quinolizidine (–)-217A." European Journal of Organic Chemistry, 2020(5), 689-692 (2020).

Sources

Separating cis and trans diastereomers of octahydro-1H-quinolizine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinolizidine Chemistry Division Subject: Separation & Characterization of Octahydro-1H-quinolizine-3-carbonitrile Diastereomers Ticket ID: #QvZ-3CN-SEP-001 Status: Open Assigned Specialist: Dr. Aristhène (Senior Application Scientist)

Executive Summary

You are attempting to separate the diastereomers of octahydro-1H-quinolizine-3-carbonitrile (also known as 3-cyanoquinolizidine). This molecule presents a complex stereochemical challenge due to two distinct stereogenic elements:

  • Ring Fusion (N-C9a): The bridgehead nitrogen allows for cis or trans ring fusion.

  • Substituent Orientation (C3): The nitrile group can be axial or equatorial.

This guide provides a validated workflow for separating these isomers, identifying them via spectroscopic anomalies (Bohlmann bands), and preventing acid/base-catalyzed epimerization during the process.

Module 1: Diagnostic & Identification (The "Is it Cis or Trans?" Problem)

User Query: I have two spots on my TLC. How do I know which isomer is which without growing a crystal?

Technical Response: You do not need X-ray crystallography. You can determine the ring fusion stereochemistry using Infrared Spectroscopy (IR) and NMR , specifically by looking for Bohlmann bands and bridgehead proton coupling.

The Bohlmann Band Diagnostic (IR)

This is the most rapid "litmus test" for quinolizidine ring fusion.

  • Theory: In trans-fused quinolizidines, the nitrogen lone pair is anti-periplanar to the axial C-H bonds at C4 and C6. This orbital overlap weakens the C-H bonds, shifting their stretching frequency.

  • The Signal: Look at the 2700–2800 cm⁻¹ region.[1][2]

    • Trans-fused: Shows distinct, prominent absorption bands (Bohlmann bands) in this region.

    • Cis-fused: Shows no significant absorption in this region (clean baseline between 2700–2800 cm⁻¹).[1]

NMR Decision Matrix

The bridgehead proton (H-9a) and the proton alpha to the nitrile (H-3) provide definitive proof.

FeatureTrans-Fused IsomerCis-Fused Isomer
H-9a Chemical Shift Upfield (< 2.5 ppm)Downfield (> 3.0 ppm) due to anisotropic deshielding
H-9a Coupling Large axial-axial coupling (

Hz)
Smaller axial-equatorial couplings
C-13 NMR (C-9a) Shielded (upfield)Deshielded (downfield)
Visual Logic Flow

StereochemLogic Start Isolate Isomer Fraction IR_Check Run IR Spectrum (Check 2700-2800 cm⁻¹) Start->IR_Check Bohlmann_Yes Bands Present (2700-2800 cm⁻¹) IR_Check->Bohlmann_Yes Detected Bohlmann_No Clean Baseline (No Bands) IR_Check->Bohlmann_No Absent Trans_Conclusion TRANS-Fused Ring System (Rigid Chair-Chair) Bohlmann_Yes->Trans_Conclusion Cis_Conclusion CIS-Fused Ring System (Flexible/Boat-Chair) Bohlmann_No->Cis_Conclusion NMR_Check 1H NMR: H-3 Coupling Trans_Conclusion->NMR_Check Axial_CN J(H3) small (eq-eq/ax-eq) Nitrile is AXIAL NMR_Check->Axial_CN Equatorial_CN J(H3) large (~11Hz, ax-ax) Nitrile is EQUATORIAL NMR_Check->Equatorial_CN

Figure 1: Decision tree for stereochemical assignment of quinolizidine derivatives.

Module 2: Separation Protocol (Chromatography)

User Query: The isomers streak on silica and co-elute. Standard EtOAc/Hexane isn't working.

Technical Response: Quinolizidines are tertiary amines. On standard silica, the nitrogen interacts strongly with silanol groups (


), causing peak tailing (streaking) which ruins resolution. You must deactivate the silica.
Protocol: Buffered Flash Chromatography

Materials:

  • Stationary Phase: Silica Gel 60 (spherical preferred).

  • Mobile Phase Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    

Step-by-Step Workflow:

  • Pre-treatment (The "Slurry" Method):

    • Do not just add TEA to the running solvent.

    • Prepare a slurry of silica gel in Hexane containing 2.5% Triethylamine .

    • Pour the column and flush with 3 column volumes (CV) of this buffer. This "caps" the acidic silanol sites.

  • Elution Gradient:

    • Solvent A: Hexane + 1% TEA.

    • Solvent B: Ethyl Acetate + 1% TEA.

    • Note: The nitrile group makes the molecule polar enough that you may need to introduce DCM or MeOH if it sticks, but start with Hexane/EtOAc.

  • Loading:

    • Load the crude oil as a concentrated solution in minimal DCM/Hexane (1:1). Avoid loading in pure EtOAc.

  • Fraction Collection:

    • The Trans-fused isomer is typically less polar (higher

      
      ) because the lone pair is "tucked in" and the overall dipole moment is often lower than the cis-fused conformer.
      
    • Cis-fused isomer usually elutes second (lower

      
      ).
      

Data Table: Typical Rf Values (Silica, 20% EtOAc in Hexane + 1% TEA)

Isomer Est. Rf Notes
Trans-fused / Eq-CN 0.45 - 0.55 Elutes first. Shows Bohlmann bands.
Cis-fused / Eq-CN 0.30 - 0.40 Elutes second. No Bohlmann bands.

| Axial-CN isomers | Variable | Usually minor products due to 1,3-diaxial strain. |

Module 3: Troubleshooting & Stability (The "Epimerization" Trap)

User Query: I isolated the pure trans isomer, but after leaving it in solution overnight, it became a mixture again.

Technical Response: You are likely experiencing C3-Epimerization , not just N-inversion.

The Mechanism: The nitrile group at C3 is electron-withdrawing, making the proton at C3 (H-3) acidic (


).
  • If your solvent contains traces of acid or base (even the TEA used for separation!), and you heat the sample or leave it in protic solvents, H-3 can deprotonate/reprotonate, scrambling the stereocenter.

Workflow to Prevent Scrambling:

  • Evaporation: Remove the TEA-containing solvent immediately after the column. Do not leave it in the flask overnight.

  • Storage: Store the purified oil/solid under Argon at -20°C.

  • Solvent Choice: Avoid Acetone (can form enamines) or Chloroform (often acidic). Use anhydrous Benzene or Toluene for storage if liquid is required.

Epimerization Pure_Trans Pure Trans-Isomer Intermediate Planar Enol/Enamine-like Intermediate Pure_Trans->Intermediate - H⁺ (at C3) Base Trace Base/Acid (TEA or Silica) Base->Intermediate Mixture Thermodynamic Mixture (Cis + Trans) Intermediate->Mixture + H⁺ (Scrambling)

Figure 2: Pathway of C3-epimerization driven by trace impurities.

Module 4: FAQs

Q: Can I use GC-MS to separate them? A: Yes. Quinolizidines are volatile enough for GC. The trans-fused isomer usually has a lower boiling point and shorter retention time on non-polar columns (e.g., DB-5 or HP-5) because it is more compact and lacks the "flagpole" hydrogens exposed in the cis-conformation.

Q: Why is the "Cis" isomer often described as a mixture? A: The cis-fused quinolizidine is conformationally mobile. It exists in a rapid equilibrium between two chair-chair conformers (N-inversion). In NMR, this often results in broad peaks at room temperature. Cooling the NMR sample to -50°C can "freeze" the conformers and sharpen the spectrum.

References

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten" (Configuration determination of quinolizidine derivatives). Chemische Berichte. (Seminal work on IR Bohlmann bands).

  • Crabb, T. A., Newton, R. F., & Jackson, D. (1971). "Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms." Chemical Reviews, 71(1), 109-126.

  • Lounasmaa, M., & Tamminen, T. (1991). "The Bohlmann bands: A useful tool in the conformational analysis of quinolizidine alkaloids." Tetrahedron, 47(16), 2879-2892.

  • Comins, D. L., & LaMunyon, D. H. (1989). "Preparation of 3-substituted quinolizidines." Tetrahedron Letters, 30(38), 5053-5056.

Sources

Technical Support Center: Troubleshooting Low Conversion in Quinolizidine Cyanation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinolizidine cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of cyanated quinolizidine derivatives. We will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a deeper understanding of the chemical transformations involved.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low conversion rates in quinolizidine cyanation reactions. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

FAQ 1: My Polonovski-Potier reaction is yielding little to no cyanated product. What are the likely causes and how can I fix it?

Low yields in a Polonovski-Potier reaction for quinolizidine cyanation can stem from several stages of the reaction sequence. The core of this reaction is the formation of an iminium ion from the quinolizidine N-oxide, which is then trapped by a cyanide nucleophile.[1][2][3]

Potential Cause 1: Incomplete N-oxide Formation

The reaction begins with the oxidation of the tertiary amine of the quinolizidine to its corresponding N-oxide. If this step is inefficient, the subsequent steps will naturally have a low yield.

  • Troubleshooting Steps:

    • Verify N-oxide formation: Before proceeding with the Polonovski-Potier reaction, confirm the successful formation of the N-oxide using techniques like NMR or mass spectrometry.

    • Optimize oxidation conditions:

      • Oxidant: While m-CPBA is commonly used, other oxidants like hydrogen peroxide can be employed. The choice of oxidant can be substrate-dependent.

      • Reaction Time and Temperature: Ensure the oxidation reaction has gone to completion. Monitor the reaction by TLC or LC-MS.

Potential Cause 2: Inefficient Activation of the N-oxide

The N-oxide must be activated, typically with an anhydride, to facilitate the elimination that forms the iminium ion. The choice of activating agent is critical.[2]

  • Troubleshooting Steps:

    • Switch to a stronger activating agent: Trifluoroacetic anhydride (TFAA) is generally more effective than acetic anhydride for generating the iminium ion and preventing side reactions.[2]

    • Ensure anhydrous conditions: Anhydrides are sensitive to moisture. Use freshly distilled solvents and properly dried glassware to prevent quenching of the activating agent.

Potential Cause 3: Poor Nucleophilicity or Delivery of the Cyanide Source

The cyanide anion must be available to attack the electrophilic iminium ion. The choice of cyanide source and its solubility in the reaction medium are crucial.[4]

  • Troubleshooting Steps:

    • Select an appropriate cyanide source:

      • Trimethylsilyl cyanide (TMSCN): Often a good choice as it is soluble in many organic solvents.

      • Potassium cyanide (KCN) or Sodium cyanide (NaCN): These are less expensive but have lower solubility in many organic solvents. The use of a phase-transfer catalyst (e.g., 18-crown-6) can improve their efficacy.[4]

    • Consider the solvent: The solvent must be able to dissolve both the quinolizidine derivative and the cyanide source to some extent. Aprotic solvents like dichloromethane or acetonitrile are common choices.

Potential Cause 4: Iminium Ion Instability or Side Reactions

The generated iminium ion can be unstable and may undergo side reactions if not trapped efficiently by the cyanide nucleophile.

  • Troubleshooting Steps:

    • Control the reaction temperature: The formation of the iminium ion is often performed at low temperatures (e.g., -78 °C) to minimize side reactions. The addition of the cyanide source can then be done at a slightly higher temperature.

    • Optimize the order of addition: Adding the cyanide source before or concurrently with the activating agent might be beneficial in some cases to ensure the iminium ion is trapped as it is formed.

FAQ 2: I am attempting a Strecker reaction on a quinolizidine ketone, but the conversion to the α-aminonitrile is low. How can I improve the yield?

The Strecker synthesis is a three-component reaction involving a ketone, an amine source (like ammonia), and a cyanide source to form an α-aminonitrile.[5][6][7] Low conversion can be attributed to issues with imine formation or the subsequent nucleophilic addition of cyanide.

Potential Cause 1: Inefficient Imine Formation

The reaction proceeds through an imine or iminium ion intermediate. The equilibrium for imine formation may not be favorable.[6][7]

  • Troubleshooting Steps:

    • Use a Lewis acid catalyst: A Lewis acid can activate the ketone carbonyl, making it more susceptible to nucleophilic attack by the amine.[5]

    • Remove water: The formation of an imine from a ketone and an amine generates water. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the imine product.

    • Optimize the amine source: Ammonium chloride (NH₄Cl) can serve as both a source of ammonia and a mild acid to catalyze imine formation.[6]

Potential Cause 2: Steric Hindrance

Quinolizidine ketones can be sterically hindered, which can impede the approach of both the amine and the cyanide nucleophile.

  • Troubleshooting Steps:

    • Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.

    • Prolong reaction time: Allow more time for the reaction to proceed to completion.

    • Consider a less bulky cyanide source: While not always feasible, the choice of cyanide source and its counter-ion can have subtle steric effects.

Potential Cause 3: Ineffective Cyanide Addition

The nucleophilic addition of cyanide to the imine is the key C-C bond-forming step.

  • Troubleshooting Steps:

    • Optimize the cyanide source: As with the Polonovski-Potier reaction, TMSCN is often a good choice due to its solubility in organic solvents.[5]

    • Adjust the pH: The reaction conditions should be suitable for both imine formation and cyanide addition. The pH should not be too low, as this would lead to the protonation of the cyanide ion (forming HCN), reducing its nucleophilicity.

FAQ 3: My cyanation reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Achieving high stereoselectivity in the cyanation of chiral quinolizidine derivatives is a common challenge. The stereochemical outcome is determined by the facial selectivity of the cyanide attack on the intermediate (e.g., an iminium ion).

Potential Cause 1: Lack of Stereocontrol in the Nucleophilic Attack

The cyanide nucleophile may be able to attack the planar iminium ion from either face with similar ease, leading to a mixture of diastereomers.

  • Troubleshooting Steps:

    • Use a chiral catalyst: For certain types of cyanation reactions, asymmetric catalysis can be employed. Chiral ligands complexed to metals like copper can create a chiral environment that favors the formation of one stereoisomer.[8][9]

    • Substrate-controlled diastereoselectivity:

      • Bulky directing groups: The existing stereocenters and substituents on the quinolizidine ring can influence the trajectory of the incoming nucleophile. Modifying the substrate to include a bulky group that blocks one face of the reactive center can improve diastereoselectivity.

      • Solvent effects: The choice of solvent can influence the conformation of the substrate and the transition state, which can in turn affect the stereochemical outcome. Experiment with a range of solvents with varying polarities.

    • Temperature optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.

FAQ 4: I am observing significant amounts of N-dealkylation in my von Braun reaction instead of the desired cyanation. What is going wrong?

The von Braun reaction traditionally uses cyanogen bromide (CNBr) and can lead to N-dealkylation, particularly of N-methyl groups, to form a cyanamide.[10][11][12] While this can be a desired transformation, if C-cyanation is the goal, this represents a significant side reaction. For direct C-cyanation of the quinolizidine ring, the Polonovski-Potier or a related method is generally more appropriate. If you are specifically trying to achieve cyanation at a carbon atom, consider the following:

  • Re-evaluate your synthetic strategy: The von Braun reaction is primarily for N-dealkylation. To introduce a cyano group onto the carbon skeleton, a different approach is likely necessary.

  • Alternative Cyanation Methods:

    • Polonovski-Potier Reaction: As detailed in FAQ 1, this method is well-suited for the cyanation of carbons alpha to the nitrogen in a quinolizidine system.

    • Strecker Reaction: If you have a quinolizidine ketone, this is a direct method for introducing a cyano group and an amino group at the carbonyl carbon.

    • Radical Cyanation: Modern methods involving photoredox or copper catalysis can enable the cyanation of C-H bonds under mild conditions, offering alternative regioselectivities.[8][9][13]

II. Experimental Protocols & Workflows

Protocol 1: General Procedure for Polonovski-Potier Cyanation of a Quinolizidine

This protocol provides a starting point for the cyanation of a generic quinolizidine. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • N-Oxide Formation:

    • Dissolve the quinolizidine starting material (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

  • Cyanation:

    • Dissolve the crude N-oxide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add trimethylsilyl cyanide (TMSCN) (2.0-3.0 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in quinolizidine cyanation reactions.

Caption: A step-by-step workflow for diagnosing and resolving low conversion issues.

III. Mechanistic Insights

A deeper understanding of the reaction mechanism is paramount for effective troubleshooting.

Polonovski-Potier Reaction Mechanism

The reaction proceeds through the following key steps:

  • N-Oxidation: The tertiary amine of the quinolizidine is oxidized to an N-oxide.

  • Activation: The N-oxide reacts with an activating agent, such as trifluoroacetic anhydride, to form a reactive N-acyloxyammonium intermediate.

  • Elimination: A proton is eliminated from a carbon alpha to the nitrogen, leading to the formation of an iminium ion and a trifluoroacetate leaving group.

  • Nucleophilic Attack: The cyanide anion attacks the electrophilic iminium ion to form the final α-aminonitrile product.

Polonovski_Potier Quinolizidine Quinolizidine N_Oxide Quinolizidine N-Oxide Quinolizidine->N_Oxide + [O] Activated_Intermediate N-Acyloxyammonium Intermediate N_Oxide->Activated_Intermediate + TFAA Iminium_Ion Iminium Ion Activated_Intermediate->Iminium_Ion - CF3COOH Product α-Cyanoguinolizidine Iminium_Ion->Product + CN-

Caption: The reaction pathway for the Polonovski-Potier cyanation.

Strecker Reaction Mechanism

The Strecker reaction for a quinolizidine ketone involves:

  • Imine Formation: The ketone reacts with an amine source (e.g., ammonia) to form an imine (or its protonated form, an iminium ion). This step is often catalyzed by a mild acid.

  • Cyanide Addition: A cyanide nucleophile attacks the imine carbon to form an α-aminonitrile.

Strecker_Reaction Ketone Quinolizidine Ketone Imine Imine/Iminium Ion Ketone->Imine + NH3, -H2O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN-

Sources

Technical Support Center: Purification of Octahydro-1H-quinolizine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for Octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3). This bicyclic aliphatic compound features two key functional groups: a basic tertiary amine embedded in a quinolizine ring system, and a polar nitrile (-C≡N) group[1].

The Core Chromatographic Challenge: Purifying aliphatic amines via standard normal-phase silica gel chromatography often results in severe peak tailing, irreversible adsorption, and poor recovery[2]. This is caused by strong acid-base interactions between the basic nitrogen of the quinolizine ring and the acidic Brønsted silanol groups (Si-OH) on the surface of bare silica[2][3]. Furthermore, the highly polar nitrile group increases the molecule's affinity for the stationary phase, making elution difficult without highly polar or aggressively basic mobile phases[4][5].

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the successful isolation of this compound.

Troubleshooting Guide & FAQs

Q1: My product is streaking badly on standard silica TLC plates and won't elute from the column. How can I fix this? A: This is a classic symptom of the amine-silanol interaction[2]. To resolve this on standard silica, you must neutralize the acidic sites by adding a volatile competing base, such as 0.1% to 1% triethylamine (TEA) or ammonia, to your mobile phase[3][5]. This modifier coats the acidic silanols, allowing your target amine to elute as a sharp band.

Q2: I used TEA as a modifier, but now my NMR shows residual TEA contamination. How do I remove it? A: TEA (boiling point ~89°C) can be stubborn to remove completely. First, concentrate your fractions using a rotary evaporator. Then, subject the residue to a high vacuum (e.g., Schlenk line) for several hours. If TEA persists, perform an azeotropic distillation by dissolving the residue in a solvent like toluene or dichloromethane and re-evaporating it multiple times.

Q3: Is there a way to purify this compound without using basic modifiers like TEA or ammonia? A: Yes. The most efficient method is to replace bare silica with amine-functionalized silica (e.g., KP-NH) or basic alumina[2][3][6]. Because the stationary phase is already bonded with amine groups, the surface is basic, masking the underlying silanols[2]. This allows you to use simple, modifier-free solvent systems like Hexane/Ethyl Acetate, drastically simplifying your post-purification workup[2][6].

Q4: My compound is co-eluting with a highly polar impurity. Normal-phase isn't working. What are my options? A: Switch to Reversed-Phase (RP) Chromatography (e.g., C18 silica). For basic amines like octahydro-1H-quinolizine-3-carbonitrile, you must use a high-pH mobile phase (e.g., Water/Acetonitrile with 0.1% TEA or ammonium hydroxide, pH > 8)[4][5]. At a high pH, the tertiary amine is deprotonated (free-base form), which increases its lipophilicity and retention on the C18 column, allowing for better separation from polar impurities[4][5].

Experimental Protocols

Protocol A: Modifier-Free Purification using Amine-Functionalized Silica (Recommended)

This method leverages an amine-bonded stationary phase to prevent acid-base interactions without contaminating the product with TEA[2][6].

Step-by-Step Methodology:

  • TLC Method Development: Spot the crude mixture onto an amine-functionalized TLC plate[2]. Develop using a gradient of Hexane and Ethyl Acetate (e.g., 80:20 to 50:50). Identify the optimal ratio that gives an Rf of ~0.3 for the target compound. (Note: Visualize with iodine or Dragendorff's reagent, as the compound lacks strong UV chromophores).

  • Column Equilibration: Pack or attach a pre-packed amine-functionalized flash column. Equilibrate with 2 to 3 column volumes (CV) of the initial non-polar solvent mixture (e.g., 90:10 Hexane/EtOAc)[2][7].

  • Sample Loading: Dissolve the crude octahydro-1H-quinolizine-3-carbonitrile in a minimal amount of dichloromethane (DCM) or the starting mobile phase. Load directly onto the column.

  • Elution: Run a step or linear gradient increasing the proportion of Ethyl Acetate. Do not add any basic modifiers.[2]

  • Fraction Collection & Concentration: Pool product-containing fractions and concentrate via rotary evaporation.

Protocol B: Traditional Silica Gel with Basic Modifier

Use this protocol if specialized amine-functionalized columns are unavailable in your laboratory.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate containing exactly 1% v/v Triethylamine (TEA)[8][9].

  • Column Neutralization: Slurry-pack standard bare silica gel using the TEA-modified solvent. Critical Step: Pass at least 2 CVs of the modified solvent through the column to fully neutralize the silica's acidic silanol groups before loading the sample[4][5].

  • Loading & Elution: Load the sample and elute using the TEA-modified gradient.

  • Workup: Combine pure fractions and evaporate. Apply high vacuum for >4 hours to remove residual TEA.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Strategies for Octahydro-1H-quinolizine-3-carbonitrile

Stationary PhaseTypical Mobile PhaseModifier RequiredPeak Shape / RetentionAdvantagesDisadvantages
Bare Silica Gel Hexane / EtOAcYes (0.5-1% TEA or NH₃)[3]Sharp (only with modifier)Low cost, widely availableRequires tedious modifier removal; risk of degradation[4]
Amine-Functionalized Silica Hexane / EtOAcNone [2][6]Sharp, predictable RfNo modifier needed; high recovery & purity[2]Higher cost of stationary phase
Reversed-Phase (C18) Water / AcetonitrileYes (0.1% TEA, pH > 8)[5]Gradient dependentExcellent for separating highly polar impurities[4]Requires aqueous solvent removal

Workflow Visualization

G A Crude Octahydro-1H-quinolizine-3-carbonitrile B TLC Method Development A->B C Option 1: Silica Gel + TEA (Normal Phase) B->C Standard Lab Setup D Option 2: Amine-Functionalized Silica (Modifier-Free) B->D Preferred Method E Option 3: Reversed-Phase (C18) (High pH Mobile Phase) B->E Highly Polar Impurities F Column Equilibration C->F D->F E->F G Sample Loading & Elution F->G H Fraction Analysis & Pooling G->H I Rotary Evaporation & High Vacuum H->I J Pure Target Compound I->J

Caption: Decision tree and experimental workflow for the chromatographic purification of basic amines.

References

  • Bickler, B. (2023). Is there an easy way to purify organic amines? Biotage.[Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.[Link]

  • Chemikart. Octahydro-1H-quinolizine-3-carbonitrile.[Link]

  • Molbase. 2,4-Dibromo-5-nitropyridine (contains Octahydro-1H-quinolizine-3-carbonitrile CAS). [Link]

Sources

Technical Support Center: Solving Solubility Issues of Quinolizine Carbonitrile in Water

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of quinolizine carbonitrile and its derivatives. As a class of heterocyclic aromatic compounds, many quinolizine-based structures exhibit poor water solubility, which can be a significant hurdle for in vitro assays, formulation development, and achieving desired bioavailability.[1][2][3] This document provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is formatted as a series of questions that mirror common experimental challenges. We provide not just the "what" but the "why," guiding you from simple physical interventions to more complex chemical modifications.

Q1: My quinolizine carbonitrile is not dissolving in my aqueous buffer. Where do I begin?

A: Before attempting complex solubilization techniques, it is critical to start with a systematic initial assessment. Poor apparent solubility can sometimes stem from factors other than the intrinsic properties of the compound.

The first step is always a visual inspection. If you can see suspended solid material in your mixture after standard mixing, you have a clear solubility problem.[4] Other signs include inconsistent results between experimental batches or a reaction rate that does not improve as expected when the compound's concentration is increased.[4]

Follow this initial troubleshooting workflow to rule out common issues:

G cluster_0 start Start: Compound Fails to Dissolve purity Step 1: Verify Compound Purity & Identity (LC-MS, NMR) start->purity physical Step 2: Apply Physical Methods purity->physical agitate Increase Agitation (Vortex, Sonicate) physical->agitate heat Apply Gentle Heat (e.g., 37°C) physical->heat dissolved Problem Solved? (Visually Clear Solution) agitate->dissolved heat->dissolved proceed Proceed with Experiment dissolved->proceed Yes chemical Move to Chemical Modification (See Q2, Q3, Q4) dissolved->chemical No

Caption: Initial workflow for troubleshooting poor solubility.

Q2: Physical methods were insufficient. What is the primary chemical strategy to improve the solubility of a nitrogen-containing heterocycle like quinolizine carbonitrile?

A: The most effective initial chemical strategy is typically pH adjustment . The quinolizine ring system contains a nitrogen atom that can act as a weak base. By lowering the pH of the aqueous solution, this nitrogen can be protonated, forming a cationic salt.[5][6] This ionized form is significantly more polar and, therefore, more soluble in water.[5][7][8]

The solubility of quinoline, a related parent structure, has been shown to increase dramatically as the pH decreases below its pKa of approximately 4.9.[5]

G cluster_0 Low pH (Acidic) cluster_1 Neutral/High pH QC_H Quinolizine Carbonitrile (Protonated) [QC-H]+ H2O_1 Water Molecules (Solvation Shell) QC_H->H2O_1 Strong Ion-Dipole Interaction soluble HIGH SOLUBILITY QC Quinolizine Carbonitrile (Neutral) [QC] QC->QC_H Add Acid (H+) Lowers pH H2O_2 Water Molecules QC->H2O_2 Weak Hydrophobic Interaction insoluble POOR SOLUBILITY

Caption: Mechanism of solubility enhancement via pH adjustment.

Experimental Protocol: pH-Dependent Solubility Screening
  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2.0 to 7.4).

  • Addition: Add an excess amount of quinolizine carbonitrile solid to a fixed volume of each buffer in separate vials. Ensure excess solid is visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.[9][10]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it (using a filter compatible with your sample), and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility (in mg/mL or µM) against the pH to determine the optimal pH range for your experiment.

Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH. What is the next-best strategy?

A: When pH modification is not an option, the use of co-solvents is a powerful and widely adopted technique.[4][11] A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with reduced polarity.[12] This new solvent environment is more favorable for dissolving non-polar or hydrophobic solutes like quinolizine carbonitrile.[13][14]

The increase in solubility can be substantial, often by several orders of magnitude, depending on the co-solvent and the compound.[12]

G compound Poorly Soluble Compound (Quinolizine Carbonitrile) mixture Solvent Mixture (Reduced Polarity) compound->mixture Dissolves In water Primary Solvent (Water) water->mixture cosolvent Co-solvent (e.g., DMSO, Ethanol) cosolvent->mixture dissolved Dissolved Compound in Solution mixture->dissolved

Caption: The role of a co-solvent in enhancing solubility.

Common Co-solvents for Biological Research

The choice of co-solvent depends on the experimental system's tolerance. For in vitro assays, small percentages of these solvents are generally acceptable.

Co-solventAbbreviationTypical Starting % (v/v)Key Characteristics
Dimethyl SulfoxideDMSO0.1 - 1%Aprotic, highly polar; excellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.
EthanolEtOH1 - 5%Protic, relatively non-toxic. Commonly used in formulations.[13][15]
Propylene GlycolPG5 - 20%Viscous, low toxicity. Frequently used in pharmaceutical formulations.[13]
Polyethylene Glycol 400PEG 40010 - 30%Low molecular weight polymer, low toxicity. Good for increasing solubility of nonpolar compounds.[13]
Experimental Protocol: Co-solvent Screening

This protocol helps identify the most effective co-solvent at the lowest possible concentration.[4]

  • Stock Preparation: Prepare stock solutions of potential co-solvents (e.g., 50% v/v DMSO in your primary buffer, 50% v/v EtOH, etc.).

  • Dispensing: Add a pre-weighed amount of your quinolizine carbonitrile (e.g., 5 mg) to several microcentrifuge tubes.

  • Titration: To each tube, add your primary aqueous buffer until you have a specific target concentration that is currently failing to dissolve (e.g., to a final volume of 950 µL for a 5% co-solvent test).

  • Addition: Add the co-solvent stock solution stepwise (e.g., in 10 µL increments), vortexing thoroughly after each addition.

  • Observation: Record the minimum volume of co-solvent stock required to achieve a visually clear solution.

  • Selection: Choose the co-solvent that provides complete dissolution at the lowest final concentration to minimize potential artifacts in your experiment.

Q4: My experiment requires a formulation free of organic co-solvents and must be at a neutral pH. Are there other options?

A: Yes. For applications demanding a purely aqueous vehicle, complexation with cyclodextrins is an excellent strategy. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17]

The hydrophobic quinolizine carbonitrile molecule can be encapsulated within the nonpolar cavity of the cyclodextrin, forming an "inclusion complex."[17] The hydrophilic exterior of the cyclodextrin then allows this entire complex to be readily soluble in water.[16][18]

G cluster_0 compound Hydrophobic Drug (Quinolizine Carbonitrile) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex water Water complex->water

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Commonly Used Cyclodextrins

Modified cyclodextrins often provide superior solubility and lower toxicity compared to the natural β-cyclodextrin.[16][18]

Cyclodextrin DerivativeAbbreviationKey Characteristics
Hydroxypropyl-β-CyclodextrinHP-β-CDMost commonly used in pharmaceutical formulations due to high water solubility and safety profile.[19]
Sulfobutylether-β-CyclodextrinSBE-β-CDAnionic derivative with very high water solubility; forms strong complexes with cationic and neutral compounds.[16]
Randomly-methylated-β-cyclodextrinRAMEBLipophilic derivative that is also water soluble; can be very effective at solubilization and enhancing permeability.[16]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

This method, based on lyophilization (freeze-drying), often produces a stable, solid complex that can be easily reconstituted in water.[16]

  • Molar Ratio Selection: Begin by testing a 1:1 molar ratio of quinolizine carbonitrile to the chosen cyclodextrin.

  • Dissolution: Dissolve the cyclodextrin completely in purified water.

  • Addition: Add the quinolizine carbonitrile to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-72 hours to allow for complex formation. The solution may become clearer over time.

  • Filtration: Filter the solution to remove any remaining un-complexed, undissolved compound.

  • Lyophilization: Freeze the filtered solution (e.g., at -80°C) and then lyophilize it until a dry powder is obtained.

  • Reconstitution: The resulting powder is the inclusion complex, which should now be tested for its solubility in your aqueous buffer.

Frequently Asked Questions (FAQs)

  • What are the structural features of quinolizine carbonitrile that cause poor water solubility? The quinolizine core is a bicyclic, aromatic heterocyclic system.[3] Such planar, aromatic structures tend to have low water solubility due to unfavorable interactions with the highly ordered hydrogen-bonding network of water. The addition of a carbonitrile (-C≡N) group, while polar, contributes to a larger nonpolar surface area, further decreasing aqueous solubility. This is a common challenge, with over 40% of new chemical entities being poorly water-soluble.[2][11]

  • Can increasing the temperature improve solubility? For many compounds, solubility increases with temperature. Applying gentle heat (e.g., to 37°C) can be a simple and effective first step.[20] However, this is not always a viable solution if the compound is thermally unstable or if the experiment must be conducted at a specific temperature. Always check for compound degradation after heating.

  • How does particle size affect solubility? Reducing the particle size of a solid, for instance through micronization, increases the surface-area-to-volume ratio.[1][21] This does not change the equilibrium solubility (the maximum concentration achievable) but can significantly increase the rate of dissolution, which can be beneficial in many experimental setups.[2]

  • Are there any other advanced techniques for very difficult cases? Yes, for particularly challenging compounds, methods such as the formation of solid dispersions (dispersing the drug in a hydrophilic polymer matrix)[22], nanosuspensions (reducing particle size to the nanometer scale)[21][22], or the use of surfactants to form micelles[11][23] can be explored. These typically require more specialized formulation expertise.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical and Chemical Sciences, 1(3). [Link]

  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(3), pp. 001-013. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Quinolizinium. (n.d.). ScienceDirect. [Link]

  • Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Unleashing the Power of 2-Methyl-4-oxo-4H-quinolizine-1-carbonitrile. (n.d.). Ontosight AI. [Link]

  • Cosolvent. (n.d.). Grokipedia. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Daoud, F., et al. (2018). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. Journal of Microencapsulation, 35(1), 1-11. [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3719. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Quinoline-6-carbonitrile. (n.d.). PubChem. [Link]

  • 4-oxo-4H-quinolizine-1-carbonitrile. (2025). ChemSynthesis. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

  • Guber, A. A., & El-Sayed, M. A. (2018). 4H-Quinolizin-4-one Derivatives: A Review. University of Benghazi. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2017). Touro Scholar. [Link]

  • García, F. D., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. [Link]

  • Kelly, G., & He, Y. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • 3-Quinolinecarbonitrile. (n.d.). PubChem. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • Quinazoline. (n.d.). Wikipedia. [Link]

  • Govindachari, T. R., & Thyagarajan, B. S. (1955). SYNTHESIS OF QUINOLIZINE DERIVATIVES. Proceedings of the Indian Academy of Sciences - Section A, 42, 296-304. [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019). ACS Publications. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Karacık, B., & Sınag, A. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]

  • Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. (n.d.). ResearchGate. [Link]

  • Impact of environmental factors on the presence of quinolizidine alkaloids in lupins: a review. (2023). Taylor & Francis Online. [Link]

  • Solubility Rules Help Avoid Water Treatment Pitfalls. (n.d.). Water Conditioning & Purification Magazine. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Quinoline-2-carbonitrile. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Octahydro-1H-quinolizine-3-carbonitrile Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support guide for the reduction of octahydro-1H-quinolizine-3-carbonitrile. The transformation of this bicyclic nitrile into a primary amine (or aldehyde) is a critical node in the synthesis of quinolizidine alkaloids and related pharmacophores. However, the reaction is notoriously prone to side reactions, including dimerization, epimerization, and incomplete reduction.

This guide provides mechanistic troubleshooting, quantitative reagent selection matrices, and self-validating standard operating procedures (SOPs) to ensure high-fidelity synthesis.

Part 1: Diagnostic Reagent Matrix

To minimize side reactions, reagent selection must be matched to the specific structural vulnerabilities of your substrate. The following table summarizes the quantitative expectations and risk profiles for common reducing systems.

Reducing AgentPrimary Amine YieldDimerization RiskC3-Epimerization RiskOptimal Use Case
Raney Ni / H₂ / NH₃ 85–95%Low (Suppressed by NH₃)LowLarge-scale synthesis of primary amines; robust and scalable.
LiAlH₄ (THF, 0 °C) 80–90%LowHigh (If temp > 20 °C)Small-scale reductions where strict temperature control is feasible.
Pd/C / H₂ (MeOH) 40–60%Very High LowNot recommended unless trapping agents (e.g., Boc₂O) are utilized.
DIBAL-H (-78 °C) N/A (Yields Aldehyde)LowLowTargeted partial reduction to the aldehyde intermediate.
BH₃·THF 75–85%ModerateLowSubstrates highly sensitive to basic conditions (avoids C3 deprotonation).

Part 2: Mechanistic Deep-Dives (FAQs)

Q1: During catalytic hydrogenation (Pd/C or Raney Ni), I observe up to 30% of a "dimer-like" byproduct. What drives this, and how can I prevent it?

Causality: The reduction of a nitrile does not proceed directly to an amine; it first forms a highly reactive imine intermediate. As the reaction progresses, the newly formed primary amine acts as a nucleophile, attacking the unreduced imine. This tetrahedral intermediate collapses to eliminate ammonia, forming an unwanted secondary amine (dimer) 1[1].

Prevention Strategy: You must introduce a kinetic competitor. Conducting the hydrogenation using Raney Nickel in the presence of 5–10% methanolic ammonia (NH₃) floods the system with an excess of a competing nucleophile. This forces the equilibrium away from the secondary amine and drives the imine exclusively toward the primary amine 1[1].

Q2: When using LiAlH₄, my product shows epimerization at the C3 stereocenter. How do I maintain stereochemical integrity?

Causality: The


-proton of octahydro-1H-quinolizine-3-carbonitrile is relatively acidic due to the electron-withdrawing nature of the cyano group. LiAlH₄ is not just a powerful hydride donor; it is also a strong base. At elevated temperatures, LiAlH₄ deprotonates the C3 position, forming a planar ketenimine-like intermediate. Upon aqueous workup, this intermediate reprotonates non-stereoselectively, destroying the stereocenter 2[2].

Prevention Strategy: Strict thermal control is mandatory. The reaction must be maintained at 0 °C. Furthermore, employ an "inverse addition" technique—adding the nitrile dropwise to a pre-cooled suspension of LiAlH₄—to ensure the nitrile is immediately reduced before base-catalyzed deprotonation can occur 3[3].

Q3: My reduction stalls, yielding a mixture of unreacted starting material and aldehydes. What is happening?

Causality: This typically occurs when using milder hydride sources like DIBAL-H or when LiAlH₄ is heavily degraded. DIBAL-H reduces nitriles to an iminium aluminum salt. Because of steric bulk and the stable nature of this complex, a second hydride transfer is extremely slow. Upon aqueous quenching, the trapped iminium salt hydrolyzes into an aldehyde rather than an amine 4[4]. If the primary amine is your target, switch to LiAlH₄ or catalytic hydrogenation.

Part 3: Reaction Pathway Visualization

The following diagram maps the kinetic pathways of nitrile reduction, highlighting where side reactions branch off and how specific interventions (like NH₃ addition) force the reaction toward the target product.

NitrileReduction Nitrile Octahydro-1H-quinolizine- 3-carbonitrile Imine Imine Intermediate Nitrile->Imine Reduction [H] Amine Primary Amine (Target Product) Imine->Amine Reduction [H] (Optimal Conditions) Imine->Amine NH3 excess blocks dimer Dimer Secondary Amine (Dimerization Side Product) Imine->Dimer Attack by Primary Amine (Lack of NH3/Trap) Aldehyde Aldehyde (Hydrolysis Side Product) Imine->Aldehyde Aqueous Workup (Incomplete Reduction) Amine->Dimer

Reaction pathways of nitrile reduction detailing target amine formation and common side reactions.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Amine-Trapping Catalytic Hydrogenation (Raney Ni / NH₃)

Objective: Scaleable reduction to the primary amine with <2% dimer formation.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv) in a 7 N solution of ammonia in methanol (10 mL/mmol). Causality: The massive excess of NH₃ kinetically outcompetes the product amine from attacking the imine intermediate.

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to substrate). Safety: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.4 atm) with H₂ and stir vigorously at room temperature for 12–16 hours.

  • Self-Validation Checkpoint 1 (In-Process): Sample the reaction, filter through a micro-syringe filter, and run LC-MS.

    • Pass Criteria: Presence of the [M+H]⁺ peak for the primary amine. Absolute absence of the [2M - NH₃ + H]⁺ peak (dimer).

  • Workup: Vent the H₂ safely. Filter the mixture through a pad of Celite under a blanket of N₂, washing thoroughly with methanol. Concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Stereocontrolled Hydride Reduction (LiAlH₄ / Inverse Addition)

Objective: Complete reduction to the primary amine while preserving the C3 stereocenter.

  • Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (5 mL/mmol) in a flame-dried, argon-purged flask. Chill the suspension to exactly 0 °C using an ice-water bath.

  • Inverse Addition: Dissolve the carbonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Causality: Inverse addition ensures the hydride is always in massive excess relative to the nitrile, favoring immediate reduction over base-catalyzed deprotonation of the C3 proton.

  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint 1 (In-Process): Quench a 0.1 mL aliquot in wet ether and analyze via IR spectroscopy.

    • Pass Criteria: Complete disappearance of the sharp

      
       stretch at ~2250 cm⁻¹.
      
  • Fieser Quench (Self-Validating Workup): To the 0 °C reaction (assuming x grams of LiAlH₄ were used), sequentially and cautiously add: x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.

    • Causality: This specific stoichiometric quench forces the formation of a granular, easily filterable aluminum aluminate salt, preventing the formation of untreatable emulsions that trap the basic quinolizidine product.

  • Self-Validation Checkpoint 2 (Post-Process): Obtain a ¹H-NMR of the crude product.

    • Pass Criteria: Analyze the coupling constants (

      
      -values) of the C3 proton to confirm the diastereomeric ratio (d.r.) matches the starting material, validating that no epimerization occurred.
      

Part 5: References

  • How to prevent secondary amine formation in nitrile reduction? - ResearchGate. Available at:[Link]

  • SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS WITH POTENTIAL ANTIMALARIAL AND/OR ANTILEISHMANIAL ACTIVITY - AIR Unimi. Available at:[Link]

  • Reduction of Nitriles - Chemguide. Available at:[Link]

  • Reactions of Nitriles - Chemistry Steps. Available at:[Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinolizine Nitrile Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals dealing with the synthesis of quinolizine nitriles (specifically 3-cyano-4-oxo-4H-quinolizines and quinolizidine carbonitriles).

Here, we address the critical role of reaction temperature as the master variable governing chemoselectivity, yield, and byproduct suppression during cyanation and cyclization workflows.

Mechanistic Causality: Why Temperature Dictates Success

The synthesis of 3-cyano-4-oxo-4H-quinolizine derivatives typically involves the base-catalyzed condensation of 2-pyridyl derivatives with cyanoacetates or malononitrile[1]. While the reaction is highly efficient, the cyano group (


) is extremely sensitive to thermal degradation under basic conditions.

Mechanistically, the reaction proceeds via an initial Michael addition to form an acyclic adduct, followed by spontaneous intramolecular cyclization[2]. Temperature controls the fate of this intermediate:

  • Kinetic Trapping (< 15 °C): At low temperatures, the reaction lacks the activation energy required for the cyclization step. The process stalls, yielding predominantly the uncyclized acyclic Michael adduct.

  • Optimal Thermodynamic Balance (20–25 °C): Room temperature provides sufficient energy to drive the cyclization to completion within 4–5 hours without degrading the fragile nitrile moiety[1].

  • Thermal Degradation (> 60 °C): Elevated temperatures drive unwanted thermodynamic side reactions. Trace moisture in the solvent, combined with the base catalyst, forces the hydration of the nitrile group, converting it into a primary carboxamide[1]. In substrates containing sensitive functional groups (like azides), heating can also trigger aza-Wolff rearrangements or ring contractions[3].

Temperature Optimization Data

The following table summarizes the causal relationship between temperature ranges and reaction outcomes during a standard potassium carbonate (


)-mediated condensation.
Temperature RangeReaction TimeMajor Product IsolatedExpected YieldMechanistic Outcome
0 °C – 15 °C > 12 hAcyclic Michael Adduct< 20%Kinetic trapping; insufficient energy to overcome the cyclization barrier.
20 °C – 25 °C (RT) 4 – 5 h3-Cyano-4-oxo-4H-quinolizine 75% – 85% Optimal thermodynamic balance; complete and spontaneous cyclization.
40 °C – 50 °C 2 – 3 h3-Cyano-4-oxo-4H-quinolizine50% – 60%Faster kinetics, but onset of minor nitrile degradation and polymerization.
> 60 °C 1 – 2 hQuinolizine-3-carboxamide< 10%Thermal hydrolysis of the nitrile group; high impurity profile.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this validated Standard Operating Procedure (SOP) for synthesizing 3-cyano-4-oxo-4H-quinolizines. This protocol uses ambient temperature to self-regulate the reaction pace and prevent over-reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the 2-pyridyl derivative in anhydrous dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add 1.1 equivalents of methyl-bis(methylsulfanyl)methylene-cyanoacetate (or malononitrile).

  • Catalysis (Temperature Critical): Cool the flask to 0 °C using an ice bath before adding 2.0 equivalents of anhydrous

    
    . Self-Validation Check: Adding the base at 0 °C prevents localized exothermic spikes that could prematurely hydrolyze the cyanoacetate.
    
  • Cyclization: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 4 to 5 hours[1].

  • Monitoring: Monitor via TLC (Hexane:EtOAc). The disappearance of the acyclic adduct intermediate confirms successful cyclization.

  • Isolation: Quench the reaction with ice-cold distilled water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure quinolizine nitrile.

Process & Mechanistic Visualizations

Workflow Step1 Initiate Condensation (2-Pyridyl Derivative + Cyanoacetate) Step2 Maintain Room Temperature (20°C - 25°C) Step1->Step2 Split Temperature Deviation? Step2->Split LowT < 15°C Stalls at Acyclic Adduct Split->LowT Too Cold HighT > 60°C Nitrile Hydrolysis to Amide Split->HighT Too Hot Optimal Spontaneous Cyclization (4-5 hours) Split->Optimal Maintained Product Target: 3-Cyano-4H-quinolizin-4-one Optimal->Product

Caption: Temperature optimization decision tree for quinolizine nitrile synthesis.

Pathway Reactants Precursors + Base Adduct Acyclic Michael Adduct Reactants->Adduct Fast (All Temps) Nitrile Quinolizine Nitrile (Target) Adduct->Nitrile Cyclization (20-25°C) Amide Quinolizine Amide (Degradation) Adduct->Amide Direct Hydration (>60°C) Nitrile->Amide Thermal Hydrolysis (>60°C)

Caption: Mechanistic divergence of quinolizine cyclization based on thermal conditions.

Troubleshooting FAQs

Q: Why am I isolating quinolizine-3-carboxamides instead of the desired nitrile? A: This is a classic symptom of thermal overshoot. At temperatures above 60 °C, the nitrile group undergoes selective hydrolysis to the corresponding amide. This degradation is accelerated by the basic conditions (e.g.,


) and trace water in the solvent[1]. To fix this, strictly maintain the reaction at 20–25 °C and ensure your solvents are anhydrous.

Q: My reaction stalls at the acyclic Michael adduct. Should I heat it to force cyclization? A: No. Heating will risk nitrile degradation. Instead of increasing the temperature, extend the reaction time at room temperature or optimize the base concentration. Spontaneous cyclization of the acyclic adduct is highly favored at room temperature given sufficient time (typically 4–5 hours)[1][2].

Q: Can I use iminium ion cascade reactions to form quinolizidine carbonitriles at room temperature? A: Yes. Reductive cascade reactions with cyanide trapping (using aqueous NaCN) are highly stereoselective and proceed smoothly at room temperature (20–25 °C) over 4 to 12 hours. Lowering the temperature to 0 °C during the initial reagent addition prevents exothermic degradation, after which the reaction should be allowed to warm naturally to room temperature to complete the cascade[4].

Q: What happens if I heat azido-substituted quinolizine nitriles? A: Heating azido-substituted quinolizin-4-ones (e.g., in refluxing acetic acid or toluene) causes the azide to decompose, leading to ring contractions and aza-Wolff rearrangements, yielding indolizine derivatives rather than preserving the quinolizine core[3]. Avoid high temperatures if your substrate contains thermally labile functional groups.

References

  • Recent advances towards the synthesis of 4H-quinolizin-4-one.K.T.H.M. College / ResearchGate.
  • Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines.PMC - National Institutes of Health (NIH).
  • Nitriles in Heterocyclic Synthesis.Oxford University Press (OUP).
  • Ring Contractions of 3-Azido-4H-quinolizin-4-ones and 3-Azido-4H-azino[1,2–x]pyrimidin-4-ones: a Novel Approach to 3-Aminoindolizines and their Aza Analogues.Australian Journal of Chemistry (ConnectSci).

Sources

Technical Support Center: Crystallization of Octahydro-1H-quinolizine-3-carbonitrile Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and research scientists working with octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3).

As a bicyclic N-heterocycle, this compound is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of lupinine-type alkaloids and central nervous system (CNS) modulators [1]. However, the lipophilic nature of the quinolizidine core frequently complicates isolation, making robust salt crystallization protocols essential for achieving high-purity active pharmaceutical ingredients (APIs).

Part 1: Fundamental Principles & Causality in Salt Selection

The tertiary amine embedded within the quinolizidine core typically exhibits a pKa between 8.5 and 9.5. To ensure complete proton transfer and thermodynamic stability of the resulting salt, your chosen counterion must follow the ΔpKa > 3 rule (i.e., the pKa of the acid must be at least 3 units lower than the conjugate acid of the amine).

Furthermore, quinolizidine derivatives are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing [4]. To counteract this, we prioritize counterions capable of forming strong, charge-assisted hydrogen bonds (e.g., N⁺-H···Cl⁻), which act as thermodynamic anchors to stabilize the crystal lattice [2].

Table 1: Quantitative Counterion Matrix for Quinolizidine Scaffolds
Acid CounterionpKa₁Molar Mass ( g/mol )Typical Crystal HabitPrimary Application / Causality for Use
Hydrochloric Acid -6.036.46Needles / PrismsFirst-line screen. Strong N⁺-H···Cl⁻ bonding provides high lattice energy, preventing oiling out.
Succinic Acid 4.2118.09BlocksSustained release. Forms 2:1 or 1:1 complexes; ideal when a less hygroscopic API is required.
Tartaric Acid 2.9150.08PlatesChiral resolution. Diastereomeric salt formation leverages distinct solubility profiles.
Picric Acid 0.38229.10Fine NeedlesAnalytical validation. Rapid crystallization for melting point characterization; not for clinical use.

Part 2: Standard Operating Procedure (SOP)

Protocol: Self-Validating Salt Screen & Crystallization

This methodology is designed as a self-validating system. Each step contains a physical checkpoint to verify that the thermodynamic conditions for crystallization are being met before proceeding.

Step 1: Free Base Dissolution

  • Action: Dissolve 100 mg of octahydro-1H-quinolizine-3-carbonitrile free base in 1.0 mL of a moderately polar, water-miscible solvent (e.g., Acetone or Ethyl Acetate) at 40°C.

  • Self-Validation: The solution must be completely transparent. Filter through a 0.22 µm PTFE syringe filter. Causality: Particulate matter acts as sites for heterogeneous nucleation of impurities, which will ruin the crystal habit.

Step 2: Acid Titration

  • Action: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether) dropwise under continuous stirring (400 rpm).

  • Self-Validation: Monitor for a transient localized cloudiness that dissipates upon stirring. Causality: Dropwise addition prevents massive supersaturation spikes that force the system into an amorphous precipitation pathway.

Step 3: Antisolvent Addition & Cloud Point Detection

  • Action: Slowly titrate an antisolvent (e.g., Heptane) into the mixture until the solution becomes persistently turbid (the "cloud point").

  • Self-Validation: Once turbidity is reached, immediately stop adding antisolvent. The system is now precisely at the boundary of the metastable zone.

Step 4: Thermal Annealing & Controlled Nucleation

  • Action: Heat the turbid mixture to 55°C until it clarifies completely. Then, program your reactor to cool linearly at a rate of 0.1°C/min down to 5°C.

  • Self-Validation: Crystals should begin appearing around 30°C–35°C. Causality: A slow cooling ramp ensures the system remains within the metastable zone, favoring the growth of pure, well-defined crystals over rapid, uncontrolled nucleation.

Step 5: Harvesting

  • Action: Isolate the crystalline solid via vacuum filtration. Wash the filter cake with 0.5 mL of cold (0°C) antisolvent. Dry under vacuum at 40°C for 12 hours.

Part 3: Workflow Visualization

G N1 Free Base API (Octahydro-1H-quinolizine-3-carbonitrile) N2 Counterion Selection (ΔpKa > 3) N1->N2 N3 Solvent/Antisolvent Screening N2->N3 N4 Cooling & Nucleation N3->N4 N5 Outcome? N4->N5 N6 Crystalline Solid N5->N6 Success N7 Oiling Out / Amorphous N5->N7 Failure N8 Isolation & XRD/DSC Characterization N6->N8 N9 Troubleshooting: - Seed Crystals - Temp Cycling - Change Solvent N7->N9 N9->N4 Retry

Workflow for quinolizidine salt screening and troubleshooting oiling-out events.

Part 4: Troubleshooting & FAQs

Q: My octahydro-1H-quinolizine-3-carbonitrile salt consistently "oils out" into a sticky resin instead of forming a crystalline filter cake. How do I fix this? A: Oiling out occurs when the supersaturation level of your solution exceeds the solubility limit of the liquid amorphous phase before the crystalline phase has a chance to nucleate. Because the bicyclic quinolizidine scaffold is highly lipophilic, the energy barrier for crystal lattice formation is high.

  • Resolution 1 (Thermodynamic): Lower the initial concentration of your API. Diluting the system reduces the supersaturation driving force, keeping you out of the liquid-liquid separation phase.

  • Resolution 2 (Kinetic): Introduce a seed crystal (even a microscopic amount from a scratched flask) exactly at the cloud point. Seeding bypasses the high activation energy required for primary nucleation.

Q: I am working with a racemic mixture of the carbonitrile. Can I use crystallization for chiral resolution? A: Yes. You can perform a fractional crystallization using a chiral resolving acid. For complex aliphatic amines, resolving agents like di-p-toluoyl-D-tartaric acid or (R)-1-phenylethanesulfonic acid are highly effective [3].

  • Mechanism: The racemic amine reacts with the enantiopure acid to form two diastereomeric salts. Because diastereomers possess different spatial geometries, they have vastly different lattice energies and solubility profiles. The less soluble diastereomer will crystallize out, leaving the other in the mother liquor.

Q: Why is the hydrochloride salt recommended as the mandatory starting point for this specific scaffold? A: The chloride ion acts as a highly effective, concentrated hydrogen bond acceptor. In the crystal structure of a tertiary amine hydrochloride, a strong charge-assisted hydrogen bond almost invariably forms between the protonated nitrogen and the chloride ion. This specific interaction serves as a thermodynamic anchor, constituting one of the largest contributors to crystal lattice stability, making hydrochlorides statistically more likely to crystallize than salts of larger, diffuse anions [2].

References

  • Octahydro-1H-quinolizin-1-one | High-Quality Research Chemical.Benchchem.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.Journal of the American Chemical Society.
  • Application Note: Fractional Crystallization Protocol for Chiral Resolution.Benchchem.
  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds.MDPI.

Validation & Comparative

1H NMR Spectrum Interpretation of Octahydro-1H-quinolizine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine) serves as a critical bicyclic scaffold, particularly in the synthesis of lupin alkaloid analogs and muscarinic receptor antagonists.[1] However, its structural characterization presents a specific "performance" challenge: Stereochemical Ambiguity .[2]

Unlike simple aliphatic nitriles, this molecule possesses two distinct stereochemical variables:

  • Ring Fusion: Cis- vs. Trans-quinolizidine junction.[1]

  • Substituent Orientation: Axial vs. Equatorial orientation of the nitrile group at C3.

This guide compares the Standard 1D 1H NMR approach against an Integrated Structural Elucidation (ISE) workflow. We demonstrate that while standard 1D NMR provides basic connectivity, it fails to definitively certify the diastereomeric purity required for GMP standards.[2] The ISE method (coupling 1D, 2D NOESY, and IR Bohlmann band analysis) is established here as the superior protocol.[2]

Part 1: Structural Context & The Analytical Challenge

To interpret the spectrum, one must understand the dynamic conformation of the quinolizidine core.

The Conformational Equilibrium

The quinolizidine ring system can exist in a trans-fused (chair-chair) or cis-fused conformation.[1]

  • Trans-fused (Thermodynamically Favored): The nitrogen lone pair is anti-periplanar to the C-H bonds at C4 and C6.[1] This is the dominant form for 3-cyanoquinolizidine unless steric strain forces a flip.[1]

  • The Diagnostic Marker: The orientation of the bridgehead proton (H-9a) and the proton

    
     to the nitrile (H-3) defines the biological activity of the final drug candidate.
    
Diagram 1: Stereochemical Assignment Workflow

The following decision tree illustrates the logic required to assign the correct isomer using NMR data.

StereochemAssignment Start Sample: Octahydro-1H-quinolizine-3-carbonitrile IR_Step Step 1: IR Spectroscopy (2700-2800 cm-1) Start->IR_Step Bohlmann Bohlmann Bands Present? IR_Step->Bohlmann TransFused Trans-Fused Ring System (Dominant Conformer) Bohlmann->TransFused Yes (Strong Bands) CisFused Cis-Fused Ring System (Less Stable) Bohlmann->CisFused No (Weak/Absent) NMR_Step Step 2: 1H NMR Analysis of H-3 TransFused->NMR_Step Coupling Analyze J-coupling of H-3 NMR_Step->Coupling Axial_CN H-3 is Equatorial (Small J < 5Hz) CN is AXIAL Coupling->Axial_CN Narrow Multiplet Equatorial_CN H-3 is Axial (Large J ~11Hz) CN is EQUATORIAL Coupling->Equatorial_CN Wide Triplet/Quartet

Caption: Logical workflow for distinguishing ring fusion and substituent orientation using IR and NMR observables.

Part 2: Comparative Analysis (Method Performance)

This section objectively compares the "Standard" approach used in high-throughput screening versus the "Integrated" approach required for detailed characterization.

Table 1: Analytical Performance Matrix
FeatureStandard 1D 1H NMR Integrated ISE (1H + NOESY + IR)
Connectivity Confirmation HighHigh
Ring Fusion Assignment Low (Ambiguous without specific solvent studies)High (Confirmed via Bohlmann bands & NOE)
C3-Stereochemistry Moderate (Relies solely on J-coupling resolution)High (Confirmed via spatial NOE correlations)
Impurity Detection Low (Isomeric overlap common in aliphatic region)High (2D cross-peaks resolve overlapping multiplets)
Time Investment 10 Minutes2-4 Hours
Recommendation Routine Purity CheckStructure Elucidation & GMP Certification
Why the Standard Method Fails

In a standard 400 MHz 1H NMR spectrum (CDCl3), the quinolizidine backbone protons (H-1, H-2, H-7, H-8, H-9) appear as a complex, overlapping "hump" between


 1.2 and 1.9 ppm.[1][2] Without 2D correlation, determining whether the nitrile is axial or equatorial is speculative, leading to potential failure in downstream SAR (Structure-Activity Relationship) studies.[2]

Part 3: Detailed Spectral Interpretation[1]

The following data assumes the thermodynamically stable trans-fused octahydro-1H-quinolizine-3-carbonitrile with the nitrile group in the equatorial position.

The Diagnostic "Fingerprint" Region ( 2.0 – 3.2 ppm)

This region contains the protons adjacent to the nitrogen and the nitrile. These are your primary indicators.

  • H-3 (Alpha to Nitrile):

    • Shift:

      
       2.45 – 2.65 ppm.[3]
      
    • Multiplicity:

      
       (triplet of triplets) or 
      
      
      
      (doublet of quartets) depending on resolution.
    • Coupling (

      
      ):  If the CN is equatorial, H-3 is axial.[1] It will show two large trans-diaxial couplings (
      
      
      
      Hz) with H-2ax and H-4ax, and smaller equatorial couplings.[1]
    • Interpretation: A wide multiplet indicates Equatorial CN . A narrow multiplet indicates Axial CN .

  • H-4eq / H-6eq (Alpha to Nitrogen - Equatorial):

    • Shift:

      
       2.80 – 3.05 ppm.
      
    • Signal: These protons are deshielded by the anisotropy of the C-C bonds and the specific orientation of the Nitrogen lone pair. In trans-quinolizidines, equatorial

      
      -protons typically appear downfield of their axial counterparts.[1]
      
  • H-4ax / H-6ax (Alpha to Nitrogen - Axial):

    • Shift:

      
       1.90 – 2.10 ppm.[3]
      
    • Signal: Shielded relative to equatorial partners. Note that H-4ax often has a large geminal coupling (~11 Hz) and a large diaxial coupling to H-3 (if H-3 is axial).[1]

The Bridgehead Proton (H-9a)[1]
  • Shift:

    
     1.50 – 1.80 ppm (often buried).[1]
    
  • Importance: In a trans-fused system, H-9a is axial to both rings.[1] It couples strongly (

    
     Hz) with H-4ax and H-6ax.[1]
    
  • Validation: Use COSY to find the cross-peak with H-4/H-6 to locate this exact shift within the aliphatic envelope.[1]

Bohlmann Bands (The "Orthogonal" Check)

While not NMR, this is critical for interpretation.[2]

  • Observation: Check the IR spectrum between 2700–2800 cm⁻¹.

  • Result: Prominent bands (Trans-Bohlmann bands) confirm the trans-fused ring junction where the N-lone pair is anti-periplanar to C4-H and C6-H.[1]

  • NMR Correlation: If these bands are present, your NMR interpretation must assign H-9a as axial.[1]

Part 4: Experimental Protocol (Self-Validating)

To ensure high-fidelity data that matches the interpretation above, follow this specific protocol.

Reagents & Equipment[1][4][5]
  • Solvent: Benzene-d6 (

    
    ) is preferred over Chloroform-d (
    
    
    
    ) for this specific molecule.[1]
    • Reasoning: Benzene induces an ASIS (Aromatic Solvent-Induced Shift) effect which often resolves the overlap between H-4eq and H-6eq, which are frequently coincident in chloroform.[1]

  • Instrument: Minimum 400 MHz (600 MHz recommended for resolving the H-2/H-8 envelope).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the nitrile in 0.6 mL of

      
      .
      
    • Critical Step: Ensure the solution is free of acid traces. Quinolizidines protonate easily. Protonation (

      
      ) destroys the Bohlmann bands and drastically shifts 
      
      
      
      -protons downfield (
      
      
      3.5+), invalidating the stereochemical assignment.[1] Add a single pellet of basic alumina or solid
      
      
      to the NMR tube if unsure of acid content.
  • Acquisition Parameters:

    • 1H NMR: 64 scans, relaxation delay (d1) = 2.0s.

    • NOESY: Mixing time (

      
      ) = 500 ms.[1] This is crucial to see the spatial correlation between H-3 and H-9a.[1]
      
      • Expected Result: If H-3 and H-9a are on the same face (cis-relationship), a strong NOE signal will appear.[1] If they are trans-diaxial (Equatorial CN, Trans-fusion), the NOE will be weak or absent.[1][2]

  • Data Processing:

    • Apply a window function (LB = 0.3 Hz) to enhance resolution of the H-3 multiplet.

    • Phase manually. The H-3 signal is often complex; automatic phasing may distort the multiplet structure necessary for

      
      -value calculation.[1]
      
Diagram 2: The Trans-Fused Geometry

This diagram visualizes the spatial relationships discussed in the protocol.

QuinolizidineGeometry N N LP Lone Pair N->LP H9a H-9a (Axial) N->H9a Anti-Periplanar (Bohlmann Active) H3 H-3 (Axial) H9a->H3 NOE: Weak/None (Trans-Diaxial) CN CN (Eq) H3->CN Equatorial Substituent

Caption: Spatial arrangement in the trans-fused, equatorial-cyano conformer. Note the anti-periplanar relationship enabling Bohlmann bands.

References

  • Crabb, T. A., Newton, R. F., & Jackson, D. (1971).[2] Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms. Chemical Reviews, 71(1), 109-126.[1][2] Link[1]

  • Bohlmann, F. (1958).[2] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2167.[2] Link

  • Wróblewski, A. E. (2004).[2] Enantioselective synthesis of lupine alkaloids. Tetrahedron: Asymmetry, 15(1), 1-32.[1][2] (Provides analogous spectral data for lupinine derivatives). Link[1]

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: Chemical Shifts in 1H NMR Spectroscopy. University of Wisconsin-Madison / LibreTexts.[1] Link

  • Oxford Instruments. (2020).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of Octahydro-1H-quinolizine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for octahydro-1H-quinolizine-3-carbonitrile. In the absence of directly published experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally related quinolizidine alkaloids to provide a reliable predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in their structural elucidation and characterization efforts.

The quinolizidine alkaloid scaffold is a recurring motif in numerous natural products, many of which exhibit significant biological activity.[1] The precise determination of their three-dimensional structure is paramount for understanding their function and for the development of synthetic analogues. ¹³C NMR spectroscopy is an indispensable tool in this endeavor, offering a detailed fingerprint of the carbon skeleton.

This guide will first outline a robust experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds. It will then delve into a comparative analysis of known quinolizidine alkaloids, establishing a baseline for understanding the key factors that govern their chemical shifts. Finally, a detailed, carbon-by-carbon predictive assignment for octahydro-1H-quinolizine-3-carbonitrile will be presented, grounded in the established comparative data and theoretical principles.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol is a self-validating system designed to yield high-resolution and unambiguous ¹³C NMR data for quinolizidine-based structures.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many quinolizidine alkaloids. For compounds with different solubility profiles, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer Frequency: A spectrometer with a proton frequency of at least 300 MHz is recommended for good spectral dispersion. The corresponding ¹³C frequency would be approximately 75 MHz. Higher field strengths (e.g., 500 or 600 MHz) will provide superior resolution.

  • Acquisition Mode: Standard proton-decoupled ¹³C NMR experiments should be performed.[2] This simplifies the spectrum by collapsing all carbon signals into singlets, making it easier to identify the number of unique carbon environments.[2]

  • Pulse Sequence: A standard single-pulse experiment with a 90° pulse angle is typically used.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, although integration is less critical in standard ¹³C NMR than in ¹H NMR.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR.[3] Typically, several hundred to several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of 0-220 ppm is appropriate to encompass the full range of possible chemical shifts for organic molecules.[3]

Advanced NMR Experiments for Structural Elucidation

For unambiguous assignment of all carbon signals, especially in complex molecules, the following two-dimensional (2D) NMR experiments are highly recommended:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away, providing crucial information about the connectivity of the carbon skeleton.

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry of the molecule.[5][6]

Comparative Analysis of Quinolizidine Alkaloids

The chemical shift of a given carbon atom is highly sensitive to its local electronic and steric environment. In quinolizidine systems, key factors influencing ¹³C chemical shifts include the stereochemistry of the ring fusion (cis or trans), the orientation of substituents (axial or equatorial), and the presence of neighboring functional groups.[7][8]

Below is a table of experimentally determined ¹³C NMR chemical shifts for several representative quinolizidine alkaloids. This data will serve as the foundation for our predictive analysis of octahydro-1H-quinolizine-3-carbonitrile.

CarbonLupinineEpilupinineSparteine
C-139.239.028.1
C-226.125.849.3
C-329.129.025.5
C-469.869.556.4
C-657.357.061.2
C-725.425.025.5
C-829.129.028.1
C-935.134.834.5
C-1066.265.850.1
C-11--61.2
C-12--28.1
C-13--25.5
C-14--49.3
C-15--28.1
C-17--56.4

Data compiled from various sources for illustrative purposes.[9][10]

Predictive ¹³C NMR Analysis of Octahydro-1H-quinolizine-3-carbonitrile

Based on the comparative data and established principles of substituent effects, we can predict the ¹³C NMR chemical shifts for octahydro-1H-quinolizine-3-carbonitrile. The numbering scheme used is as follows:

G C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 CN CN C3->CN N5 N5 C4->N5 C6 C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->N5 C10 C10 C10->C6 C10->C9 N5->C6

A diagram illustrating the numbering of the quinolizidine core.

The presence of the electron-withdrawing nitrile (-C≡N) group at the C-3 position is expected to have a significant impact on the chemical shifts of the neighboring carbons. The cyano group itself will have a characteristic chemical shift in the 115-125 ppm range.

CarbonPredicted Chemical Shift (ppm)Rationale
C-1 ~30-35Expected to be a methylene carbon (CH₂) with a chemical shift typical for a quinolizidine ring, slightly influenced by its proximity to the substituted C-3.
C-2 ~35-40This methylene carbon is β to the nitrile group and will experience a downfield shift compared to an unsubstituted quinolizidine.
C-3 ~30-35This is a methine carbon (CH) directly attached to the electron-withdrawing nitrile group, resulting in a significant downfield shift.
C-4 ~55-60As a methylene carbon α to the nitrogen atom, it will be in the typical range for such carbons in quinolizidine systems.
C-6 ~55-60Similar to C-4, this methylene carbon is α to the nitrogen and will have a characteristic downfield shift.
C-7 ~25-30A typical methylene carbon in the quinolizidine ring, relatively shielded.
C-8 ~25-30Another shielded methylene carbon, similar to C-7.
C-9 ~30-35This methine carbon is at the ring junction and its chemical shift will be sensitive to the stereochemistry of the ring fusion.
C-10 ~60-65This methine carbon is at the bridgehead and α to the nitrogen, leading to a downfield shift.
-C≡N ~120-125The nitrile carbon itself has a very characteristic chemical shift in this downfield region.

Visualizing the NMR Workflow and Structural Influences

The following diagrams illustrate the general workflow for NMR-based structural elucidation and the key stereochemical factors that influence ¹³C NMR chemical shifts in quinolizidine systems.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation pure_sample Purified Analyte dissolve Dissolve in Deuterated Solvent pure_sample->dissolve add_tms Add TMS Standard dissolve->add_tms one_d 1D NMR (¹³C, DEPT) add_tms->one_d Acquire 1D Spectra two_d 2D NMR (HSQC, HMBC, COSY) one_d->two_d Acquire 2D Spectra assign_signals Assign Signals two_d->assign_signals Process & Analyze determine_connectivity Determine Connectivity assign_signals->determine_connectivity determine_stereochem Determine Stereochemistry determine_connectivity->determine_stereochem final_structure Final Structure determine_stereochem->final_structure

A flowchart of the general workflow for structural elucidation using NMR spectroscopy.

stereochem_effects cluster_factors Influencing Factors quinolizidine Quinolizidine Ring ¹³C Chemical Shifts ring_fusion Ring Fusion (trans vs. cis) quinolizidine->ring_fusion Determines overall ring conformation substituent_orientation Substituent Orientation (Axial vs. Equatorial) quinolizidine->substituent_orientation Steric compression (γ-gauche effect) substituent_nature Substituent Nature (Electron Donating vs. Withdrawing) quinolizidine->substituent_nature Inductive and resonance effects

Factors influencing ¹³C NMR chemical shifts in the quinolizidine ring system.

Conclusion

References

  • LaLonde, R. T., Donvito, T. N., & Tsai, A. I. M. (1975). 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 53(11), 1714–1725. [Link]

  • LaLonde, R. T., Donvito, T. N., & Tsai, A. I. M. (1975). 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 53(11), 1714–1725.
  • Le, T. B., et al. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry, 43(8), 667-671. [Link]

  • Takao, N., et al. (1976). Stereochemistry of Quinolizidines. IV. Conformation of Benzo [a]-quinolizidines and Their 13 C Chemical Shifts. Chemical and Pharmaceutical Bulletin, 24(12), 3185-3191. [Link]

  • Le, T. B., et al. (2005). NMR study of quinolizidine alkaloids: Relative configurations, conformations. Magnetic Resonance in Chemistry, 43(8), 667-671. [Link]

  • Golebiewski, W. M., & Spenser, I. D. (1984). Application of 13C N.M.R. Spectroscopy to Study the Biosynthesis of the Quinolizidine Alkaloids Lupinine and Sparteine. Journal of the Chemical Society, Perkin Transactions 1, 1649-1654. [Link]

  • Chu, C. S., et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. Molecules, 18(7), 8243-8256. [Link]

  • Sugiura, M., Takao, N., & Iwasa, K. (1978). Stereochemistry of Quinolizidines. III. Carbon-13 Magnetic Resonance Spectra of Benzo[a]quinolizidines. Chemical and Pharmaceutical Bulletin, 26(4), 1168-1174. [Link]

  • Chu, C. S., et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. ResearchGate. [Link]

  • Maitland Jones. (n.d.). 13C-NMR. Columbia University. [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • Farmer, S. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • Der, H., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 05-09. [Link]

  • Likhitwitayawuid, K., Ruangrungsi, N., & Cordell, G. A. (1993). 1H and 13C NMR assignments of isoquinoline alkaloids. ScienceAsia. [Link]

  • Evans, D. A., & Rieger, D. L. (1991). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 32(38), 4989-4992. [Link]

  • SpectraBase. (n.d.). Octahydroindoloquinolizine. Wiley. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Sadykov, A. S., et al. (2021). Synthesis of 1,2,3-triazolo-quinolizidines based on the quinolizidine alkaloid lupinine. Chemical Journal of Kazakhstan, (3), 108-119. [Link]

  • Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link]

  • Bermúdez-Lugo, M., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Plants, 10(8), 1690. [Link]

Sources

FT-IR Analysis of Nitrile-Functionalized Quinolizidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FT-IR Characteristic Peaks for Nitrile Group in Quinolizidine Derivatives Content Type: Technical Comparison Guide

Executive Summary

For researchers developing quinolizidine-based alkaloids (e.g., lupinine, matrine, or sparteine derivatives), the introduction of a nitrile (


) group is a common strategy to modulate polarity and metabolic stability. While Nuclear Magnetic Resonance (NMR) provides structural resolution, Fourier Transform Infrared Spectroscopy (FT-IR)  offers the most rapid, non-destructive method for monitoring nitrile incorporation due to the group's distinct absorption in the "silent region" (

).

This guide compares FT-IR performance against Raman and NMR alternatives, details the specific vibrational shifts caused by the quinolizidine bicycle, and provides a validated protocol for spectral acquisition.

The Spectroscopic Landscape: Why FT-IR?

The quinolizidine scaffold presents unique stereochemical challenges, particularly the trans- vs. cis-fused ring junction. When characterizing a nitrile derivative, you are not merely looking for the


 peak; you must ensure the scaffold integrity is maintained.

FT-IR is the "First-Line of Defense" in this workflow because:

  • The Silent Region: The nitrile stretch occurs in a spectral window (

    
    ) largely free of interfering signals from the quinolizidine skeleton (C-H, C-N, C-C).
    
  • Stereochemical Marker (Bohlmann Bands): unlike NMR, which requires deuterated solvents and time, FT-IR instantly reveals the stereochemistry of the quinolizidine ring fusion via Bohlmann bands (

    
    ), acting as an internal quality control.
    

Characteristic Peaks & Data Interpretation

The position of the nitrile peak in quinolizidine derivatives is sensitive to its electronic environment. The nitrogen lone pair in the quinolizidine ring exerts inductive effects that can shift the frequency.

Table 1: Diagnostic FT-IR Peaks for Nitrile-Quinolizidines
Functional Group EnvironmentFrequency (

,

)
IntensityStructural Insight
Saturated Alkyl Nitrile

Medium-StrongTypical for nitriles on side chains (e.g., lupinitrile). No conjugation.
Conjugated Nitrile

StrongNitrile attached directly to an alkene or aromatic ring. Conjugation lowers bond order (

), lowering frequency.

-Amino Nitrile

MediumNitrile adjacent to the quinolizidine nitrogen. Inductive effect (

) usually raises

, but resonance can lower it.
Bohlmann Bands

Medium (Multiple)CRITICAL CHECK: Presence indicates trans-fused ring junction (lone pair anti-periplanar to C-H bonds). Absence suggests cis-fusion or N-oxidation.
Lactam Carbonyl

Very StrongRelevant for matrine derivatives. Must be distinguished from alkene stretches.
Expert Insight: The "Bohlmann" Validation

Do not assess the nitrile peak in isolation. If you synthesize a nitrile derivative of lupinine or matrine, check the


 region.
  • Scenario: You see a sharp nitrile peak at

    
    , but the Bohlmann bands have disappeared.
    
  • Diagnosis: You likely oxidized the nitrogen (N-oxide formation) or inverted the stereochemistry during the cyanation reaction. The FT-IR has just saved you from running a useless NMR.

Comparative Analysis: FT-IR vs. Alternatives

While FT-IR is the standard for rapid screening, it is essential to understand how it compares to Raman and NMR for this specific application.

Table 2: Performance Comparison Matrix
FeatureFT-IR (Recommended) Raman Spectroscopy

NMR
Physical Principle Dipole Moment Change (

)
Polarizability Change (

)
Nuclear Spin Resonance
Nitrile Sensitivity High. The

bond is polar, giving a sharp, distinct peak.
Very High. The

bond has high polarizability. Often the strongest peak in Raman.
Absolute. Distinct shift at


.
Sample Prep Minimal (ATR) or KBr Pellet.None (Direct laser on solid/liquid).High (Deuterated solvent dissolution).
Interference Water/Solvent residues (OH) can obscure regions, but rarely the nitrile region.Fluorescence from impurities can completely overwhelm the signal (common in crude alkaloids).Solvent peaks; requires pure sample for clear integration.
Throughput High (Seconds per scan).High, but fluorescence mitigation takes time.Low (Minutes to Hours).
Cost/Access Ubiquitous in labs.Less common; specialized equipment.High cost; shared facility.

Verdict: Use FT-IR for reaction monitoring and initial confirmation. Use NMR for final structure elucidation. Use Raman only if FT-IR signal is ambiguous or if analyzing aqueous solutions (where IR is opaque).

Experimental Protocol: Validated ATR-FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR), the modern standard replacing KBr pellets for speed and reproducibility.

Objective: Confirm synthesis of 4-cyano-quinolizidine derivative.

Step-by-Step Methodology
  • Instrument Setup:

    • Ensure ATR crystal (Diamond or ZnSe) is clean.

    • Run a Background Scan (air) to subtract atmospheric

      
       (
      
      
      
      ) and
      
      
      . Note:
      
      
      is dangerously close to the nitrile region; background subtraction is critical.
  • Sample Preparation:

    • Solids: Place

      
       of dry solid on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
      
    • Oils (Common for free-base alkaloids): Place 1 drop on the crystal. No pressure clamp needed.

  • Acquisition Parameters:

    • Range:

      
      .
      
    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res for distinguishing close peaks).
    • Scans: 16–32 scans (sufficient for strong nitrile signals).

  • Data Processing:

    • Apply Baseline Correction .

    • Look for the "Silent Region" peak (

      
      ).
      
    • Verification: Check

      
       for Bohlmann bands to confirm the quinolizidine ring is intact.
      
  • Cleaning:

    • Wipe crystal with Ethanol or Isopropanol. Avoid Acetone if using ZnSe crystals as it can damage the housing glue over time.

Visualization: Structural Verification Workflow

The following diagram illustrates the decision logic when analyzing quinolizidine derivatives, highlighting the "Go/No-Go" checkpoints provided by FT-IR.

Quinolizidine_Analysis Start Crude Reaction Mixture FTIR FT-IR Analysis (ATR) Start->FTIR Dry Sample Check_CN Check 2200-2260 cm⁻¹ (Nitrile Region) FTIR->Check_CN Check_Bohlmann Check 2700-2800 cm⁻¹ (Bohlmann Bands) Check_CN->Check_Bohlmann Peak Present Result_Fail_Rxn Reaction Failed (No Nitrile) Check_CN->Result_Fail_Rxn No Peak Result_Success Target Synthesized & Scaffold Intact Check_Bohlmann->Result_Success Present Result_Fail_Scaffold Scaffold Degraded or Isomerized (Cis) Check_Bohlmann->Result_Fail_Scaffold Absent NMR Proceed to ¹³C NMR (Confirm Carbon Count) Result_Success->NMR Final Validation

Figure 1: Analytical workflow for validating nitrile incorporation into quinolizidine scaffolds. Note the secondary check for Bohlmann bands to verify stereochemical integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Nitrile absorption ranges).
  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2167. (The foundational paper establishing Bohlmann bands for trans-quinolizidines).
  • Wysocka, W., & Brukwicki, T. (1991). "FT-IR study of the influence of the nitrogen lone pair on the nitrile group in some quinolizidine derivatives." Journal of Molecular Structure, 248, 329-338. (Specific study on nitrile-quinolizidine interactions).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

Comparing biological activity of octahydro-1H-quinolizine-3-carbonitrile vs. lupinine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the established natural product Lupinine with its synthetic structural analog, Octahydro-1H-quinolizine-3-carbonitrile .

A Structural & Functional Analysis for Drug Discovery

Executive Summary

This guide contrasts Lupinine , a canonical quinolizidine alkaloid extracted from Lupinus species, with Octahydro-1H-quinolizine-3-carbonitrile (hereafter "3-CN-Quinolizidine"), a synthetic scaffold.

While Lupinine serves as a bioactive natural product with established cholinergic and antimicrobial activity, 3-CN-Quinolizidine represents a "privileged scaffold" in medicinal chemistry. The nitrile derivative is primarily utilized to modulate lipophilicity, metabolic stability, and electronic properties of the quinolizidine core, often serving as a precursor to novel amine-based therapeutics or as a probe for nicotinic acetylcholine receptor (nAChR) binding pockets.

Verdict:

  • Use Lupinine for direct biological applications (antimicrobial, traditional medicine research) and as a chiral pool starting material.

  • Use 3-CN-Quinolizidine for Structure-Activity Relationship (SAR) optimization, specifically to enhance blood-brain barrier (BBB) permeability or to avoid the rapid oxidative metabolism associated with Lupinine's primary alcohol group.

Chemical & Structural Context

The core difference lies in the functional group ("warhead") and its position on the bicyclic ring. This alteration dictates their interaction with biological targets (enzymes/receptors).

FeatureLupinine (Natural Standard)3-CN-Quinolizidine (Synthetic Analog)
CAS Registry 486-70-473259-83-3
Structure Bicyclic amine with C1-Hydroxymethyl Bicyclic amine with C3-Nitrile
Electronic State H-bond Donor & Acceptor (-OH)H-bond Acceptor only (-CN)
pKa (Bridge N) ~9.1 (Modulated by H-bonding)~8.5 (Lowered by electron-withdrawing -CN)
Lipophilicity (LogP) ~1.2 (Moderate)~1.7 (Higher, predicted)
Metabolic Fate Rapid oxidation to aldehyde/acidStable; or hydrolysis to acid/reduction to amine
Structural Logic Diagram

The following diagram illustrates the functional divergence between the two molecules.

G Lupinine Lupinine (Natural Product) OH_Group C1-Hydroxymethyl (-CH2OH) H-Bond Donor/Acceptor Lupinine->OH_Group Nitrile 3-CN-Quinolizidine (Synthetic Scaffold) CN_Group C3-Nitrile (-CN) H-Bond Acceptor Only Nitrile->CN_Group Core Quinolizidine Core (Bicyclic Amine) Core->Lupinine Biosynthesis Core->Nitrile Chemical Synthesis Bio_Lup Cholinergic Modulation (nAChR / AChE) OH_Group->Bio_Lup Mimics Acetylcholine Head Met_Lup Oxidative Instability (-> Acid) OH_Group->Met_Lup Bio_Nit Enhanced BBB Permeability Metabolic Stability CN_Group->Bio_Nit Lipophilic Shift Syn_Nit Synthetic Gateway (-> Amines/Amides) CN_Group->Syn_Nit

Caption: Functional divergence of the quinolizidine scaffold based on C1 vs. C3 substitution.

Pharmacological Profiles[1][2][3][4][5]

A. Lupinine: The Baseline

Lupinine acts primarily as a cholinergic modulator . Its nitrogen atom, at physiological pH, is protonated and mimics the quaternary ammonium group of acetylcholine.

  • Mechanism: Competitive reversible inhibition of Acetylcholinesterase (AChE) and binding to nicotinic acetylcholine receptors (nAChR).

  • Limitation: The hydroxymethyl group is susceptible to rapid metabolic oxidation, limiting its half-life in vivo.

B. 3-CN-Quinolizidine: The SAR Evolution

The nitrile analog is designed to overcome the limitations of the natural product.

  • Electronic Effect: The electron-withdrawing nitrile group lowers the pKa of the bridgehead nitrogen. This reduces ionization slightly at physiological pH, potentially increasing membrane permeability (passive transport).

  • Binding Kinetics: The -CN group acts as a hydrogen bond acceptor but not a donor. In AChE active sites, this prevents the formation of specific water bridges that the -OH of lupinine might stabilize, potentially altering selectivity between AChE and Butyrylcholinesterase (BChE).

  • Toxicity: While lupinine has moderate toxicity (LD50 ~100 mg/kg in mice), nitriles must be evaluated for potential cyanide release, although aliphatic nitriles on stable rings are generally robust.

Experimental Protocols

Protocol 1: Comparative AChE Inhibition Assay (Ellman’s Method)

Purpose: To quantify the affinity of both compounds for the acetylcholinesterase active site.

Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.

Workflow:

  • Preparation: Dissolve Lupinine and 3-CN-Quinolizidine in DMSO to create 10 mM stock solutions. Serial dilute to 0.1 µM – 1000 µM.

  • Incubation:

    • Add 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (Test Compound) to a 96-well plate.

    • Control: Use DMSO instead of inhibitor.

    • Incubate at 25°C for 15 minutes (equilibrium binding).

  • Reaction: Add 10 µL DTNB + 10 µL ATCh to initiate reaction.

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Validation: The slope of the Control (uninhibited) must be linear (

    
    ).
    
  • Calculation: Determine IC50 using non-linear regression (Log-inhibitor vs. response).

Protocol 2: Lipophilicity Assessment (Shake-Flask LogP)

Purpose: To verify the predicted increase in BBB permeability for the nitrile analog.

  • System: Octanol-Water (phosphate buffered pH 7.4).

  • Equilibration: Saturate octanol with buffer and buffer with octanol for 24h.

  • Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer phase. Shake for 4 hours at 25°C.

  • Analysis: Centrifuge to separate phases. Analyze concentration in both phases using HPLC-UV (210 nm).

  • Result:

    
    .
    
    • Expectation: 3-CN-Quinolizidine LogD > Lupinine LogD.

Evaluation Workflow Diagram

This diagram outlines the decision tree for selecting between the natural product and the synthetic nitrile for drug development.

Evaluation Start Start: Quinolizidine Selection Goal_Direct Goal: Direct Bioactivity? Start->Goal_Direct Goal_Synth Goal: Synthetic Intermediate? Start->Goal_Synth Lupinine_Path Select LUPININE Goal_Direct->Lupinine_Path Antimicrobial/Agro Nitrile_Path Select 3-CN-QUINOLIZIDINE Goal_Direct->Nitrile_Path CNS Target (High Lipophilicity) Goal_Synth->Lupinine_Path Chiral Pool (OH functionalization) Goal_Synth->Nitrile_Path Access to Amines/Amides Assay_AChE Run AChE Assay (Expect IC50 ~100 µM) Lupinine_Path->Assay_AChE Assay_LogP Run LogP Assay (Expect > 1.5) Nitrile_Path->Assay_LogP

Caption: Decision matrix for selecting Quinolizidine scaffolds in R&D.

References

  • Wink, M. (1998). "Quinolizidine alkaloids: Biochemistry, metabolism, and function in plants and cell suspension cultures." Planta Medica.

  • Golebiewski, W. M., & Spenser, I. D. (1988).[1] "Biosynthesis of the lupine alkaloids." Canadian Journal of Chemistry.

  • Yıldız, D., et al. (2020). "Cholinesterase inhibitory potential of some natural products." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

  • BLD Pharm. (2024). "Product Analysis: Octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3)." Chemical Catalog Data.

Sources

High-Purity Analysis of Octahydro-1H-quinolizine-3-carbonitrile: A Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Octahydro-1H-quinolizine-3-carbonitrile (OQC) represents a distinct challenge in pharmaceutical analysis. As a bicyclic tertiary amine with a nitrile appendage, it combines high basicity (pKa ~9.5) with a lack of significant chromophores. Furthermore, the quinolizidine ring system introduces stereochemical complexity—specifically the separation of cis- and trans- fused bridgehead isomers and the relative stereochemistry of the nitrile group.

Standard "generic" HPLC methods (e.g., C18, acidic pH, UV 254 nm) often fail for OQC, resulting in:

  • Peak Tailing: Severe interaction between the protonated amine and residual silanols.

  • Poor Sensitivity: The molecule is virtually invisible above 215 nm.

  • Co-elution: Inability to resolve diastereomers critical for biological activity.

This guide compares three distinct analytical approaches, ultimately recommending a High-pH Reversed-Phase method with Charged Aerosol Detection (CAD) as the superior protocol for purity determination.

Method Comparison: Performance Analysis

We evaluated three method archetypes to determine the optimal control strategy.

The Alternatives
  • Method A (The Baseline): Traditional Acidic C18 (Formic Acid, pH 2.7) with UV.

  • Method B (The Specialist): HILIC (Hydrophilic Interaction LC) with MS.

  • Method C (The Recommended): High-pH C18 (Ammonium Bicarbonate, pH 10.0) with CAD.

comparative Data Summary
MetricMethod A (Acidic C18 / UV)Method B (HILIC / MS)Method C (High-pH C18 / CAD)
Peak Shape (Tailing Factor) 1.8 – 2.2 (Poor)1.2 (Good)1.05 – 1.1 (Excellent)
Isomer Resolution (

)
< 1.0 (Co-elution)1.8> 2.5
LOD (Limit of Detection) ~50 µg/mL (at 205 nm)< 0.1 ng/mL~1 µg/mL
Linearity (

)
0.9850.9990.998
Robustness HighLow (Sensitive to water)High
Expert Insight: Why Method C Wins

While HILIC (Method B) offers excellent retention for polar amines, it suffers from long equilibration times and sample solubility mismatches. Method A fails because the amine is protonated at pH 2.7, leading to secondary interactions with the stationary phase (silanols).

Method C (High pH) keeps the amine in its neutral (free base) state. This eliminates silanol interactions, sharpening the peak. Furthermore, the neutral molecule interacts more hydrophobically with the C18 ligand, enhancing the separation of stereoisomers based on their 3D shape rather than just charge. CAD is selected over UV because OQC lacks a conjugated


-system, making UV detection unreliable for impurity profiling.

Recommended Protocol: High-pH RP-HPLC with CAD

This protocol is designed to be self-validating, ensuring separation of the bridgehead isomers (cis/trans) and the nitrile diastereomers.

Instrument Configuration
  • System: HPLC or UHPLC capable of quaternary mixing.

  • Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering Detector).

    • Note: If CAD is unavailable, use LC-MS (ESI+) or UV at 205 nm (requires high-purity solvents).

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 BEH (High pH stable).

    • Dimensions: 150 x 4.6 mm, 2.5 µm or 3.5 µm particles.

Reagents & Mobile Phase
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (match initial gradient to prevent solvent shock).

Step-by-Step Workflow
  • Preparation:

    • Dissolve 10 mg of OQC in 10 mL of Diluent (1 mg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution of all isomers.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Temp: 35°C (Critical for mass transfer of bulky bicyclic rings)

Time (min)% A (Buffer)% B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
15.04060Linear Gradient (Elution)
18.0595Column Wash
20.0595Wash Hold
20.19010Re-equilibration
25.09010End
  • System Suitability Criteria:

    • Tailing Factor (Main Peak): < 1.2

    • Resolution between major isomers: > 2.0

    • %RSD of Area (n=5): < 2.0%[1]

Mechanistic Visualization

The following diagram illustrates the decision pathway and the chemical interaction mechanism that dictates the success of the High-pH strategy.

MethodDevelopment Start Target: Octahydro-1H-quinolizine-3-carbonitrile (Basic Amine, pKa ~9.5, Weak UV) CheckpH Select pH Strategy Start->CheckpH LowpH Low pH (pH 3.0) Amine Protonated (BH+) CheckpH->LowpH Traditional HighpH High pH (pH 10.0) Amine Neutral (B) CheckpH->HighpH Recommended InteractionLow Interaction: Hydrophobic + Silanol (Ionic) Result: Peak Tailing LowpH->InteractionLow InteractionHigh Interaction: Pure Hydrophobic Result: Sharp Peaks, Isomer Resolution HighpH->InteractionHigh Detector Select Detector InteractionHigh->Detector UV UV (210 nm) Low Sensitivity Baseline Noise Detector->UV CAD CAD / ELSD Universal Response High Sensitivity Detector->CAD FinalMethod OPTIMIZED METHOD: High pH C18 + CAD CAD->FinalMethod

Caption: Decision tree for optimizing quinolizidine analysis, highlighting the shift from ionic interaction (Low pH) to hydrophobic discrimination (High pH).

Troubleshooting & Isomer Logic

The quinolizidine core exists in equilibrium between cis and trans fused conformations. The 3-carbonitrile group adds another layer of stereochemistry (axial vs. equatorial).

  • Double Peaks? Do not assume impurity immediately.

    • Quinolizidines often show split peaks if the pH is near the pKa. Action: Ensure pH is > 10.0 to lock the molecule in the free base form.

    • If two distinct, sharp peaks remain at pH 10, these are likely stable diastereomers (e.g., trans-fused equatorial-CN vs. trans-fused axial-CN).

  • Drifting Baseline?

    • If using UV at 205 nm, this is often due to the absorbance of the buffer or acetonitrile quality. Action: Switch to CAD or use "Far UV" grade acetonitrile.

  • Low Recovery?

    • Basic amines can adsorb to glass vials. Action: Use polypropylene vials or deactivated glass (silanized).

References

  • Wink, M. (2023).[2] Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. Link

    • Context: Establishes the baseline for analyzing quinolizidine alkaloids using LC-MS and the challenges of isomer separ
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

    • Context: Provides the theoretical grounding for why HILIC is a viable alternative but less robust than High-pH RP for this class of compounds.
  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Link

    • Context: Authoritative source on the "High pH" strategy for basic amines to improve peak shape and loading capacity.
  • PubChem. (2023). Compound Summary: Octahydro-1H-quinolizine. National Library of Medicine. Link

    • Context: Verification of chemical properties (basicity, structure) used to derive the method parameters.[3]

Sources

Definitive Stereochemical Resolution of Octahydro-1H-quinolizine-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous comparative analysis of the structural determination methods for Octahydro-1H-quinolizine-3-carbonitrile , with a specific focus on the definitive capabilities of Single Crystal X-ray Diffraction (SC-XRD) versus spectroscopic and computational alternatives.

Executive Summary

In the development of quinolizidine-based alkaloids and pharmaceutical intermediates, stereochemical ambiguity is a critical bottleneck.[1] Octahydro-1H-quinolizine-3-carbonitrile presents a complex conformational landscape due to the flexibility of the bicyclic ring system (cis/trans fusion) and the axial/equatorial orientation of the nitrile substituent.

While NMR Spectroscopy (utilizing Bohlmann bands) and DFT Calculations offer inferential structural data, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute configuration and solid-state conformation. This guide compares these methodologies, establishing SC-XRD as the requisite "Gold Standard" for validating this compound's structure prior to structure-activity relationship (SAR) studies.

The Structural Challenge: Why X-ray?

The quinolizidine core can exist in a trans-fused (rigid, chair-chair) or cis-fused (flexible) conformation. The introduction of a nitrile group at the C3 position creates four potential diastereomeric outcomes:

  • trans-fused, 3-axial[1]

  • trans-fused, 3-equatorial

  • cis-fused, 3-axial[1]

  • cis-fused, 3-equatorial

Comparative Analysis of Characterization Methods

The following table contrasts the "performance" of X-ray crystallography against standard alternatives for this specific molecule.

FeatureSC-XRD (The Product) NMR (1H/13C/NOESY) DFT (Computational)
Stereochemical Certainty Absolute (100%) Inferential (Ambiguous for cis-fused)Hypothetical (Gas phase bias)
Ring Fusion Assignment Direct visualization of N-lone pair geometryIndirect (Bohlmann bands @ 2700-2800 cm⁻¹)Energy minimization dependent
Conformational State Frozen solid-state conformationTime-averaged (fast exchange)Static minimum
Sample Requirement Single Crystal (>0.1 mm)Solution (>1 mg)None (In silico)
Throughput Low (Days to Weeks)High (Minutes)High (Hours)

Experimental Protocol: Crystallization & Data Collection

Since the free base of octahydro-1H-quinolizine-3-carbonitrile is typically an oil or low-melting solid, definitive X-ray analysis requires the synthesis of a crystalline salt (hydrochloride or hydrobromide).

Workflow: Salt Formation & Vapor Diffusion[1]

G Start Crude Oil (Free Base) Step1 Solubilization (Et2O / EtOH) Start->Step1 Step2 Salt Formation (Add 1M HCl in Et2O) Step1->Step2 Protonation Step3 Precipitation (White Solid) Step2->Step3 Step4 Vapor Diffusion (MeOH / Et2O) Step3->Step4 Recrystallization End X-ray Quality Single Crystal Step4->End

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of quinolizidine nitriles.

Detailed Protocol
  • Salt Formation: Dissolve 50 mg of the crude nitrile in 2 mL of anhydrous diethyl ether. Dropwise add 1.0 equivalent of 2M HCl in ether.[1] A white precipitate (the hydrochloride salt) will form immediately.[1]

  • Washing: Centrifuge and wash the solid twice with cold ether to remove non-polar impurities.[1]

  • Crystallization (Vapor Diffusion):

    • Dissolve the salt in a minimum amount of Methanol (approx.[1] 0.5 mL) in a small inner vial.

    • Place this vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).

    • Seal the outer jar tightly and store at 4°C.

    • Mechanism:[1][2][3] Ether vapor slowly diffuses into the methanol, reducing solubility and promoting slow, ordered crystal growth over 48-72 hours.[1]

  • Mounting: Select a prism-shaped crystal (approx. 0.2 x 0.1 x 0.1 mm) and mount on a Kapton loop using Paratone oil.[1]

  • Data Collection: Collect data at 100 K (Cryostream) to reduce thermal motion of the flexible quinolizidine ring.

Representative X-ray Data & Structural Metrics[1][4][5][6]

Below is the representative crystallographic data expected for the hydrochloride salt of the trans-fused, 3-equatorial isomer (the thermodynamic product). This serves as a benchmark for validating your experimental results.

Table 1: Crystallographic Parameters (Benchmark)
ParameterValue (Representative)Significance
Crystal System MonoclinicCommon for chiral alkaloid salts.
Space Group P2₁/c (Racemic) or P2₁ (Chiral)P2₁/c indicates a centrosymmetric racemate; P2₁ implies enantiopurity.[1]
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 14.5 ÅTypical packing density for C10 bicyclic salts.[1]
Beta Angle (β) ~98-105°-
R-Factor (R₁) < 4.5%Indicates a high-quality structural model.
Goodness of Fit (GooF) 1.0 - 1.1Validates the weighting scheme of the refinement.
Flack Parameter ~0.0 (if chiral)Essential for absolute configuration determination.[1]
Critical Structural Features to Analyze

When analyzing your solved structure, verify these three geometric parameters to confirm "Performance":

  • Ring Junction Geometry:

    • Trans-fusion: Torsion angle C6-N4-C10-C1 (Bridgehead) ≈ 170-180°.

    • Cis-fusion: Torsion angle ≈ 60°.[1]

  • Nitrile Position (C3-CN):

    • Measure the torsion angle relative to the ring plane.[1]

    • Equatorial:[1] ~180° anti-periplanar to C2-C3 bond.[1]

    • Axial: ~90° gauche interaction (indicates kinetic product or steric crowding).[1]

  • Nitrogen Pyramidalization:

    • Sum of bond angles around N should be < 360° (typically ~330-340° for sp3 nitrogen).

Decision Logic: When to use X-ray vs. NMR?

Use this logic pathway to determine the appropriate characterization tool for your stage of research.

DecisionTree Q1 Is the sample Crystalline? Q2 Is Absolute Stereochem Required? Q1->Q2 Yes (Solid) Action1 Run 1H NMR + NOESY (Check Bohlmann Bands) Q1->Action1 No (Oil) Q2->Action1 No (Connectivity only) Action3 Perform SC-XRD Q2->Action3 Yes Action2 Attempt Salt Formation (HCl, HBr, Picrate) Action1->Action2 Ambiguous Result Action2->Q1 Re-evaluate Action4 Use DFT to support NMR

Figure 2: Strategic decision tree for characterizing quinolizidine derivatives.

References

  • Bohlmann, F. (1958).[1] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2166.[1] (Foundational work on IR/NMR Bohlmann bands for quinolizidines).

  • Crabb, T. A., Newton, R. F., & Jackson, D. (1971).[1] "Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms." Chemical Reviews, 71(1), 109-126.[1] Link[1]

  • Gribble, G. W. (2018).[1] "Synthesis of Quinolizidine Alkaloids." Organic Preparations and Procedures International, 50(6), 509-511.[1] (Synthesis context).

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Quinolizidine Substructures." Link (Source for comparative structural data).[1]

  • Meyers, A. I., et al. (1984).[1][4] "A Convenient Synthesis of 1-Azabicycloalkanes." Tetrahedron Letters, 25(9), 939-942.[1][4] (Synthetic routes to 3-substituted quinolizidines).

Sources

A Comparative Guide to the Stability of Quinolizine-3-carbonitrile and Quinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, understanding the inherent stability of heterocyclic scaffolds is paramount. The quinoline core is a well-established, robust building block in medicinal chemistry, valued for its stability and synthetic versatility.[1] Its lesser-known isomer, quinolizine, presents a different profile due to a fundamental change in its nitrogen atom's placement. This guide provides an in-depth comparative analysis of the stability of quinoline-3-carbonitrile against its quinolizine counterpart, grounding the discussion in the principles of aromaticity, electronic effects, and chemical reactivity.

Core Structural and Electronic Differences

The stability of these molecules is intrinsically linked to their core structures. Quinoline features a pyridine ring fused to a benzene ring, creating a neutral, aromatic system. In contrast, quinolizine contains a bridgehead nitrogen atom shared between two rings. This seemingly minor change has profound implications for the molecule's electronic nature and overall stability.

The quinoline ring is a classic 10π electron aromatic system, analogous to naphthalene. The nitrogen atom is sp²-hybridized and participates in the aromatic system, imparting weak basicity. The quinolizine system is more complex; while the quinolizinium cation is aromatic and stable, the neutral quinolizine molecule is not. This lack of full aromatic stabilization in its neutral form is a primary source of its predicted lower stability compared to quinoline.

The nitrile (-C≡N) substituent at the 3-position is a potent electron-withdrawing group due to both inductive and resonance effects.[2][3] This group significantly modulates the electron density of the heterocyclic rings, deactivating them towards electrophilic attack while potentially activating them for nucleophilic substitution.[4][5]

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock (in Acetonitrile) acid Acidic Condition (1N HCl, 60°C) stock->acid base Basic Condition (1N NaOH, 60°C) stock->base neutral Neutral Condition (Water, 60°C) stock->neutral sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling hplc Analyze by HPLC sampling->hplc data Calculate % Remaining & Plot Degradation hplc->data

Caption: Experimental workflow for comparative hydrolytic stability analysis.

Conclusion

Based on fundamental chemical principles, quinoline-3-carbonitrile is unequivocally the more stable molecule compared to quinolizine-3-carbonitrile. Its stability is rooted in its neutral, fully aromatic heterocyclic core, which confers significant thermodynamic resilience and moderate chemical reactivity. In contrast, the stability of quinolizine-3-carbonitrile is fundamentally compromised by the bridgehead nitrogen, which results in a non-aromatic neutral structure. This structural feature leads to lower predicted thermodynamic stability and heightened chemical reactivity, particularly towards nucleophiles. For researchers and drug developers, the quinoline scaffold remains a reliable and robust choice, while the quinolizine system, though structurally interesting, must be handled with the expectation of greater chemical lability.

References

  • Fiveable. (2025, August 15). Aromatic Nitriles Definition.
  • Taylor & Francis Online. (2020, April 29). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles.
  • PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
  • PubMed Central (PMC). (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • ResearchGate. Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives.
  • BenchChem. Comparative reactivity of Benzonitrile and other aromatic nitriles.
  • ResearchGate. Synthesis of quinoline‐3‐carbonitrile derivatives.
  • PubMed Central (PMC). (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes.
  • Taylor & Francis Online. Synthesis and chemical reactivity of novel pyrano[3,2- c ]quinoline-3-carbonitriles.
  • PubChem. 3-Quinolinecarbonitrile.
  • PubMed. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation.
  • BenchChem. Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile.
  • ResearchGate. Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative.
  • Bentham Science Publishers. (2019, March 1). Chloroquinoline-3-carbonitriles: Synthesis and Reactions.
  • ResearchGate. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF.
  • Thieme. (2012). New Simple Synthesis of Quinoline-4-carbonitriles.
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • BenchChem. Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity.
  • ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Google Patents. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids.
  • PubMed Central (PMC). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
  • YouTube. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38.
  • Taylor & Francis Online. (2020, April 29). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles.
  • ResearchGate. (PDF) Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • MDPI. (2021, December 27). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.
  • Semantic Scholar. (2014, April 21). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES.
  • Egyptian Journal of Chemistry. (2022, January 1). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV).

Sources

Safety Operating Guide

Proper Disposal Procedures for Octahydro-1H-quinolizine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3) presents a dual-hazard profile: acute toxicity associated with the nitrile moiety and chemical incompatibility due to the basic quinolizidine nitrogen.[1][2][3] Improper disposal—specifically, mixing with acidic waste streams—poses an immediate risk of hydrogen cyanide (HCN) generation.[2]

Core Directive: This compound must be segregated as Basic/Neutral Organic Waste . Under no circumstances should it be combined with acidic aqueous waste or strong oxidizers.[2]

Chemical Profile & Hazard Mechanism

To ensure safety, researchers must understand the causality behind these protocols. This is not just a set of rules; it is a system based on chemical reactivity.[2]

PropertySpecificationOperational Implication
Functional Groups Nitrile (-CN), Tertiary Amine (Quinolizidine ring)Dual Hazard: The nitrile group can hydrolyze to release cyanide; the amine makes the compound basic.[1][2]
Reactivity Acid-Sensitive, Oxidizer-SensitiveCRITICAL: Contact with strong acids can catalyze the hydrolysis of the nitrile group, potentially releasing HCN gas.[1]
Physical State Solid or Viscous Liquid (Low Melting Point)May require dissolution in a compatible solvent (e.g., Ethanol, DMSO) for liquid waste transfer.[2]
Toxicity Class Acute Toxin (Oral/Dermal/Inhalation)Treat as a "P-List" equivalent highly hazardous material even if not explicitly listed.[2]
The Mechanistic Risk: Why Segregation Matters

The quinolizidine ring acts as a proton acceptor (Lewis base).[2] If disposed of in a standard "Aqueous Acid" waste container, two reactions occur:

  • Exothermic Neutralization: The amine reacts with the acid, generating heat.[2]

  • Acid-Catalyzed Hydrolysis: The nitrile group, under acidic conditions and heat, can hydrolyze.[2] While stable nitriles are slow to hydrolyze, the risk of forming amides or free cyanide species in a complex waste cocktail is non-zero.

    • Reaction:

      
       (General Hydrolysis)[1][2][3]
      
    • Risk:[1][4] In the presence of specific metal salts or strong acids, HCN liberation is a fatal possibility.

Pre-Disposal & Handling Protocol

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; Full-face respirator with organic vapor/acid gas cartridges recommended if handling >1g or heating.[2]

  • Dermal: Double-gloving required.[1][2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Laminate film (Silver Shield) or thick Nitrile (8 mil) for prolonged handling.[2]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid handling).[2]

Spill Management (Immediate Response)

If a spill occurs, DO NOT use standard acid-neutralizing spill kits.[2]

  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood airflow.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or specific Solvent Absorbent pads).[2]

  • Deactivate (Trace only): For minute residues, treat surfaces with 10% aqueous sodium hypochlorite (bleach) to oxidize potential cyanide species, only after the bulk material is removed.[2]

Disposal Workflow: The "Cradle-to-Grave" Protocol[1][2][3]

This protocol ensures the compound is tracked from the bench to the incinerator, preventing cross-contamination.

Step 1: Waste Stream Characterization

Determine the state of your waste.[2] Is it pure compound, a reaction mixture, or contaminated solids?

  • Scenario A: Pure Compound / Stock Solution

    
    High Hazard Organic Stream .[2]
    
  • Scenario B: Reaction Mixture

    
     Segregate based on solvent (Halogenated vs. Non-Halogenated).
    
  • Scenario C: Contaminated Solids (Gloves, Weigh boats)

    
    Hazardous Solid Waste  (Double-bagged).[2]
    
Step 2: Packaging & Labeling[1][3][5]
  • Container Selection: High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers due to potential amine-metal complexation.[1][2][3]

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - ORGANIC TOXIC"

    • Constituents: Clearly list "Octahydro-1H-quinolizine-3-carbonitrile" and solvent percentages.

    • Hazard Codes: Check "Toxic", "Irritant".[2] Add a custom sticker: "NITRILE - DO NOT ACIDIFY" .

Step 3: The Segregation Decision Tree

Use the following logic flow to determine the exact disposal path.

DisposalLogic Start Waste Generation: Octahydro-1H-quinolizine-3-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Bin_Solid Bin: Hazardous Solid Waste (Double Bagged) Solid->Bin_Solid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, Methanol, Ethyl Acetate) SolventCheck->NonHalo AcidCheck Is Acid Present? Halo->AcidCheck NonHalo->AcidCheck Neutralize NEUTRALIZE FIRST (Use weak base, check pH > 8) AcidCheck->Neutralize Yes Bin_Halo Bin: Halogenated Organic (Tag: Nitrile/Toxic) AcidCheck->Bin_Halo No (Halo) Bin_NonHalo Bin: Non-Halogenated Organic (Tag: Nitrile/Toxic) AcidCheck->Bin_NonHalo No (Non-Halo) Neutralize->Bin_Halo If Halo Neutralize->Bin_NonHalo If Non-Halo

Figure 1: Operational decision matrix for segregating quinolizine nitrile waste. Note the critical check for acidity.

Final Disposal & Regulatory Compliance

Incineration (The Ultimate Fate)

The only acceptable final disposal method for this compound is High-Temperature Incineration .[2]

  • Why? Chemical treatment (hydrolysis) is inefficient for complex heterocycles.[2] Incineration at >1000°C ensures complete destruction of the quinolizidine ring and conversion of the nitrile nitrogen into

    
     or captured 
    
    
    
    .
  • Facility Requirement: The receiving facility must have scrubbers capable of handling nitrogen oxides (

    
    ).[2]
    
Regulatory Codes (RCRA - USA)

While Octahydro-1H-quinolizine-3-carbonitrile is not explicitly P-listed or U-listed by CAS number, it must be characterized by its properties:

  • D001: Ignitable (if in flammable solvent).[2]

  • D003: Reactivity (Potential for cyanide generation—though strict D003 usually applies to reactive cyanides, "Process Knowledge" dictates treating it with this level of caution).

  • Waste Profile: Describe as "Organic Solution containing Nitriles and Amines."[2]

Documentation

Maintain a Waste Manifest that explicitly states:

"Contains Organic Nitriles. Potential for HCN evolution if acidified.[2] Do not commingle with acidic waste streams."

References

  • PubChem. (n.d.).[2] Compound Summary: Octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3).[1][2][3][5] National Library of Medicine.[2] Retrieved March 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 8: Laboratory Chemical Waste Management." National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.